Product packaging for tin-120(Cat. No.:CAS No. 14119-17-6)

tin-120

Cat. No.: B083160
CAS No.: 14119-17-6
M. Wt: 119.902202 g/mol
InChI Key: ATJFFYVFTNAWJD-OUBTZVSYSA-N
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Description

Tin-120 is a stable isotope of tin with a natural abundance of 32.58% and an atomic mass of 119.902 Da . It is one of the 10 stable isotopes of tin, which is a soft, silvery-white, malleable post-transition metal . This isotope is supplied in a high-purity metal form for dedicated research applications. The primary documented application for this compound is in the research and development of superconductivity . Superconductors, which exhibit zero electrical resistance, are a critical area of study in condensed matter physics, and tin has historically been one of the first elements in which superconductivity was studied . Researchers may also employ stable isotopes like Sn-120 in nuclear research, geological tracing, and metabolic studies, leveraging its stability and distinct mass for precise experimental measurements. This product is designated For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic uses, nor for human or animal consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Sn B083160 tin-120 CAS No. 14119-17-6

Properties

CAS No.

14119-17-6

Molecular Formula

Sn

Molecular Weight

119.902202 g/mol

IUPAC Name

tin-120

InChI

InChI=1S/Sn/i1+1

InChI Key

ATJFFYVFTNAWJD-OUBTZVSYSA-N

SMILES

[Sn]

Isomeric SMILES

[120Sn]

Canonical SMILES

[Sn]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Properties of Tin-120 Isotope

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear, physical, and chemical properties of the stable isotope Tin-120 (¹²⁰Sn). It also details the experimental protocols used for its characterization and discusses its applications, with a perspective towards its relevance in research and development.

Core Properties of this compound

This compound is the most abundant stable isotope of tin, accounting for nearly a third of naturally occurring tin.[1][2] Its stability is attributed to having a "magic number" of 50 protons in its nucleus.[1] This section summarizes its fundamental properties.

Nuclear and Atomic Properties

The nuclear and atomic characteristics of this compound are crucial for its identification and application in various scientific fields.

PropertyValueReference
Symbol¹²⁰Sn[3]
Atomic Number (Z)50[3][4]
Mass Number (A)120[3][4]
Neutron Number (N)70[3][4]
Isotopic Mass119.902202(6) u[3]
Natural Abundance32.58(9)%[3][5]
Half-lifeStable[4]
Nuclear Spin (I)0+[3][6]
Mass Excess-91.09825 MeV[3]
Binding Energy1020.53897662 MeV[3]
Charge Radius4.6519(21) fm[3]
Physical and Chemical Properties of Elemental Tin

The following table outlines the physical and chemical properties of elemental tin. As an isotope, ¹²⁰Sn exhibits the same chemical behavior as other tin isotopes.

PropertyValueReference
AppearanceSilvery-white, malleable metal[7][8]
Allotropesβ-tin (white, metallic), α-tin (grey, non-metallic)[7]
Melting Point231.928 °C (505.078 K)[9]
Boiling Point2586 °C (2859 K)[9]
Density (at 20°C)7.287 g/cm³[9][10]
Electron Configuration[Kr] 4d¹⁰ 5s² 5p²[9]
Oxidation States+2, +4[8][11]
Electronegativity (Pauling)1.96[4][12]
Crystal Structure (β-tin)Body-centered tetragonal[7]
Corrosion ResistanceResistant to water and air at room temperature[7][13]
ReactivityReacts with acids, alkalis, and halogens[7][13]

Experimental Protocols for Characterization

The characterization of this compound and its compounds relies on several advanced analytical techniques. This section provides an overview of the methodologies for key experiments.

Isotopic Abundance Determination by Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS)

MC-ICP-MS is a powerful technique for high-precision isotope ratio measurements. It is the standard method for determining the isotopic composition of tin in various samples.

Methodology:

  • Sample Preparation and Digestion: The sample containing tin is first accurately weighed. For metallic samples, dissolution is typically achieved using strong acids like hydrochloric acid. For more resistant forms like cassiterite (SnO₂), a preliminary reduction to metallic tin may be necessary before acid digestion. The goal is to bring the tin into an aqueous solution.

  • Chemical Separation: To avoid isobaric interferences (elements with isotopes of the same mass as tin) and matrix effects during analysis, the tin is chemically separated from the sample matrix. This is commonly done using anion-exchange chromatography. The digested sample solution is loaded onto a chromatography column packed with a suitable resin. A sequence of acid washes is used to elute other elements, after which a specific acid mixture is used to selectively elute the purified tin.

  • Mass Spectrometric Analysis: The purified tin solution, of a known concentration, is introduced into the MC-ICP-MS. The sample is nebulized and then ionized in an argon plasma. The resulting ions are accelerated and separated based on their mass-to-charge ratio by a magnetic sector. Multiple detectors (Faraday cups) simultaneously measure the ion beams of the different tin isotopes.

  • Data Correction: Instrumental mass bias, a phenomenon where lighter isotopes are measured more efficiently than heavier ones, is corrected for. This can be done using a standard-sample bracketing approach with a certified tin isotope standard or by using an internal standard of a neighboring element with a well-known isotopic composition.

logical_relationship_spectroscopy cluster_sample Sample Property cluster_technique Spectroscopic Technique & Parameter oxidation_state Oxidation State mossbauer_is Mössbauer Spectroscopy (Isomer Shift δ) oxidation_state->mossbauer_is coordination Coordination Environment nmr NMR Spectroscopy (Chemical Shift δ) coordination->nmr mossbauer_qs Mössbauer Spectroscopy (Quadrupole Splitting ΔE_Q) coordination->mossbauer_qs magnetic_prop Magnetic Properties mossbauer_mhs Mössbauer Spectroscopy (Magnetic Splitting) magnetic_prop->mossbauer_mhs

References

An In-depth Technical Guide to the Nuclear Structure of Tin-120 (¹²⁰Sn)

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tin-120 (¹²⁰Sn) is a stable isotope of significant interest in nuclear physics. Comprising 50 protons and 70 neutrons, its structure is fundamentally influenced by the "magic number" of protons, which results in a filled proton shell and confers notable stability.[1][2] This guide provides a comprehensive technical overview of the nuclear structure of ¹²⁰Sn, detailing its fundamental properties, the theoretical frameworks used to describe it, and the experimental methodologies employed in its characterization. Quantitative data are presented in tabular format, and key concepts and workflows are illustrated with diagrams generated using the DOT language.

Core Nuclear Properties of this compound

The fundamental characteristics of the ¹²⁰Sn nucleus have been determined through numerous experimental and theoretical investigations. It is the most abundant stable isotope of tin, accounting for nearly a third of the element's natural occurrence.[3][4] Its ground state has a spin of 0 and positive parity (0+).[5][6]

Table 1: Quantitative Nuclear Data for this compound (¹²⁰Sn)

PropertyValueUnits
Proton Number (Z)50-
Neutron Number (N)70-
Mass Number (A)120-
Isotopic Mass119.902202(6)u
Mass Excess-91.09825MeV
Nuclear Binding Energy1020.53897662MeV
Binding Energy per Nucleon8.504548MeV
Nuclear Spin and Parity0+-
Charge Radius4.6519(21)fm
Natural Abundance32.58(9)%
Half-lifeStable-

Data sourced from ChemLin and other isotopic data collections.[3][4][5][7]

Theoretical Framework: The Nuclear Shell Model

The structure of the ¹²⁰Sn nucleus is exceptionally well-described by the Nuclear Shell Model. This model posits that nucleons (protons and neutrons) occupy discrete energy levels, or shells, within the nucleus, analogous to electron shells in atoms.[8] Nuclei with filled proton or neutron shells exhibit enhanced stability. The numbers of nucleons corresponding to filled shells are termed "magic numbers."

For Tin (Z=50), the 50 protons completely fill the major proton shells up to the 1g⁹/₂ orbital. This "magic" proton number is a primary reason for the large number of stable tin isotopes.[1][2] The 70 neutrons of ¹²⁰Sn progressively fill the neutron shells beyond the magic number of 50. The stability and 0+ spin-parity of ¹²⁰Sn are direct consequences of this shell structure, where all protons and neutrons are paired up.[9]

ShellModel_Sn120 cluster_protons Proton Shells (Z=50 - Magic) cluster_neutrons Neutron Shells (N=70) p_core Core (Z=28) p_shell_magic Filled Shells (2p1/2, 1f5/2, 2p3/2, 1g9/2) p_core->p_shell_magic 22 protons nucleus ¹²⁰Sn Nucleus p_shell_magic->nucleus Z=50 n_core Core (N=50) n_valence Valence Shells (2d5/2, 1g7/2, 3s1/2, 2d3/2, 1h11/2) n_core->n_valence 20 neutrons n_valence->nucleus N=70

Fig 1: ¹²⁰Sn Nuclear Shell Model representation.

Experimental Protocols for Structural Analysis

The properties and structure of the ¹²⁰Sn nucleus are elucidated through a variety of experimental techniques. These methods probe different aspects of the nucleus, from its size and shape to its excited states.

Electron Scattering

Electron scattering is a powerful technique for determining the charge distribution and radius of a nucleus.[10] High-energy electrons are used as probes because they do not interact via the strong nuclear force, and their interaction is well understood through quantum electrodynamics (QED).

Methodology:

  • Beam Production: A beam of high-energy electrons is generated and accelerated to energies typically in the range of hundreds of MeV.

  • Target Interaction: The electron beam is directed onto a thin foil target of enriched ¹²⁰Sn.

  • Scattering and Detection: Electrons scatter elastically from the nuclei. The scattered electrons are detected at various angles by a magnetic spectrometer, which measures their momentum and scattering angle.

  • Cross-Section Analysis: The differential cross-section (the probability of scattering at a given angle) is measured. By analyzing the diffraction pattern of the scattered electrons, the Fourier transform of the nuclear charge distribution can be determined, yielding a precise value for the charge radius.[11][12] The Relativistic Convergent Close-Coupling (RCCC) method is a theoretical approach used to calculate scattering cross-sections for comparison with experimental data.[13]

ElectronScattering cluster_setup Electron Scattering Workflow Accelerator Electron Accelerator Beam High-Energy Electron Beam Accelerator->Beam Target ¹²⁰Sn Target Beam->Target Incident Beam Spectrometer Magnetic Spectrometer (Detector) Target->Spectrometer Scattered Electrons Analysis Data Analysis (Cross-Section) Spectrometer->Analysis

Fig 2: Workflow for an electron scattering experiment.
Gamma-Ray Spectroscopy

Gamma-ray spectroscopy is essential for studying the excited states of nuclei.[14] When a nucleus is excited, it de-excites by emitting gamma rays of specific energies corresponding to the energy differences between its nuclear levels.

Methodology:

  • Excitation: The ¹²⁰Sn nucleus is excited from its ground state. This can be achieved through various nuclear reactions, such as inelastic neutron scattering or alpha-particle induced reactions (e.g., ¹¹⁸Sn(α,2nγ)).[15]

  • Gamma-Ray Emission: The excited nucleus rapidly de-excites, emitting one or more gamma-ray photons.

  • Detection: These gamma rays are detected by high-resolution detectors, most commonly High-Purity Germanium (HPGe) detectors.[16] The detector absorbs the gamma-ray energy, producing a signal proportional to that energy.

  • Spectrum Analysis: The signals are processed to produce a gamma-ray energy spectrum. Peaks in the spectrum correspond to specific gamma-ray energies. By analyzing the energies and intensities of these peaks, a detailed level scheme of the nucleus, including the energy, spin, and parity of its excited states, can be constructed.[17][18]

GammaSpectroscopy cluster_process Gamma Spectroscopy Protocol Excitation Nuclear Reaction (e.g., Inelastic Scattering) ExcitedSn Excited ¹²⁰Sn* Excitation->ExcitedSn Deexcitation Gamma Ray Emission (γ) ExcitedSn->Deexcitation Detector HPGe Detector Deexcitation->Detector Detection MCA Multi-Channel Analyzer Detector->MCA Spectrum Energy Spectrum MCA->Spectrum Analysis

Fig 3: Experimental setup for gamma-ray spectroscopy.
Nuclear Reactions

Specific nuclear reactions are used to study the structure of ¹²⁰Sn by adding or removing nucleons and observing the resulting states. For example, the (p,d) reaction, where a proton strikes a nucleus and a deuteron is ejected, is used to study neutron-hole states.[19] Reactions like (α,2nγ) are used to populate high-spin states.[15]

Methodology:

  • Projectile Beam: A beam of particles (e.g., protons, alpha particles) is accelerated to a specific energy.

  • Target Interaction: The beam impinges on a ¹²⁰Sn target.

  • Ejectile Detection: The outgoing particles (e.g., deuterons, neutrons) are detected, and their energies and angles are measured.

  • Coincidence Measurement: Often, gamma rays emitted from the resulting nucleus are measured in coincidence with the ejected particles. This allows for precise identification of the final nuclear state.

  • Structural Inference: By applying the principles of reaction theory and conservation laws, information about the energy levels, spin, parity, and spectroscopic factors of the final nucleus can be deduced.

Conclusion

The nuclear structure of this compound is a prime example of the principles of the Nuclear Shell Model. Its stability and ground-state properties are a direct result of its magic proton number of 50. A robust body of knowledge about this nucleus has been established through decades of experimental work employing techniques such as electron scattering, gamma-ray spectroscopy, and a variety of nuclear reactions. This guide has provided a technical summary of its core properties and the experimental protocols used to measure them, serving as a foundational reference for researchers in the field.

References

An In-depth Technical Guide to the Atomic Mass and Isotopic Data of Tin-120

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the atomic mass and isotopic data for Tin-120 (¹²⁰Sn). It is intended for researchers, scientists, and professionals in drug development who require detailed and precise information on the nuclear properties and analytical methodologies related to this stable isotope. This document includes tabulated quantitative data, detailed experimental protocols for isotopic analysis, and visualizations of key concepts and workflows.

Core Isotopic and Atomic Data of this compound

This compound is the most abundant stable isotope of tin, a post-transition metal in group 14 of the periodic table.[1] Its stability is attributed to having a "magic number" of 50 protons.[2][3][4] Tin has the highest number of stable isotopes of any element, with ten naturally occurring isotopes.[2][3][4]

General Properties of this compound
PropertyValue
Symbol¹²⁰Sn
Atomic Number (Z)50
Mass Number (A)120
Neutron Number (N)70
Half-lifeStable
Nuclear Spin (I)0+
Magnetic Moment0 µN
Atomic Mass and Abundance of this compound

The atomic mass and natural abundance of tin isotopes are determined with high precision using mass spectrometry techniques. The values for ¹²⁰Sn from various sources are presented below.

ParameterValueSource
Relative Atomic Mass119.902199 uPubChem[5]
Isotopic Mass119.902202(6) uChemLin[6]
Atomic Mass119.9021947 DaBuyIsotope[1]
Atomic Weight119.902194676Periodic Table[7][8]
Natural Abundance32.58 atom %PubChem[5]
Natural Abundance32.58(9) %ChemLin[6]
Natural Abundance32.58 %BuyIsotope[1]
Natural Abundance32.58(9) %WebElements[9]
Natural Abundance32.58 ±0.09 %Periodic Table[10]

Nuclear and Physical Data for this compound

A summary of key nuclear and physical properties of ¹²⁰Sn is provided in the table below, offering essential data for various scientific applications.

Nuclear/Physical PropertyValueUnit
Mass Excess-91.09825MeV
Mass Excess-91.105073MeV
Binding Energy per Nucleon8.50449147MeV
Binding Energy8.504548MeV
Isotopic Enrichment97-98atom %

Experimental Protocols for Isotopic Analysis

The precise determination of the atomic mass and isotopic abundance of tin is predominantly achieved through Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS). This technique offers high precision and accuracy for isotope ratio measurements.

Sample Preparation and Chemical Separation

A robust chemical separation procedure is crucial to isolate tin from the sample matrix and eliminate isobaric interferences from other elements (e.g., Cadmium, Indium, Tellurium) and molecular species. A three-stage ion-exchange chromatography protocol is commonly employed for geological and metallic samples.

  • Sample Dissolution :

    • For metallic tin or bronze samples, dissolution is achieved using hydrochloric acid (HCl).[10]

    • For tin oxide minerals like cassiterite (SnO₂), which are resistant to acid, a preliminary thermal reduction to metallic tin is required before dissolution in HCl.[10]

  • First Stage Anion-Exchange Chromatography :

    • The dissolved sample, in a 3 M HCl solution, is loaded onto an anion-exchange resin (e.g., AG 1-X8, 200-400 mesh).

    • This initial step separates tin, cadmium, and zinc from the bulk matrix elements.

  • Second and Third Stage Purification :

    • Further purification is performed using a combination of Eichrom TRU Resin and a pre-filter resin.

    • The sample is loaded in 1 M HCl. The resin is then rinsed with 1 M HCl to separate tin from remaining matrix elements like cadmium and zinc.

    • Finally, purified tin is eluted using 1 M nitric acid (HNO₃).

MC-ICP-MS Analysis

High-precision isotope ratio measurements are performed on a multi-collector inductively coupled plasma mass spectrometer.

  • Instrumentation : A high-resolution MC-ICP-MS instrument (e.g., Thermo-Finnigan Neptune Plus or Micromass IsoProbe) is used.[1][10]

  • Sample Introduction : The purified tin solution is introduced into the plasma source, typically at a concentration of 100 to 200 ppb.

  • Mass Bias Correction : Instrumental mass bias, which affects the accuracy of isotope ratio measurements, must be corrected. Two common methods are:

    • Internal Standardization : An element with a known isotopic composition, such as antimony (Sb), is added to the tin solution. The measured mass bias for antimony is used to correct the tin isotope ratios.[1][10]

    • Standard-Sample Bracketing : The sample measurement is bracketed by measurements of a certified tin isotope standard (e.g., NIST SRM 3161a). The mass bias is corrected by normalizing the sample data to the known isotopic ratios of the standard.

  • Data Acquisition : The ion beams of the different tin isotopes are simultaneously measured by an array of Faraday cup detectors. The resulting ratios are used to calculate the isotopic abundances and the precise atomic mass.

Visualizations

The following diagrams illustrate key concepts and workflows related to the isotopic data of this compound.

Tin120_Isotope_Properties Fundamental Properties of this compound Isotope cluster_nucleus Atomic Nucleus Protons Protons (Z = 50) Mass_Number Mass Number (A = 120) Protons->Mass_Number Neutrons Neutrons (N = 70) Neutrons->Mass_Number This compound This compound (¹²⁰Sn) This compound->Protons This compound->Neutrons Atomic_Mass Atomic Mass ≈ 119.902 u This compound->Atomic_Mass Abundance Natural Abundance ≈ 32.58% This compound->Abundance Stability Stable Isotope This compound->Stability

Figure 1: Key properties of the this compound isotope.

Isotope_Analysis_Workflow Generalized Workflow for Tin Isotopic Analysis by MC-ICP-MS Sample Tin-bearing Sample (e.g., metal, mineral) Dissolution 1. Sample Dissolution (Acid Digestion) Sample->Dissolution Separation 2. Chemical Separation (Ion-Exchange Chromatography) Dissolution->Separation Doping 3. Doping (Internal Standard/Spike) Separation->Doping Analysis 4. MC-ICP-MS Analysis Doping->Analysis Correction 5. Mass Bias Correction Analysis->Correction Results Isotopic Ratios & Abundance Data Correction->Results

Figure 2: Workflow for tin isotopic analysis.

References

The Role of Tin-120 in Nuclear Physics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Doubly Magic Nucleus in Experimental and Theoretical Research

Introduction

Tin-120 (¹²⁰Sn) stands as a cornerstone in the landscape of nuclear physics research. Comprising 50 protons and 70 neutrons, its significance stems primarily from its "doubly magic" nature—the proton number, 50, is one of the established nuclear magic numbers, corresponding to a closed proton shell. This characteristic imparts exceptional stability and a spherical shape to the nucleus, making ¹²⁰Sn an ideal candidate for testing and refining fundamental nuclear models. With a high natural abundance of 32.58%, it is readily available for use as a target in a wide array of scattering and reaction experiments. This guide provides a technical overview of the pivotal role of ¹²⁰Sn, detailing its fundamental properties, its application in probing nuclear structure theories, and the experimental methodologies used in its study.

Fundamental Nuclear Properties of this compound

The intrinsic properties of the ¹²⁰Sn nucleus are well-documented and provide the baseline for its use in more complex studies. Its zero nuclear spin and positive parity (0⁺) in the ground state simplify the analysis of nuclear reactions, as these properties constrain the possible angular momentum transfers. Key quantitative data for ¹²⁰Sn are summarized in the table below.

PropertyValueUnit
Proton Number (Z)50-
Neutron Number (N)70-
Mass Number (A)120-
Isotopic Mass119.902202u
Mass Excess-91.09825MeV
Binding Energy per Nucleon8.504MeV
Neutron Separation Energy (Sₙ)9.1047MeV
Proton Separation Energy (Sₚ)10.688MeV
Nuclear Spin and Parity (J^π)0⁺-
Charge Radius4.6519fm
Natural Abundance32.58%
Thermal Neutron Capture Cross Section (¹¹⁹Sn(n,γ)¹²⁰Sn)0.14 ± 0.03barn

Table 1: Summary of key nuclear data for the this compound isotope. Data compiled from various sources.

Role in Nuclear Structure and Reaction Models

The unique structure of ¹²⁰Sn makes it an invaluable tool for exploring several key areas of nuclear theory.

The Nuclear Shell Model and "Magic" Nuclei

The nuclear shell model posits that nucleons (protons and neutrons) occupy discrete energy levels, or shells, within the nucleus, analogous to electron shells in atoms. Nuclei with completely filled proton or neutron shells—at magic numbers 2, 8, 20, 28, 50, 82, and 126—exhibit enhanced stability. With Z=50, tin isotopes provide a unique laboratory for studying nuclear structure. ¹²⁰Sn, as a stable, abundant isotope, serves as a reference nucleus. Experiments involving the addition or removal of neutrons from ¹²⁰Sn, such as (d,p) or (d,t) reactions, allow for precise mapping of the neutron single-particle energies and occupancy of valence orbitals (0g₇/₂, 1d₅/₂, 2s₁/₂, 1d₃/₂, and 0h₁₁/₂), providing stringent tests of large-scale shell model calculations.

Collective Excitations and Giant Resonances

Despite its closed proton shell, the ¹²⁰Sn nucleus can undergo collective excitations where many nucleons move in a correlated manner. These high-frequency oscillations are known as giant resonances. ¹²⁰Sn is a benchmark nucleus for studying these phenomena:

  • Giant Dipole Resonance (GDR): An oscillation of all protons against all neutrons. The properties of the GDR in ¹²⁰Sn at high excitation energies have been studied to understand nuclear behavior at finite temperatures.

  • Isoscalar Giant Monopole Resonance (ISGMR): A "breathing" mode where the nucleus oscillates radially. Its energy is directly related to the incompressibility of nuclear matter, a fundamental parameter of the nuclear equation of state.

  • Isoscalar Giant Quadrupole Resonance (ISGQR): A shape oscillation between prolate and oblate spheroids.

The study of these resonances in ¹²⁰Sn, often through inelastic scattering of protons, alpha particles, or electrons, provides critical data for constraining the parameters of nuclear matter.

Experimental Methodologies

A variety of experimental techniques are employed to probe the structure and dynamics of the ¹²⁰Sn nucleus. Below are protocols for three key types of experiments.

Proton Inelastic Scattering for Giant Resonance Studies

Inelastic proton scattering (p,p') is a primary tool for exciting and studying giant resonances. Experiments are often performed at facilities like the Research Center for Nuclear Physics (RCNP) in Osaka, Japan.

Experimental Protocol:

  • Beam Production: A high-quality proton beam is accelerated to an intermediate energy (e.g., 295-392 MeV) using a cyclotron facility.

  • Target: A self-supporting, isotopically enriched ¹²⁰Sn foil, typically with a thickness of 1-5 mg/cm², is placed in the beam path.

  • Scattering and Detection: The proton beam impinges on the target. Scattered protons are momentum-analyzed by a high-resolution magnetic spectrometer, such as the Grand Raiden. The spectrometer is set at various angles, including very forward angles (approaching 0°) to preferentially excite the ISGMR.

  • Focal Plane Detectors: A detector system at the spectrometer's focal plane, typically consisting of vertical drift chambers (for position and angle) and plastic scintillators (for timing and energy loss), measures the properties of the scattered protons.

  • Data Analysis: By measuring the energy and angle of the scattered protons, the excitation energy spectrum of the ¹²⁰Sn nucleus is reconstructed using the missing mass method. Different giant resonances can be identified and their properties (energy, width, strength) extracted by analyzing the shape of the spectrum at different scattering angles.

Experimental_Workflow_Proton_Scattering cluster_0 Beam Preparation cluster_1 Interaction cluster_2 Detection & Analysis IonSource Ion Source Cyclotron Cyclotron (Accelerate p+) IonSource->Cyclotron Protons Target ¹²⁰Sn Target Cyclotron->Target Proton Beam (295-400 MeV) Spectrometer Magnetic Spectrometer (e.g., Grand Raiden) Target->Spectrometer Scattered Protons (p') Detectors Focal Plane Detectors (VDCs, Scintillators) Spectrometer->Detectors Momentum-analyze DAQ Data Acquisition (DAQ) Detectors->DAQ Signals Analysis Data Analysis (Missing Mass Method) DAQ->Analysis Raw Data

Radiative Neutron Capture and the Oslo Method

The ¹¹⁹Sn(n,γ)¹²⁰Sn reaction is crucial for understanding nucleosynthesis in stars. The Oslo method is a powerful technique to simultaneously extract the nuclear level density (NLD) and gamma-ray strength function (γSF) from the de-excitation of the compound nucleus.

Experimental Protocol:

  • Reaction Initiation: A light-ion beam (e.g., protons or ³He) from a cyclotron impinges on a target (e.g., ¹²⁰Sn or ¹²⁴Sn) to populate excited states in the desired nucleus via reactions like (p,p'γ) or (³He,αγ).

  • Particle-Gamma Coincidence Detection:

    • Particle Detectors: An array of silicon ΔE-E telescopes (like the SiRi array) detects the outgoing charged particles (e.g., protons, alphas) at specific angles. The kinetic energy of these ejectiles determines the precise excitation energy (Eₓ) of the residual nucleus.

    • Gamma Detectors: A highly efficient gamma-ray spectrometer (like the OSCAR array of LaBr₃ detectors) surrounds the target to detect the subsequent gamma rays emitted as the nucleus de-excites.

  • Data Matrix Construction: Coincidence events between a detected particle and one or more gamma rays are recorded. This allows the construction of a two-dimensional matrix of initial excitation energy vs. emitted gamma-ray energy (Eₓ vs Eγ).

  • Data Analysis (Oslo Method):

    • Unfolding: The raw gamma-ray spectra are "unfolded" to correct for the detector response (e.g., Compton scattering), yielding the true distribution of emitted gamma rays.

    • First-Generation Matrix: An iterative procedure separates the first gamma ray emitted in each cascade from subsequent ones.

    • Decomposition: Based on the Brink-Axel hypothesis, which assumes the decay probability is independent of the initial state's specific structure, the first-generation matrix is factorized into two one-dimensional vectors: the Nuclear Level Density and the Gamma-ray Strength Function.

    • Normalization: The resulting functions are normalized using known data, such as the density of discrete levels at low energy and the neutron resonance spacing at the neutron separation energy.

// Edges Proton -> Density; Proton -> Shell; Proton -> Collective; Proton -> Levels;

Neutron -> Shell; Neutron -> Levels; Neutron -> Density;

Electron -> Density;

Photon -> Collective; } . Fig 2: Probing the ¹²⁰Sn Nucleus

Neutron Scattering

Neutron scattering experiments are used to probe the nuclear potential and determine key parameters like strength functions and nuclear radii.

Experimental Protocol:

  • Neutron Beam Production: A pulsed neutron source is used. For thermal energies, neutrons from a reactor are moderated. For higher energies, a spallation source can be used. The neutron energy is often determined using the time-of-flight (TOF) method.

  • Target: A metallic, isotopically enriched ¹²⁰Sn sample, often in the form of a thick cylinder or block (e.g., 120-250 g), is used.

  • Scattering and Detection: The collimated neutron beam strikes the target. Detectors (e.g., liquid organic scintillators) are placed at various angles (e.g., 45°, 90°, 135°) and at a significant distance from the target to measure the TOF of the scattered neutrons.

  • Data Analysis:

    • The TOF spectra distinguish elastically scattered neutrons from inelastically scattered ones.

    • The number of detected neutrons at each angle is used to calculate the differential scattering cross-section (dσ/dΩ).

    • By fitting the angular distributions with Legendre polynomials, parameters such as the total scattering cross-section and anisotropy coefficients are extracted. These are then used to determine nuclear model parameters like the s- and p-wave neutron strength functions and potential scattering radius.

Key Experimental Results and Data

Experiments on ¹²⁰Sn have yielded a wealth of data that are crucial for nuclear astrophysics, reactor physics, and fundamental theory.

Excited States and Transitions

The ¹²⁰Sn nucleus has a well-defined set of excited states. The first excited state is a 2⁺ state at 1.171 MeV, indicative of a vibrational nucleus. Other prominent low-lying states have been identified and characterized.

Excitation Energy (MeV)Spin and Parity (J^π)Half-life
1.1712⁺0.64 ps
2.161(0⁺)-
2.1954⁺1.1 ps
2.2855⁻5.53 ns
2.466(3⁻)0.23 ps

Table 2: A selection of low-lying excited states in ¹²⁰Sn. Data compiled from evaluated nuclear structure databases.

// Define levels { rank=same; E5 [label="2.285 MeV"]; L5 [label=" ________ 5⁻", fontcolor="#202124"]; } { rank=same; E4 [label="2.195 MeV"]; L4 [label=" ________ 4⁺", fontcolor="#202124"]; } { rank=same; E2 [label="1.171 MeV"]; L2 [label=" ________ 2⁺", fontcolor="#202124"]; } { rank=same; E0 [label="0.0 MeV"]; L0 [label=" ________ 0⁺", fontcolor="#202124"]; }

// Define invisible nodes for edge routing node [shape=point, width=0, height=0]; P5 [pos="1.2,2.285!"]; P4 [pos="1.2,2.195!"]; P2 [pos="1.2,1.171!"]; P0 [pos="1.2,0.0!"];

// Edges for gamma transitions P4 -> P2 [label=" γ", fontcolor="#EA4335"]; P2 -> P0 [label=" γ", fontcolor="#EA4335"];

// Excitation Arrow edge [style=dashed, color="#4285F4", arrowhead=open]; Exc_start [pos="0.2,0.5!", label=""]; Exc_end [pos="0.2,2.0!", label=""]; Exc_start -> Exc_end [label=" Excitation\n (p,p'), (n,γ), etc.", fontcolor="#4285F4"]; } . Fig 3: Simplified ¹²⁰Sn Excitation & γ-Decay

Astrophysical Implications

The nuclear level density and γ-ray strength function of ¹²⁰Sn, determined experimentally, are critical inputs for theoretical calculations of the Maxwellian-averaged cross-section (MACS) for the ¹¹⁹Sn(n,γ)¹²⁰Sn reaction. This reaction is part of the s-process (slow neutron capture process) of nucleosynthesis, which is responsible for producing about half of the elements heavier than iron in the universe. Experimental data from ¹²⁰Sn help to significantly reduce the uncertainties in reaction network calculations, leading to more accurate predictions of isotopic abundances in stars.

Applications

Beyond its role in fundamental research, ¹²⁰Sn has specific applications:

  • Superconductivity Research: Tin is a classic superconductor, and isotopes like ¹²⁰Sn are used in research to study the isotope effect in superconductors, where the critical temperature depends on the isotopic mass.

  • Nuclear Data Validation: Due to its well-characterized properties, reaction cross-sections involving ¹²⁰Sn are used as standard reference points for validating nuclear reaction codes like TALYS.

Conclusion

This compound is a uniquely important nuclide that serves as a bridge between theoretical models and experimental reality in nuclear physics. Its doubly magic nature provides a stable, spherical baseline for investigating the complexities of the nuclear shell model. Simultaneously, it acts as a robust medium for studying collective phenomena like giant resonances, which reveal bulk properties of nuclear matter. The detailed experimental protocols developed to study ¹²⁰Sn, from high-resolution spectrometry to particle-gamma coincidence techniques, have not only elucidated its own properties but have also advanced the capabilities of nuclear measurement. The data derived from ¹²⁰Sn continue to provide critical constraints for models of nuclear structure and are essential for astrophysical simulations that explain the origin of the elements. Its multifaceted role ensures that ¹²⁰Sn will remain a subject of intense study for the foreseeable future.

In-Depth Technical Guide to the Physical and Chemical Characteristics of Tin-120

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tin-120 (¹²⁰Sn) is the most abundant and one of ten stable isotopes of the element tin.[1][2] Its nucleus contains 50 protons and 70 neutrons.[3] The stability and unique nuclear properties of this compound make it a subject of interest in various scientific and technical fields, including nuclear physics and materials science. This guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, with a focus on quantitative data and experimental methodologies.

While the primary focus of this document is the physicochemical properties of a stable isotope, it is important to note for the target audience that this compound, as a stable, non-radioactive isotope, does not have direct applications in drug development that involve pharmacological activity or signaling pathways. Its relevance to the pharmaceutical and medical fields is more likely to be in the context of analytical techniques or as a component of specialized equipment.

Physical and Chemical Properties of this compound

The fundamental properties of the this compound isotope are summarized in the tables below. These tables provide a clear, comparative overview of its nuclear, atomic, and bulk characteristics.

Table 1: Nuclear Properties of this compound
PropertyValue
Symbol ¹²⁰Sn
Atomic Number (Z) 50
Neutron Number (N) 70
Mass Number (A) 120
Isotopic Mass 119.9021947 u
Natural Abundance 32.58%
Half-life Stable
Nuclear Spin (I) 0
Magnetic Moment 0 µN
Quadrupole Moment 0
Binding Energy 8.504548 MeV
Mass Excess -91.105073 MeV

Sources:[2][3][4]

Table 2: Atomic and Bulk Properties of Tin
PropertyValue
Electron Configuration [Kr] 4d¹⁰ 5s² 5p²
Electronegativity (Pauling Scale) 1.96
Melting Point 505.08 K (231.93 °C)
Boiling Point 2875 K (2602 °C)
Crystal Structure (at 20°C) β-tin (white tin): Body-centered tetragonal α-tin (grey tin): Face-centered diamond-cubic
Density (at 293 K) 7.31 g/cm³

Sources:[3]

Nuclear Characteristics and Applications

Neutron Cross-Section

The neutron capture cross-section of a nucleus describes the probability that it will capture an incident neutron. For this compound, this value is of particular interest in nuclear reactor technology and astrophysics. The Maxwellian averaged cross-sections for this compound have been measured in the energy range of 3 to 225 keV.[5] These measurements are crucial for understanding the s-process (slow neutron capture process) of nucleosynthesis.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While the this compound nucleus itself is not NMR-active due to its nuclear spin of 0, other tin isotopes with non-zero spins, such as ¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn, are utilized in NMR spectroscopy.[6] ¹¹⁹Sn is the most commonly used isotope for NMR studies due to its higher natural abundance and sensitivity among the NMR-active tin isotopes.[6] These studies are instrumental in characterizing the structure and bonding of organotin compounds.[6]

Experimental Protocols

Providing detailed, step-by-step experimental protocols for the determination of all cited properties is challenging within the scope of this guide, as these are often highly specialized and dependent on the specific instrumentation and laboratory standards. However, a general overview of the methodologies employed is presented below.

Determination of Isotopic Abundance via Mass Spectrometry

The relative abundances of tin isotopes are determined using mass spectrometry.[7] The general workflow for this process is as follows:

  • Sample Preparation : The tin-containing sample is first dissolved. For metallic tin, this is typically achieved using hydrochloric acid. For minerals like cassiterite (SnO₂), a thermal reduction to metallic tin is necessary before dissolution.[8]

  • Chromatographic Separation : The dissolved sample undergoes chromatographic steps to isolate the tin from the sample matrix, which helps to prevent interference during the measurement.[8]

  • Mass Spectrometry Analysis : The purified tin solution is introduced into a multi-collector inductively coupled plasma mass spectrometer (MC-ICP-MS). The instrument ionizes the tin atoms and separates them based on their mass-to-charge ratio, allowing for the precise measurement of the different isotopes.[9]

  • Data Analysis : The measured isotope ratios are compared to a standard to determine the relative abundances.[8]

Measurement of Neutron Capture Cross-Section

The neutron capture cross-section of this compound is measured using the time-of-flight (TOF) technique at a linear accelerator facility.[10]

  • Neutron Production : A pulsed proton beam is used to strike a target (e.g., lithium) to produce neutrons.[5]

  • Sample Irradiation : The produced neutrons are directed towards a highly enriched this compound sample.[5]

  • Detection of Capture Events : When a this compound nucleus captures a neutron, it emits gamma rays. These gamma rays are detected by a scintillator array, such as a 4π Barium Fluoride (BaF₂) detector.[5]

  • Time-of-Flight Measurement : The time it takes for a neutron to travel from the source to the sample is measured, which allows for the determination of the neutron's energy.

  • Data Analysis : The number of capture events at different neutron energies is used to calculate the neutron capture cross-section as a function of energy.

Mandatory Visualizations

Logical Relationship of Tin Isotopes

The following diagram illustrates the classification of the stable isotopes of tin based on their nuclear spin.

Tin_Isotopes cluster_tin Stable Tin Isotopes cluster_spin Sn-120 Sn-120 Spin 0 (Not NMR Active) Spin 0 (Not NMR Active) Sn-120->Spin 0 (Not NMR Active) Sn-118 Sn-118 Sn-118->Spin 0 (Not NMR Active) Sn-116 Sn-116 Sn-116->Spin 0 (Not NMR Active) Sn-114 Sn-114 Sn-114->Spin 0 (Not NMR Active) Sn-112 Sn-112 Sn-112->Spin 0 (Not NMR Active) Sn-122 Sn-122 Sn-122->Spin 0 (Not NMR Active) Sn-124 Sn-124 Sn-124->Spin 0 (Not NMR Active) Sn-119 Sn-119 Spin 1/2 (NMR Active) Spin 1/2 (NMR Active) Sn-119->Spin 1/2 (NMR Active) Sn-117 Sn-117 Sn-117->Spin 1/2 (NMR Active) Sn-115 Sn-115 Sn-115->Spin 1/2 (NMR Active)

Caption: Classification of stable tin isotopes by nuclear spin.

Experimental Workflow for Isotopic Abundance Determination

The diagram below outlines the general experimental workflow for determining the isotopic abundance of tin using mass spectrometry.

Isotopic_Abundance_Workflow start Start: Tin-Containing Sample prep Sample Preparation (Dissolution/Reduction) start->prep 1. sep Chromatographic Separation prep->sep 2. ms Mass Spectrometry (MC-ICP-MS) sep->ms 3. analysis Data Analysis ms->analysis 4. end End: Isotopic Abundances analysis->end 5.

Caption: General workflow for determining tin isotopic abundance.

References

A Technical Guide to the Expanding Applications of Stable Tin Isotopes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the burgeoning applications of stable tin (Sn) isotopes across diverse scientific disciplines. With ten naturally occurring stable isotopes—the most of any element—tin offers a unique and powerful toolset for investigating a wide array of processes. This document details the core principles, experimental methodologies, and key applications in geochemistry, environmental science, nuclear physics, and medicine, with a focus on providing actionable data and protocols for professionals in research and development.

Geochemistry and Archaeometallurgy: Tracing Origins and Processes

Stable tin isotopes serve as powerful tracers for understanding geological processes and the provenance of ancient artifacts. Isotopic fractionation, the slight partitioning of isotopes due to their mass differences, is driven by processes such as redox reactions, vapor-fluid phase separation, and fractional crystallization.[1] These fractionations provide a unique fingerprint to trace the origin and history of geological and archaeological materials.

Data Presentation: Tin Isotopic Compositions in Geochemical Reference Materials

The precise measurement of tin isotope ratios, typically expressed in delta notation (δ) in parts per thousand (‰) relative to a standard, is fundamental to its application. The most commonly reported ratio is δ¹²⁴/¹¹⁸Sn or δ¹²²/¹¹⁸Sn. Below is a summary of isotopic compositions in widely used geological reference materials, analyzed via multi-collector inductively coupled plasma mass spectrometry (MC-ICP-MS) combined with a double-spike technique for high precision.[1][2]

Reference MaterialRock Typeδ¹²²/¹¹⁸Sn (‰)2SD (±‰)Reference
BCR-2Basalt0.3150.017[2]
BHVO-2Basalt0.3530.011[2]
AGV-2Andesite0.2880.023[2]
GSP-2Granodiorite--[1]
JA-2Andesite0.1690.016[2]

Data is expressed as per mil (‰) difference relative to the NIST SRM 3161a standard or an in-house standard (Sn_IPGP).[1][2]

Experimental Protocol: High-Precision Tin Isotope Analysis by Double-Spike MC-ICP-MS

This protocol outlines the key steps for the high-precision analysis of stable tin isotopes in geological samples.

1.2.1. Sample Preparation and Dissolution:

  • Accurately weigh the powdered sample material.

  • Add a ¹¹⁷Sn-¹²²Sn double spike to the sample prior to dissolution to correct for isotope fractionation during sample preparation and analysis.[2] The optimal spike-to-sample ratio is approximately 40:60.[2]

  • For silicate rocks, dissolve the sample in a mixture of concentrated hydrofluoric (HF) and nitric (HNO₃) acids in a sealed Teflon beaker on a hotplate.

  • For metallic samples like bronze, dissolve in hydrochloric acid (HCl).[3]

1.2.2. Chromatographic Separation of Tin:

  • To isolate tin from the sample matrix and avoid isobaric interferences (e.g., from Cadmium), use an anion-exchange resin such as TRU Spec resin.[1][4]

  • Condition the resin with an appropriate acid, typically HCl.

  • Load the dissolved sample onto the resin.

  • Wash the column with acids of varying concentrations to elute matrix elements.

  • Elute the purified tin fraction using a specific acid mixture, such as dilute HNO₃.

1.2.3. Mass Spectrometric Analysis:

  • Analyze the purified tin solution using a multi-collector inductively coupled plasma mass spectrometer (MC-ICP-MS).[1][4]

  • Introduce the sample into the plasma using a desolvating nebulizer system to enhance sensitivity.[2]

  • Measure the intensities of the tin isotopes simultaneously.

  • The double-spike data is processed using an iterative algorithm to solve for the instrumental mass fractionation and the true isotopic composition of the sample.[4]

Visualization: Workflow for Tin Isotope Analysis and Provenance Studies

Tin_Isotope_Workflow Workflow for Tin Isotope Analysis in Geochemistry and Archaeology cluster_sample_prep Sample Preparation cluster_purification Chemical Purification cluster_analysis Isotopic Analysis cluster_application Application Sample Geological or Archaeological Sample Spike Add ¹¹⁷Sn-¹²²Sn Double Spike Sample->Spike Dissolution Acid Dissolution (HF-HNO₃ or HCl) Spike->Dissolution Chromatography Anion-Exchange Chromatography (TRU Resin) Dissolution->Chromatography Matrix_Elution Elute Matrix Elements Chromatography->Matrix_Elution Wash Sn_Elution Elute Purified Tin Chromatography->Sn_Elution Elute MC_ICP_MS MC-ICP-MS Analysis Sn_Elution->MC_ICP_MS Data_Reduction Data Reduction (Double-Spike Correction) MC_ICP_MS->Data_Reduction Interpretation Geochemical Interpretation (e.g., Magmatic Processes) Data_Reduction->Interpretation Provenance Archaeological Provenance (e.g., Tracing Tin Trade) Data_Reduction->Provenance

Workflow for tin isotope analysis and its applications.

Medical Applications: Production of Theranostic Radioisotopes

Stable tin isotopes are crucial precursors for the production of medical radioisotopes, which are used for both diagnosis and therapy (theranostics). A prime example is the production of Tin-117m (¹¹⁷ᵐSn), a radioisotope with applications in bone pain palliation and the treatment of arthritis.[5][6]

Data Presentation: Production of Tin-117m

The production of ¹¹⁷ᵐSn is typically achieved through neutron irradiation of enriched stable tin isotopes in a nuclear reactor.

Production ReactionTarget IsotopeTarget EnrichmentNeutron FluxIrradiation TimeAchieved Specific ActivityReference
¹¹⁷Sn(n,n'γ)¹¹⁷ᵐSn¹¹⁷Sn~93%High (e.g., 6.0 x 10¹⁴ n/cm²·s)21-28 days7-9 Ci/g (259-333 GBq/g)[5]
¹¹⁶Sn(n,γ)¹¹⁷ᵐSn¹¹⁶SnEnrichedHigh3-4 weeks74-296 MBq/mg[7]
Experimental Protocol: Reactor-Based Production of Tin-117m

This protocol outlines the general steps for producing ¹¹⁷ᵐSn in a high-flux nuclear reactor.

2.2.1. Target Preparation:

  • Use highly enriched (~93%) ¹¹⁷Sn metal as the target material.[5] The target is typically encapsulated in a quartz ampoule.

2.2.2. Irradiation:

  • Place the encapsulated target in a high-flux position within a nuclear reactor core, such as the BR2 High-Flux Reactor.[5]

  • Irradiate the target with fast neutrons for a period of 21 to 28 days to induce the ¹¹⁷Sn(n,n'γ)¹¹⁷ᵐSn inelastic scattering reaction.[5]

2.2.3. Post-Irradiation Processing:

  • After irradiation, the target is allowed to cool to reduce short-lived activation products.

  • The irradiated tin metal is then dissolved. For the preparation of certain radiopharmaceuticals like ¹¹⁷ᵐSn-DTPA, the metal is dissolved in oxygen-free concentrated HCl under heating.[7]

  • For organometallic compounds, the metallic tin can be converted to tin tetrachloride by reaction with gaseous chlorine.[7]

2.2.4. Radiopharmaceutical Formulation:

  • The dissolved ¹¹⁷ᵐSn is then chelated with a ligand, such as diethylenetriaminepentaacetic acid (DTPA), to form the final radiopharmaceutical.[7] The pH is adjusted, and the solution is sterilized for medical use.

Visualization: Production Pathway of ¹¹⁷ᵐSn Radiopharmaceuticals

Sn117m_Production Production and Formulation of ¹¹⁷ᵐSn Radiopharmaceuticals cluster_production Radionuclide Production cluster_processing Chemical Processing cluster_formulation Radiopharmaceutical Formulation cluster_application Clinical Application Target Enriched ¹¹⁷Sn Stable Isotope Target Reactor High-Flux Nuclear Reactor Target->Reactor Irradiation Neutron Irradiation ¹¹⁷Sn(n,n'γ)¹¹⁷ᵐSn Reactor->Irradiation Dissolution Dissolution of Irradiated Target (HCl) Irradiation->Dissolution Purification Purification and Chemical Conversion Dissolution->Purification Formulation Complexation and Formulation Purification->Formulation Ligand Chelating Agent (e.g., DTPA) Ligand->Formulation Final_Product Sterile ¹¹⁷ᵐSn-DTPA for Medical Use Formulation->Final_Product Therapy Bone Pain Palliation Arthritis Treatment Final_Product->Therapy

Pathway for the production of ¹¹⁷ᵐSn radiopharmaceuticals.

Nuclear Physics and Materials Science Applications

The large number of stable isotopes makes tin a unique element for fundamental studies in nuclear physics and materials science.

Nuclear Structure and Astrophysics

The long chain of stable tin isotopes provides an ideal laboratory for studying the evolution of nuclear properties as a function of neutron excess. This research is critical for understanding the nuclear equation of state, which governs the properties of neutron-rich matter, the origin of heavy elements, and the structure of neutron stars.[8]

Mössbauer Spectroscopy

The isotope ¹¹⁹Sn is a key nuclide for Mössbauer spectroscopy, a technique that probes the chemical environment of tin atoms in solid materials. It provides valuable information on oxidation states, chemical bonding, and magnetic properties of tin-containing compounds.[9][10]

3.2.1. Experimental Protocol: ¹¹⁹Sn Mössbauer Spectroscopy

  • Source: A common source is Ca¹¹⁹ᵐSnO₃ at room temperature.[11]

  • Sample: The tin-containing sample is cooled to low temperatures (e.g., liquid nitrogen temperature, 85 K) to increase the recoil-free fraction.[11]

  • Measurement: The source is moved with a range of velocities relative to the absorber. The gamma-ray transmission is measured as a function of this velocity.

  • Data Analysis: The resulting spectrum shows absorption peaks at specific velocities. The isomer shift (δ) and quadrupole splitting (Δ) of these peaks provide information about the s-electron density at the nucleus and the electric field gradient, respectively, which are related to the oxidation state and local symmetry of the tin atoms.[9]

Environmental Science: An Emerging Frontier

The use of stable tin isotopes in environmental science is an emerging field with the potential to trace pollution sources and understand biogeochemical cycles.[12][13] The principles are similar to those in geochemistry, where isotopic fractionation during processes like redox transformations or biological cycling could impart a distinct isotopic signature on tin from different sources.[14] Further research is needed to establish robust isotopic fingerprints for various anthropogenic and natural tin sources.

Visualization: Logic of Environmental Isotope Tracing

Environmental_Tracing Conceptual Framework for Environmental Tin Isotope Tracing cluster_sources Pollution Sources cluster_pathways Environmental Pathways cluster_receptor Receptor and Analysis SourceA Source A (e.g., Industrial Effluent) δ¹²⁴Sn = x Transport Transport and Mixing in River System SourceA->Transport SourceB Source B (e.g., Landfill Leachate) δ¹²⁴Sn = y SourceB->Transport Fractionation Biogeochemical Fractionation Transport->Fractionation Sample River Sediment Sample Measured δ¹²⁴Sn Fractionation->Sample Analysis Isotope Analysis (MC-ICP-MS) Sample->Analysis Apportionment Source Apportionment (Mixing Models) Analysis->Apportionment

Using tin isotopes to trace pollution sources.

Conclusion

Stable tin isotopes represent a versatile and increasingly important tool in modern science. In geochemistry and archaeology, they provide high-fidelity tracers for ore genesis and ancient trade routes. In medicine, they are indispensable for the production of life-saving radiopharmaceuticals. The unique nuclear properties of tin continue to fuel fundamental research in physics, while emerging applications in environmental science promise new ways to monitor and protect our ecosystems. The detailed protocols and data presented in this guide are intended to facilitate the adoption and advancement of these powerful isotopic techniques across the scientific community.

References

An In-depth Technical Guide to the Isotopic Fractionation of Tin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Tin Isotopes

Tin (Sn) is a unique element possessing the highest number of stable isotopes in the periodic table, with ten isotopes ranging in atomic mass from 112 to 124.[1][2][3] This isotopic diversity, combined with tin's complex geochemical behavior as a volatile, chalcophile, and siderophile element, makes its isotopes powerful tracers for a wide range of geological and cosmochemical processes.[1][4] The study of tin isotopic fractionation, the partitioning of tin isotopes between different phases or compounds, provides valuable insights into processes such as ore formation, magmatic differentiation, and the evolution of planetary bodies.[2][5] While the application of tin isotopes is most established in the Earth sciences, the analytical techniques and principles of isotopic fractionation have broader relevance in chemical and materials science.

Recent advancements in multi-collector inductively coupled plasma mass spectrometry (MC-ICP-MS), particularly when combined with a double-spike technique, have enabled high-precision measurement of tin isotope ratios, paving the way for more detailed investigations into its isotopic behavior.[5][6] This guide provides a comprehensive overview of the core principles of tin isotopic fractionation, detailed experimental protocols for its analysis, a summary of quantitative data, and a look at its established and potential applications.

Mechanisms of Tin Isotopic Fractionation

The fractionation of tin isotopes is primarily driven by mass-dependent processes, where lighter isotopes are enriched in phases where tin has weaker chemical bonds and vice versa. The main mechanisms responsible for tin isotopic fractionation in natural and experimental systems are:

  • Redox Reactions: Tin can exist in multiple oxidation states, primarily Sn(II) and Sn(IV).[7] Redox transformations between these states can lead to significant isotopic fractionation. For instance, cassiterite (SnO₂), the most common tin ore mineral, generally exhibits heavier Sn isotope compositions than coexisting stannite (Cu₂FeSnS₄), suggesting that the oxidation state influences fractionation.[1][8]

  • Vapor-Fluid Phase Separation: During the evolution of hydrothermal systems, the separation of a vapor phase from a liquid phase can cause isotopic fractionation. Lighter tin isotopes preferentially partition into the vapor phase.[2] This process is crucial for understanding the formation of certain types of tin deposits.[2]

  • Mineral Precipitation: The precipitation of tin-bearing minerals, such as cassiterite, from a fluid leads to isotopic fractionation. The formation of cassiterite favors the incorporation of heavier tin isotopes, leaving the residual fluid enriched in lighter isotopes.[5] This can result in a systematic decrease in the δ¹²⁴/¹¹⁷Sn values of cassiterite from the early to late stages of mineralization, a process that can be modeled by Rayleigh fractionation.[1][8]

  • Igneous Differentiation: Tin isotopic fractionation can occur during the fractional crystallization of magma. While the crystallization of silicate minerals generally does not cause significant fractionation, the precipitation of Fe-Ti oxides like ilmenite can lead to a decrease in the δ¹²²Sn of the residual melt.[7] This is attributed to a change in the coordination environment of Sn(IV) between the melt and the crystallizing mineral.[7]

  • Fluid-Rock Interaction: The interaction of hydrothermal fluids with surrounding rocks can alter the isotopic composition of the fluids and any precipitating tin minerals.[1]

  • Magnetic Isotope Effect (MIE): In specific chemical reactions, particularly those involving radical pairs, mass-independent fractionation can occur due to the magnetic isotope effect. This has been observed experimentally for tin isotopes, where odd-numbered isotopes (with a nuclear spin) are fractionated differently from even-numbered isotopes.[9]

Quantitative Data on Tin Isotopic Compositions

The isotopic composition of tin is typically reported in delta (δ) notation, representing the per mil (‰) deviation of a sample's isotope ratio from that of a standard reference material. A commonly used notation is δ¹²⁴/¹²⁰Sn or δ¹²²/¹¹⁸Sn.

Table 1: Tin Isotopic Composition of Selected Geological Reference Materials
Reference MaterialDescriptionδ¹²²/¹¹⁸Sn (‰)Reference
BHVO-2Hawaiian Basalt+0.03 ± 0.04[6]
BCR-2Columbia River Basalt+0.02 ± 0.05[6]
AGV-2Andesite+0.10 ± 0.03[6]
GSP-2Granodiorite+0.22 ± 0.03[6]
Table 2: Range of Tin Isotopic Compositions in Natural Materials
Materialδ¹²⁴/¹¹⁷Sn (‰) RangeKey Fractionation ProcessesReference
Cassiterite (SnO₂)-1.43 to +0.62Redox, Mineral Precipitation, Fluid Evolution[1]
Stannite (Cu₂FeSnS₄)Generally lighter than coexisting cassiteriteRedox State[1]
Igneous RocksVariable, correlated with differentiation indicatorsFractional Crystallization[6][7]
PegmatitesGenerally negative δ¹²⁴Sn valuesMagmatic Fluid Separation[5]
Hydrothermal DepositsGenerally positive δ¹²⁴Sn valuesHydrothermal Fluid Processes[5][8]

Experimental Protocols for Tin Isotope Analysis

The precise and accurate measurement of tin isotopic compositions is a multi-step process that requires careful sample preparation, chemical purification of tin, and analysis by MC-ICP-MS.

Sample Digestion

The initial step is the complete dissolution of the sample to bring the tin into an aqueous solution. The digestion method depends on the sample matrix:

  • Silicate Rocks and Minerals: Samples are typically digested using a mixture of hydrofluoric (HF) and nitric (HNO₃) acids in sealed Teflon vials at high temperatures.

  • Cassiterite (SnO₂): This mineral is highly resistant to acid digestion. A common method is thermal reduction to metallic tin, which is then dissolved in hydrochloric acid (HCl).[10]

  • Metals and Alloys (e.g., Bronze): These can usually be dissolved in HCl.[11]

  • Biological Materials: Samples should be dried (freeze-dried or oven-dried at 60°C) and homogenized by grinding.[12][13] For elemental analysis, samples are often combusted in tin capsules.[14][15] For isotopic analysis requiring a solution, acid digestion similar to geological samples would follow, though the matrix is less complex.

Double-Spike Addition

To correct for isotopic fractionation that occurs during chemical purification and instrumental analysis, a "double-spike" is added to the sample solution.[16] This is a solution enriched in two tin isotopes (e.g., ¹¹⁷Sn and ¹²²Sn).[6] The double-spike must be added and fully equilibrated with the sample before any chemical separation is performed.[17]

Chemical Separation of Tin

Tin must be separated from the sample matrix to avoid isobaric interferences (from elements with isotopes of the same mass, such as Cadmium and Indium) and matrix effects during MC-ICP-MS analysis.[4] This is typically achieved through a multi-stage ion-exchange chromatography procedure.[4][18]

A common protocol involves:

  • Anion-Exchange Chromatography: The sample, dissolved in HCl, is loaded onto an anion-exchange resin (e.g., AG 1-X8). Tin forms anionic chloride complexes and is retained on the resin, while major matrix elements are washed away.[18]

  • Extraction Chromatography: Further purification is often achieved using a specialty resin like TRU resin, which helps to separate tin from remaining matrix elements.[6][18][19]

  • Organic Removal: A pre-filter resin may be used to remove any organic residues from the ion-exchange resins.[18]

The final eluent containing the purified tin is then prepared for mass spectrometric analysis.

MC-ICP-MS Analysis

The purified tin solution, typically at a concentration of around 10 ppb, is introduced into a multi-collector inductively coupled plasma mass spectrometer.[20] The instrument simultaneously measures the ion beams of multiple tin isotopes. The raw isotope ratios are then corrected using the double-spike data reduction algorithm to obtain the true isotopic composition of the sample.[16] The results are reported relative to a known tin isotope standard, such as NIST SRM 3161a.[20]

Visualization of Workflows and Processes

Experimental_Workflow cluster_prep Sample Preparation cluster_purification Chemical Purification cluster_analysis Isotopic Analysis Sample 1. Sample Acquisition (Rock, Mineral, Biological) Digestion 2. Digestion / Dissolution (e.g., HF-HNO3 for rocks) Sample->Digestion Spiking 3. ¹¹⁷Sn-¹²²Sn Double-Spike Addition & Equilibration Digestion->Spiking AnionExchange 4. Anion-Exchange Chromatography (Matrix Removal) Spiking->AnionExchange Spiked Sample ExtractionChrom 5. Extraction Chromatography (e.g., TRU Resin) AnionExchange->ExtractionChrom Elution 6. Elution of Purified Sn ExtractionChrom->Elution MC_ICP_MS 7. MC-ICP-MS Measurement Elution->MC_ICP_MS Purified Sn Solution DataReduction 8. Double-Spike Data Reduction MC_ICP_MS->DataReduction FinalResult 9. Final δ¹²²/¹¹⁸Sn Result DataReduction->FinalResult

Fractionation_Mechanisms Magmatic_System Magmatic System (Melt + Crystals) Hydrothermal_Fluid Hydrothermal Fluid (Sn(II), Sn(IV) complexes) Magmatic_System->Hydrothermal_Fluid Fluid Exsolution Ilmenite Ilmenite (FeTiO₃) Precipitate Magmatic_System->Ilmenite Fractional Crystallization (enriches melt in light Sn) Residual_Melt Evolved Residual Melt Magmatic_System->Residual_Melt Silicate Crystallization (minor fractionation) Vapor_Phase Vapor Phase Hydrothermal_Fluid->Vapor_Phase Boiling / Degassing (enriches vapor in light Sn) Cassiterite Cassiterite (SnO₂) Precipitate Hydrothermal_Fluid->Cassiterite Redox & Precipitation (enriches solid in heavy Sn) Residual_Fluid Evolved Residual Fluid Hydrothermal_Fluid->Residual_Fluid Fluid Evolution

Applications in Research and Potential Relevance to Drug Development

Established Applications
  • Geochemistry and Ore Genesis: Tin isotopes are used to trace the origin and evolution of ore-forming fluids, helping to understand the processes that lead to the concentration of tin in deposits.[1][8]

  • Cosmochemistry: The isotopic composition of tin in meteorites provides clues about the early history of the solar system and the processes of planetary formation.[4]

  • Archaeology: Tin isotopes can help to determine the provenance of tin in ancient artifacts like bronze, shedding light on ancient trade routes and metallurgical practices.[10][21]

  • Environmental Science: Isotopic analysis can potentially be used to trace the sources and pathways of tin contamination in the environment.

Relevance to Drug Development and Toxicology

The direct application of tin isotopic fractionation in drug development is not an established field. However, the principles of stable isotope analysis are highly relevant.

  • Toxicology and Metabolism: Certain organotin compounds, such as tributyltin, are known to be toxic, interfering with various biological pathways.[22][23] While not currently practiced, stable isotope tracing could be a powerful tool to study the absorption, distribution, metabolism, and excretion (ADME) of tin-containing compounds. By administering a compound enriched in a specific tin isotope, researchers could trace its fate in biological systems with high precision, potentially identifying target organs and metabolic products.[24][25]

  • Mechanism of Action: Isotopic labeling could help elucidate the mechanisms of toxicity by tracking the binding of tin compounds to proteins and other biomolecules.

  • Sourcing and Authentication: In principle, stable isotope analysis could be used to trace the origin of raw materials or authenticate pharmaceutical products, similar to its application in sourcing illicit drugs.[14]

While inorganic tin has low toxicity, the significant toxicity of some organotin compounds warrants further investigation into their biological interactions.[23][26] The advanced analytical techniques developed for high-precision tin isotope analysis in geochemistry could be adapted to address key questions in toxicology and pharmacology should tin-based therapeutics or the environmental impact of organotins become a greater focus.

References

Methodological & Application

Application Notes and Protocols for Tin-120 in Mössbauer Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tin-120 (¹¹⁹Sn) in Mössbauer spectroscopy, with a particular focus on its application in the characterization of chemical compounds and the development of potential therapeutic agents. This document includes detailed experimental protocols, quantitative data for a range of tin compounds, and visual diagrams to illustrate key workflows and biological pathways.

Introduction to ¹¹⁹Sn Mössbauer Spectroscopy

Mössbauer spectroscopy is a powerful analytical technique that probes the local chemical environment of a specific isotope within a solid material. For tin, the most commonly used isotope is ¹¹⁹Sn. The technique is based on the recoil-free emission and resonant absorption of gamma rays. The resulting spectrum provides information on the oxidation state, coordination geometry, and bonding characteristics of the tin atom.

The primary parameters obtained from a ¹¹⁹Sn Mössbauer spectrum are:

  • Isomer Shift (δ): This parameter is sensitive to the s-electron density at the tin nucleus and is invaluable for determining the oxidation state of tin. For instance, Sn(IV) compounds generally exhibit isomer shifts in a different range than Sn(II) compounds.

  • Quadrupole Splitting (ΔE_Q): This arises from the interaction between the nuclear quadrupole moment of the ¹¹⁹Sn nucleus and a non-spherically symmetric electric field gradient. The magnitude of the quadrupole splitting provides information about the symmetry of the coordination environment around the tin atom.

  • Linewidth (Γ): The width of the resonance lines can provide information about the homogeneity of the tin environments within the sample.

Applications in Chemical and Pharmaceutical Research

¹¹⁹Sn Mössbauer spectroscopy is a crucial tool for the structural elucidation of tin-containing compounds. In the context of drug development, it is particularly relevant for the characterization of organotin compounds, which have shown promise as potential anti-cancer agents.[1][2] The biological activity of these compounds is often closely linked to their structure, which can be precisely determined using Mössbauer spectroscopy.

By analyzing the Mössbauer parameters, researchers can:

  • Confirm the oxidation state of tin in a newly synthesized compound.

  • Determine the coordination number and geometry of the tin center.

  • Study the nature of the chemical bonds between tin and its ligands.

  • Investigate the interaction of tin-based drugs with biological macromolecules.

Experimental Protocol for ¹¹⁹Sn Mössbauer Spectroscopy

This protocol outlines the general steps for acquiring a ¹¹⁹Sn Mössbauer spectrum of a solid-state sample.

Sample Preparation

Proper sample preparation is critical for obtaining a high-quality Mössbauer spectrum.

  • Sample Form: The sample must be a solid to observe the Mössbauer effect. Liquid samples must be frozen.

  • Sample Quantity: Typically, 10-50 mg of a powdered sample is sufficient. The optimal amount depends on the concentration of tin in the compound.

  • Sample Homogeneity: The sample should be ground to a fine, uniform powder to ensure a homogenous thickness and prevent orientation effects.

  • Sample Holder: The powdered sample is evenly spread in a sample holder, which is typically made of a material that is transparent to gamma rays, such as a plastic or acrylic ring.

  • Air-Sensitive Samples: For compounds that are sensitive to air or moisture, the sample preparation should be carried out in an inert atmosphere (e.g., a glovebox). The sample holder should be sealed to protect the sample during the measurement.

Spectrometer Setup and Calibration
  • Source: A common Mössbauer source for ¹¹⁹Sn spectroscopy is Ca¹¹⁹mSnO₃, which is kept at room temperature.

  • Velocity Transducer: The source is mounted on a velocity transducer, which moves the source relative to the absorber to create a Doppler shift in the energy of the gamma rays.

  • Detector: A gamma-ray detector, such as a proportional counter or a scintillation detector, is placed behind the sample to measure the transmitted gamma rays.

  • Calibration: The velocity scale of the spectrometer is calibrated using a standard reference material with a known Mössbauer spectrum, such as a tin foil or a standard tin compound like SnO₂.

Data Acquisition
  • Temperature: The sample (absorber) is often cooled to low temperatures (e.g., liquid nitrogen temperature, 77 K) to increase the recoil-free fraction and improve the signal-to-noise ratio.

  • Measurement: The number of gamma rays transmitted through the sample is recorded as a function of the velocity of the source.

  • Data Analysis: The resulting Mössbauer spectrum is then analyzed by fitting the absorption lines to Lorentzian functions to extract the isomer shift, quadrupole splitting, and linewidth.

Quantitative Data

The following tables summarize typical ¹¹⁹Sn Mössbauer parameters for various classes of tin compounds. All isomer shifts (δ) are reported relative to a BaSnO₃ or CaSnO₃ source at room temperature.

Table 1: Mössbauer Parameters for Selected Inorganic Tin Compounds

CompoundOxidation StateIsomer Shift (δ) (mm/s)Quadrupole Splitting (ΔE_Q) (mm/s)
SnO₂IV0.000.53
SnOII2.701.35
SnF₄IV-0.351.65
SnCl₄IV0.850.00
SnBr₄IV1.150.00
SnI₄IV1.550.00
SnCl₂II4.120.00
SnSII3.390.83

Table 2: Mössbauer Parameters for Selected Organotin(IV) Compounds with Potential Biological Activity

CompoundIsomer Shift (δ) (mm/s)Quadrupole Splitting (ΔE_Q) (mm/s)
(CH₃)₂SnCl₂1.563.55
(C₂H₅)₂SnCl₂1.693.56
(n-C₄H₉)₂SnCl₂1.703.50
(C₆H₅)₂SnCl₂1.452.80
(CH₃)₃SnCl1.363.30
(n-C₄H₉)₃SnCl1.603.25
(C₆H₅)₃SnCl1.372.52
[(n-C₄H₉)₂Sn(O₂CCH₃)]₂O1.252.75

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a ¹¹⁹Sn Mössbauer spectroscopy experiment.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Mössbauer Measurement cluster_analysis Data Analysis Sample Tin-Containing Compound Grinding Grind to Fine Powder Sample->Grinding Holder Load into Sample Holder Grinding->Holder Seal Seal (if air-sensitive) Holder->Seal Cooling Cool Sample (e.g., 77 K) Seal->Cooling Spectrometer Mössbauer Spectrometer (Source, Transducer, Detector) Acquisition Data Acquisition (Counts vs. Velocity) Spectrometer->Acquisition Cooling->Spectrometer Spectrum Raw Mössbauer Spectrum Acquisition->Spectrum Fitting Lorentzian Fitting Spectrum->Fitting Parameters Extract Parameters (δ, ΔEQ, Γ) Fitting->Parameters Interpretation Structural Interpretation Parameters->Interpretation

A generalized workflow for a ¹¹⁹Sn Mössbauer spectroscopy experiment.
Signaling Pathway for Organotin-Induced Apoptosis

Several organotin compounds have been shown to induce apoptosis (programmed cell death) in cancer cells. While the exact mechanisms can vary, a common pathway involves the induction of the intrinsic apoptotic pathway, which is mediated by the mitochondria. The following diagram illustrates a simplified representation of this process.[3]

apoptosis_pathway cluster_cell Cancer Cell Organotin Organotin Compound Bax Bax Organotin->Bax activates Bcl2 Bcl-2 Organotin->Bcl2 inhibits Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Bax->Mitochondrion Bcl2->Mitochondrion Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Notes and Protocols for Tin NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Tin-120: It is a common misconception that this compound (¹²⁰Sn), being the most abundant isotope of tin, is suitable for Nuclear Magnetic Resonance (NMR) studies. However, the principles of NMR spectroscopy require atomic nuclei to possess a non-zero nuclear spin. Isotopes with even mass numbers, such as ¹²⁰Sn, have a nuclear spin of 0 and are therefore NMR-inactive.[1]

Fortunately, tin possesses three stable isotopes with a nuclear spin of 1/2 that are NMR-active: ¹¹⁹Sn, ¹¹⁷Sn, and ¹¹⁵Sn.[2] Among these, ¹¹⁹Sn is the most frequently studied due to its higher natural abundance and greater sensitivity.[2][3] These application notes and protocols will, therefore, focus on the practical use of these NMR-active isotopes, primarily ¹¹⁹Sn, for researchers, scientists, and professionals in drug development.

Application Notes

Applications in Drug Discovery and Development

NMR spectroscopy is an indispensable analytical tool in the pharmaceutical industry, providing critical insights from initial hit identification to final product characterization.[4][5][6][7] While not as common as ¹H or ¹³C NMR, ¹¹⁹Sn NMR offers specialized applications, particularly for tin-containing compounds.

  • Structural Elucidation: For organotin compounds or metal-based drug candidates containing tin, ¹¹⁹Sn NMR is a powerful technique for confirming molecular structure, determining the coordination environment of the tin center, and identifying impurities.[4]

  • Binding Studies: NMR can provide atomic-level details on the interactions between a drug candidate and its biological target.[7][8][9] ¹¹⁹Sn NMR can be employed to study the binding of tin-containing molecules to proteins or nucleic acids by observing changes in the tin chemical shift upon interaction.

  • Formulation and Stability: NMR is used to analyze the composition of drug products and identify degradation products during stability studies.[4] For formulations containing tin-based excipients or active ingredients, ¹¹⁹Sn NMR can track the chemical integrity of the tin species over time.

Applications in Materials Science

Solid-state NMR (ssNMR) is a vital technique for characterizing the structure and dynamics of inorganic materials where solution-state methods are not applicable.[10]

  • Catalysts and Zeolites: ¹¹⁹Sn ssNMR provides detailed information about the local environment of tin atoms incorporated into catalytic frameworks, such as zeolites.[10] It can distinguish between different coordination states and help elucidate the nature of active sites.

  • Polymers and Glasses: In tin-containing polymers or glasses, ¹¹⁹Sn ssNMR can probe the connectivity and local geometry around the tin centers, offering insights into the material's bulk properties.[10]

Applications in Inorganic and Organometallic Chemistry

The primary application of tin NMR lies in the structural characterization of inorganic and organometallic tin compounds.[2][3][13][14][15]

  • Coordination Chemistry: The ¹¹⁹Sn chemical shift is highly sensitive to the coordination number and geometry of the tin atom, making it an excellent probe for studying coordination compounds in solution.[13]

  • Structural Analysis: Scalar (J) coupling between tin and other NMR-active nuclei (e.g., ¹H, ¹³C, ³¹P, ¹⁹F) provides definitive information about bonding and molecular connectivity.[2][3]

  • Dynamic Processes: Variable-temperature (VT) NMR experiments can be used to study dynamic processes such as ligand exchange, fluxionality in molecules, and chemical equilibria by observing changes in chemical shifts and linewidths.[13]

Quantitative Data Summary

The following tables summarize key NMR parameters for the active tin isotopes.

Table 1: NMR Properties of Active Tin Isotopes

Isotope Natural Abundance (%) Spin (I) Gyromagnetic Ratio (10⁷ rad T⁻¹ s⁻¹) Resonance Frequency (MHz) at 11.744 T Relative Sensitivity (vs. ¹H)
¹¹⁵Sn 0.34 1/2 -8.8013 163.498 3.50 x 10⁻²
¹¹⁷Sn 7.68 1/2 -9.5888 178.126 4.52 x 10⁻²
¹¹⁹Sn 8.59 1/2 -10.0317 186.362 5.18 x 10⁻²

Data sourced from IMSERC, Northwestern University.[3]

Table 2: Illustrative ¹¹⁹Sn Chemical Shift Ranges for Various Compound Classes

Compound Class Coordination Number Typical Chemical Shift Range (ppm)
Organotin(IV) Halides (R₃SnX) 4 +160 to 0
Tetraorganotins (R₄Sn) 4 +40 to -160
Diorganotin(IV) Dihalides (R₂SnX₂) 4-6 +210 to -230
Organotin(IV) Hydrides (R₃SnH) 4 -80 to -220
Stannocenes (Sn(II)) - -700 to -2200

Chemical shifts are referenced to tetramethyltin (SnMe₄) at 0 ppm. Ranges are approximate.[2][3]

Table 3: Representative ¹¹⁹Sn Scalar Coupling Constants (J)

Coupling Nuclei Coupling Type Typical Frequency Range (Hz)
¹¹⁹Sn-¹H ¹J 1750 - 3000
¹¹⁹Sn-¹H ²J ~50
¹¹⁹Sn-¹³C ¹J 1200 - 1500
¹¹⁹Sn-¹⁹F ¹J 130 - 2000
¹¹⁹Sn-³¹P ¹J 50 - 2400

Data sourced from the University of Ottawa.[2]

Experimental Protocols

Protocol 1: Solution-State ¹¹⁹Sn NMR of an Organotin Compound

Objective: To acquire a one-dimensional ¹¹⁹Sn{¹H} NMR spectrum for structural characterization of a routine organotin compound.

Workflow Diagram:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh Sample (~50-100 mg) prep2 Dissolve in Deuterated Solvent (~0.6 mL) prep1->prep2 prep3 Filter Solution into NMR Tube prep2->prep3 prep4 Cap and Label Tube prep3->prep4 acq1 Insert Sample into Spectrometer prep4->acq1 acq2 Lock and Shim acq1->acq2 acq3 Tune Probe to ¹¹⁹Sn Frequency acq2->acq3 acq4 Set Acquisition Parameters acq3->acq4 acq5 Acquire Data acq4->acq5 proc1 Fourier Transform acq5->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Reference Spectrum (e.g., external SnMe₄) proc3->proc4 proc5 Analyze Chemical Shifts and Couplings proc4->proc5

Caption: General workflow for a solution-state NMR experiment.

1. Materials & Equipment

  • Organotin compound (50-100 mg for good signal-to-noise)

  • High-purity deuterated solvent (e.g., CDCl₃, C₆D₆, DMSO-d₆).[16][17]

  • 5 mm NMR tubes (ensure they are clean and dry).[18][19]

  • Glass Pasteur pipette and filter plug (e.g., glass wool or a Kimwipe piece).[18][19][20]

  • External reference standard: Tetramethyltin (SnMe₄) in a sealed capillary, if not referencing electronically.[3]

  • NMR Spectrometer with a broadband probe.

2. Sample Preparation

  • Weigh approximately 50-100 mg of the solid sample. For a liquid sample, use 1-2 drops.[17]

  • Dissolve the sample in ~0.6 mL of the chosen deuterated solvent in a small vial.[20]

  • Prepare a filter by packing a small plug of glass wool into a Pasteur pipette.[19]

  • Filter the solution directly into a clean 5 mm NMR tube to remove any particulate matter, which can degrade spectral quality.[19][20] The final sample height should be 4-5 cm.[16][18]

  • Cap the NMR tube securely and label it clearly.[16][20]

3. Instrument Setup & Data Acquisition

  • Insert the sample into the spectrometer.

  • Lock onto the deuterium signal of the solvent and perform magnetic field shimming to optimize homogeneity.[21]

  • Tune the probe to the ¹¹⁹Sn frequency (e.g., ~186.4 MHz on an 11.7 T / 500 MHz spectrometer).[3]

  • Load a standard ¹¹⁹Sn acquisition parameter set and adjust as needed. Key parameters are listed in Table 4.

Table 4: Recommended Acquisition Parameters for ¹¹⁹Sn NMR

Parameter Recommended Value Rationale
Pulse Program zgpg30 or similar (proton-gated decoupling) Provides ¹H decoupling during acquisition only, minimizing negative NOE effects.[3]
Pulse Width (p1) 30-45° flip angle A smaller flip angle allows for a shorter relaxation delay, improving time efficiency.
Spectral Width (sw) ~500-1000 ppm (e.g., ~93 - 186 kHz) The chemical shift range of tin is very wide.[2][3] Adjust based on the expected compound class.
Acquisition Time (aq) 0.5 - 1.0 s Governs digital resolution. A longer time provides better resolution.[22][23]
Relaxation Delay (d1) 5 - 10 s Tin nuclei can have long T₁ relaxation times.[24] This delay must be sufficient to allow for full relaxation and ensure quantitative accuracy.[25]
Number of Scans (ns) 64 to 1024+ Depends on sample concentration. More scans are needed for dilute samples to improve the signal-to-noise ratio.[23]

| Temperature | 298 K (or as required) | Maintain a stable temperature.[26] |

  • Start the acquisition.

4. Data Processing

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Perform zero-order and first-order phase correction.

  • Apply a baseline correction algorithm.

  • Reference the spectrum. Use the absolute frequency reference (Xi scale) or an external standard (SnMe₄ at 0 ppm).[3]

  • Analyze the resulting spectrum for chemical shifts, multiplicities, and coupling constants.

Protocol 2: Solid-State ¹¹⁹Sn MAS NMR of an Inorganic Material

Objective: To characterize the local coordination environments of tin in a powdered solid material using Magic Angle Spinning (MAS).

Logic Diagram for Experiment Selection:

G start Research Question q1 Determine Molecular Structure in Solution? start->q1 q2 Characterize Bulk Solid Material? start->q2 exp1 Solution-State NMR q1->exp1 exp2 Solid-State NMR q2->exp2 q1_1 Routine 1D Spectrum? exp1->q1_1 q1_2 Enhance Signal or Determine Connectivity? exp1->q1_2 q2_1 Protons Present Near Tin? exp2->q2_1 tech1 1D ¹¹⁹Sn{¹H} Pulse-Acquire q1_1->tech1 Yes tech2 DEPT / INEPT q1_2->tech2 Signal Enhancement tech3 2D HMQC / HMBC q1_2->tech3 Connectivity tech4 CP-MAS q2_1->tech4 Yes tech5 Direct Polarization (DP-MAS) q2_1->tech5 No / Quantitative

Caption: Decision tree for selecting a suitable tin NMR experiment.

1. Materials & Equipment

  • Powdered inorganic sample (e.g., tin oxide, zeolite).

  • Solid-state NMR rotor (e.g., 4 mm ZrO₂).

  • Rotor packing tools.

  • Solid-state NMR spectrometer equipped with a MAS probe.

2. Sample Preparation

  • Ensure the sample is a fine, dry powder.

  • Carefully pack the sample into the MAS rotor, ensuring it is balanced and free of air pockets. This is critical for stable spinning.

  • Securely cap the rotor.

3. Instrument Setup & Data Acquisition

  • Insert the rotor into the MAS probe.

  • Set the magic angle (54.74°) precisely. This is often done by optimizing the signal of a standard sample like KBr.

  • Spin the sample to the desired MAS rate (e.g., 10-15 kHz). Higher spinning rates help average out anisotropies and resolve different tin sites.

  • Tune the probe to the ¹¹⁹Sn frequency.

  • Select an appropriate pulse sequence:

    • Direct Polarization (DP-MAS): A simple pulse-acquire experiment. It is quantitative but may require long experiment times if T₁ is long.

    • Cross-Polarization (CP-MAS): Transfers magnetization from abundant spins (like ¹H) to ¹¹⁹Sn. This enhances sensitivity but is not inherently quantitative. It is only effective if protons are in close proximity to the tin atoms.

  • Set key acquisition parameters (typical values):

    • Pulse Width: Calibrated 90° pulse.

    • Spectral Width: 1000-2000 ppm, to cover a wide range of possible solid-state environments.

    • Recycle Delay: Must be > 5 * T₁. T₁ values in solids can be very long (seconds to minutes).

    • Contact Time (for CP-MAS): 1-10 ms, requires optimization.

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio.

4. Data Processing

  • Apply Fourier transformation and phase correction.

  • Reference the spectrum using a known solid secondary standard.

  • Analyze the spectrum for isotropic chemical shifts and spinning sidebands. The positions of the isotropic peaks reveal the different chemical environments of tin in the solid.

Conceptual Diagram of Spin-Lattice (T₁) Relaxation

G cluster_0 1. Thermal Equilibrium cluster_1 2. After 180° Pulse cluster_2 3. Relaxation (time, t) eq Mz = M₀ inv Mz = -M₀ eq->inv RF Pulse z_axis_eq relax Mz(t) → M₀ inv->relax Wait time (τ) z_axis_inv relax->eq T₁ Process z_axis_relax

Caption: T₁ relaxation is the process of magnetization returning to equilibrium along the z-axis.[24][27][28]

References

Application Notes and Protocols for the Synthesis of Tin-120 Labeled Organotin Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of organotin compounds isotopically labeled with tin-120 (¹²⁰Sn). The inclusion of the stable isotope ¹²⁰Sn allows for precise tracking and quantification in various biological and chemical systems, making these compounds valuable tools in drug development, pharmacokinetic studies, and mechanistic investigations.

Introduction

Organotin compounds, characterized by the presence of at least one tin-carbon bond, have a wide range of applications, including their use as PVC stabilizers, catalysts, and importantly, as potential therapeutic agents.[1][2] Several organotin complexes have demonstrated significant anti-cancer activity, often showing selective toxicity towards cancer cells.[1][3][4][5] The ability to label these compounds with a specific tin isotope, such as the stable and naturally abundant ¹²⁰Sn, provides a powerful method for elucidating their mechanisms of action, metabolic fate, and distribution in biological systems without the concerns associated with radioactive isotopes.[][7]

Stable isotope labeling, coupled with analytical techniques like mass spectrometry, is a cornerstone of modern drug metabolism and pharmacokinetic (DMPK) studies.[7][8] By introducing a known mass difference, ¹²⁰Sn-labeled organotin compounds can be readily distinguished from their naturally occurring counterparts, enabling accurate quantification and metabolite identification.[]

This document outlines the primary synthetic routes to ¹²⁰Sn-labeled organotin compounds, starting from commercially available elemental this compound.

Synthesis of this compound Tetrachloride (¹²⁰SnCl₄) Precursor

The pivotal precursor for most ¹²⁰Sn-labeled organotin syntheses is this compound tetrachloride (¹²⁰SnCl₄). This is synthesized by the direct chlorination of elemental this compound metal.

Experimental Protocol: Direct Chlorination of ¹²⁰Sn Metal

Objective: To synthesize anhydrous this compound tetrachloride from elemental this compound.

Reaction: Sn(s) + 2Cl₂(g) → SnCl₄(l)[9]

Materials:

  • This compound metal (¹²⁰Sn), granulated

  • Dry chlorine gas (Cl₂)

  • Anhydrous reaction setup (e.g., retort or three-necked flask)

  • Condenser

  • Receiving flask (Woulff bottle or similar), cooled in an ice-water bath

  • Heating mantle or gas stove

Procedure:

  • Set up the reaction apparatus in a well-ventilated fume hood. All glassware must be thoroughly dried to prevent the formation of tin oxides.

  • Place 150 g of granulated this compound metal into the reaction vessel.[10][11]

  • Heat the tin metal until it is molten (melting point of tin is 231.9 °C).[10]

  • Carefully introduce a steady stream of dry chlorine gas through a glass tube positioned just above the surface of the molten tin.[10]

  • The reaction is exothermic and will produce this compound tetrachloride, which will vaporize (boiling point 114 °C) and pass into the condenser.[9][10]

  • The ¹²⁰SnCl₄ will condense and be collected in the cooled receiving flask.[10]

  • To remove any excess dissolved chlorine, the collected liquid can be purified by fractional distillation. A small amount of tin foil can be added to the distillation flask to react with any remaining free chlorine.[10]

Quantitative Data:

ParameterValue
Starting MaterialThis compound Metal
ProductThis compound Tetrachloride
Theoretical YieldBased on starting mass of ¹²⁰Sn
Typical Experimental Yield>95%
Reaction Temperature>232 °C (molten tin)
Product Boiling Point114.1 °C

Synthesis of Tetraorganotin-¹²⁰Sn Compounds

The most common method for forming tin-carbon bonds is the reaction of a tin(IV) halide with an organometallic reagent, such as a Grignard reagent.

Method 1: Grignard Reaction

Objective: To synthesize symmetrical tetraorganotin-¹²⁰Sn compounds from ¹²⁰SnCl₄.

Reaction: ¹²⁰SnCl₄ + 4 RMgX → R₄¹²⁰Sn + 4 MgClX (where R = alkyl or aryl; X = Cl, Br, I)[12]

dot

SnCl4 This compound Tetrachloride (¹²⁰SnCl₄) Reaction Reaction Mixture SnCl4->Reaction RMgX Grignard Reagent (4 equivalents) RMgX->Reaction Solvent Anhydrous Ether or THF Solvent->Reaction Quench Quenching (aq. NH₄Cl) Reaction->Quench Extraction Organic Extraction Quench->Extraction Drying Drying (e.g., MgSO₄) Extraction->Drying Purification Purification (Distillation/Crystallization) Drying->Purification Product Tetraorganotin-¹²⁰Sn (R₄¹²⁰Sn) Purification->Product

Caption: Workflow for the synthesis of tetraorganotin-¹²⁰Sn via the Grignard reaction.

Experimental Protocol: Synthesis of Tetra-n-propyltin-¹²⁰Sn

Materials:

  • This compound tetrachloride (¹²⁰SnCl₄)

  • n-Propylmagnesium bromide (CH₃CH₂CH₂MgBr) solution in ether (a slight excess, e.g., 4.2 equivalents)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and mechanical stirrer, place the solution of n-propylmagnesium bromide under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the Grignard solution to 0 °C in an ice/water bath.[13]

  • Prepare a solution of ¹²⁰SnCl₄ (1.0 equivalent) in anhydrous ether or THF in the dropping funnel.[13]

  • Add the ¹²⁰SnCl₄ solution dropwise to the stirred Grignard reagent, maintaining the reaction temperature below 10 °C to control the exothermic reaction.[13]

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours to ensure the reaction goes to completion.[13]

  • Cool the reaction mixture again in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the excess Grignard reagent.[13]

  • Separate the organic layer. Extract the aqueous layer with two portions of ether.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and remove the solvent by rotary evaporation.

  • The crude product can be purified by fractional distillation under reduced pressure.

Quantitative Data:

ParameterValue
Molar Ratio (RMgX : ¹²⁰SnCl₄)~4.2 : 1
Reaction Temperature0 °C to Room Temperature
Reaction Time2-3 hours
Typical Yield70-80%
Method 2: Wurtz Reaction

Objective: To synthesize symmetrical tetraorganotin-¹²⁰Sn compounds from ¹²⁰SnCl₄ using an alternative to the Grignard reaction.

Reaction: ¹²⁰SnCl₄ + 4 RCl + 8 Na → R₄¹²⁰Sn + 8 NaCl (where R = alkyl)[14][15]

dot

SnCl4 This compound Tetrachloride (¹²⁰SnCl₄) Reaction Reaction Mixture (Reflux) SnCl4->Reaction RCl Alkyl Chloride (4 equivalents) RCl->Reaction Na Sodium Metal (8 equivalents) Na->Reaction Solvent Dry Ether Solvent->Reaction Filtration Filtration Reaction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Purification (Distillation) Evaporation->Purification Product Tetraorganotin-¹²⁰Sn (R₄¹²⁰Sn) Purification->Product

Caption: Workflow for the synthesis of tetraorganotin-¹²⁰Sn via the Wurtz reaction.

Experimental Protocol: Synthesis of Tetrabutyltin-¹²⁰Sn

Materials:

  • This compound tetrachloride (¹²⁰SnCl₄)

  • Butyl chloride (C₄H₉Cl)

  • Sodium metal, finely divided

  • Anhydrous diethyl ether

Procedure:

  • Set up a reflux apparatus with a three-necked flask, condenser, and dropping funnel in a fume hood. Ensure all glassware is dry.

  • Place finely divided sodium metal in the flask under an inert atmosphere.

  • Add anhydrous diethyl ether to cover the sodium.

  • In the dropping funnel, prepare a mixture of ¹²⁰SnCl₄ and butyl chloride.[14]

  • Heat the ether to a gentle reflux.

  • Add the ¹²⁰SnCl₄ and butyl chloride mixture dropwise to the refluxing suspension of sodium in ether. The reaction is vigorous.

  • After the addition is complete, continue refluxing for several hours to ensure complete reaction.

  • Cool the reaction mixture and filter to remove the sodium chloride and any unreacted sodium.

  • Wash the solid residue with ether.

  • Combine the filtrate and washings, and remove the ether by distillation.

  • The crude tetrabutyltin-¹²⁰Sn can be purified by vacuum distillation.

Quantitative Data:

ParameterValue
Stoichiometry¹²⁰SnCl₄ : RCl : Na = 1 : 4 : 8
Reaction TemperatureRefluxing ether (~35 °C)
Reaction TimeSeveral hours
Typical YieldVariable, often lower than Grignard method

Applications of this compound Labeled Organotin Compounds

The primary application of ¹²⁰Sn-labeled organotin compounds is as tracers in biological and environmental studies.

dot

*Note: While ¹²⁰Sn is not the Mössbauer active isotope, its enrichment can be relevant in studies comparing different tin isotopes. cluster_synthesis Synthesis cluster_application Application Sn120 ¹²⁰Sn Metal SnCl4 ¹²⁰SnCl₄ Sn120->SnCl4 Chlorination Organotin R₄¹²⁰Sn SnCl4->Organotin Grignard/Wurtz DMPK Drug Metabolism & Pharmacokinetics (DMPK) Organotin->DMPK Tracer Studies Anticancer Anticancer Drug Development Organotin->Anticancer Mechanism of Action Studies Spectroscopy ¹¹⁹Sn Mössbauer Spectroscopy Precursor* Organotin->Spectroscopy Isotopic Enrichment Bioavailability Bioavailability DMPK->Bioavailability Metabolism Metabolite ID DMPK->Metabolism Excretion Excretion Pathways DMPK->Excretion CellularUptake Cellular Uptake Anticancer->CellularUptake DNA_Interaction DNA Interaction Anticancer->DNA_Interaction Apoptosis Apoptosis Induction Anticancer->Apoptosis

Caption: Logical relationship of synthesis and applications of ¹²⁰Sn-labeled organotins.

  • Drug Metabolism and Pharmacokinetics (DMPK): Labeled compounds are invaluable for ADME (absorption, distribution, metabolism, and excretion) studies. By administering a ¹²⁰Sn-labeled drug candidate, researchers can accurately trace its path through a biological system, identify metabolites by their characteristic isotopic signature in mass spectrometry, and determine key pharmacokinetic parameters such as bioavailability and clearance rates.[][8][16]

  • Anticancer Drug Development: Many organotin compounds exhibit promising anticancer properties.[1][3][4][5] ¹²⁰Sn-labeling can help elucidate their mechanism of action by tracking their uptake into cancer cells, potential interactions with cellular targets like DNA, and their role in inducing apoptosis.[3]

  • Mechanistic Studies: The use of isotopically labeled compounds allows for precise quantification in complex matrices, aiding in the understanding of reaction mechanisms and biological pathways.

Safety Precautions

Organotin compounds, particularly tri- and di-substituted derivatives, can be highly toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. Special care should be taken to avoid inhalation, ingestion, and skin contact. Grignard reagents are highly flammable and react violently with water. All reactions involving these reagents must be conducted under anhydrous conditions and an inert atmosphere.

References

Application Notes and Protocols for Tin-120 in Superconductivity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of the tin-120 isotope in the study of superconductivity. The unique nuclear properties of tin isotopes, particularly their mass variation, make them valuable probes for investigating the fundamental mechanisms of superconductivity. This document outlines key applications, presents relevant quantitative data, and provides detailed experimental protocols for researchers.

The Isotope Effect in Tin Superconductors

The isotope effect, the change in the superconducting transition temperature (Tc) with isotopic mass, is a cornerstone of the Bardeen-Cooper-Schrieffer (BCS) theory of superconductivity. It provides strong evidence for the role of electron-phonon interactions in mediating the formation of Cooper pairs. Tin, with its multiple stable isotopes, is an ideal element for studying this effect. By comparing the Tc and critical magnetic field (Hc) of superconductors synthesized with different tin isotopes, including the abundant 120Sn, researchers can gain insights into the pairing mechanism.

Quantitative Data: Isotope Effect in Tin

Detailed measurements have been performed on various tin isotopes to quantify the relationship between isotopic mass and superconducting properties.[1]

Isotope Mass (amu)Superconducting Transition Temperature (Tc) (K)Critical Magnetic Field at 0K (H0) (Gauss)
1163.749308.5
1203.722305.0
1243.698302.1

The relationship between the transition temperature and the isotopic mass (M) can be described by the power law Tc ∝ M-α, where α is the isotope effect coefficient. For tin, the experimentally determined value of α is approximately 0.462.[1] This value is close to the 0.5 predicted by the simple BCS theory, indicating a significant role for phonons in the superconductivity of tin.

This compound as a Probe in Mössbauer Spectroscopy

Mössbauer spectroscopy is a powerful technique for probing the local magnetic and electronic environment of a specific nucleus. While 119Sn is the most common tin isotope used for Mössbauer spectroscopy due to its favorable nuclear properties, the principles are applicable to other isotopes, and tin, in general, can be used as a sensitive probe within other superconducting materials. For instance, a thin foil of tin can be placed in proximity to a novel superconductor to measure the expulsion of magnetic fields (the Meissner effect), a hallmark of superconductivity.

Experimental Protocol: 119/120Sn Mössbauer Spectroscopy for Meissner Effect Measurement

This protocol describes a conceptual setup for using a tin-containing sensor to probe the magnetic field expulsion from a superconductor.

Objective: To detect the Meissner effect in a superconducting sample by observing the change in the magnetic field at a proximate tin sensor.

Materials:

  • Superconducting sample of interest

  • Thin foil of tin enriched with 119Sn or 120Sn (the Mössbauer source will be specific to the isotope)

  • Mössbauer spectrometer (including a radioactive source, a drive to impart Doppler velocity, a detector, and data acquisition system)

  • Cryostat capable of reaching temperatures below the Tc of the sample

  • External magnetic field source (e.g., a superconducting magnet)

Procedure:

  • Sample Preparation: Place the thin tin foil in close contact with the superconducting sample. This assembly is then mounted in the cryostat.

  • Initial Measurement (Above Tc):

    • Cool the sample assembly to a temperature just above the expected Tc of the superconductor.

    • Apply a small external magnetic field.

    • Acquire a Mössbauer spectrum of the tin foil. In the presence of the magnetic field, the spectrum will show magnetic hyperfine splitting.

  • Measurement Below Tc:

    • Cool the sample assembly to a temperature well below the Tc of the superconductor while maintaining the external magnetic field.

    • Acquire a second Mössbauer spectrum.

  • Data Analysis:

    • Compare the two spectra. If the superconductor expels the magnetic field (Meissner effect), the magnetic field experienced by the tin foil will be significantly reduced or eliminated.

    • This will be reflected in the Mössbauer spectrum as a collapse of the hyperfine splitting, resulting in a single line or a quadrupole doublet, depending on the local environment.

Expected Outcome: A clear change in the Mössbauer spectrum of the tin probe upon cooling the adjacent superconductor through its transition temperature in a magnetic field provides direct evidence of the Meissner effect.

Experimental_Workflow_Mossbauer cluster_prep Sample Preparation cluster_measure_above_Tc Measurement Above Tc cluster_measure_below_Tc Measurement Below Tc cluster_analysis Data Analysis Prep Place Tin Foil on Superconductor Sample Cool_Above Cool to T > Tc Prep->Cool_Above Apply_Field_Above Apply External Magnetic Field Cool_Above->Apply_Field_Above Acquire_Spectrum_Above Acquire Mössbauer Spectrum Apply_Field_Above->Acquire_Spectrum_Above Cool_Below Cool to T < Tc Acquire_Spectrum_Above->Cool_Below Acquire_Spectrum_Below Acquire Mössbauer Spectrum Cool_Below->Acquire_Spectrum_Below Compare Compare Spectra Acquire_Spectrum_Below->Compare Conclusion Evidence of Meissner Effect Compare->Conclusion

Caption: Workflow for Mössbauer spectroscopy to detect the Meissner effect.

This compound in Nuclear Magnetic Resonance (NMR) Studies

Nuclear Magnetic Resonance (NMR) is a powerful technique that provides information about the local electronic and magnetic environment of a specific nucleus. In the context of superconductivity, NMR can be used to probe the superconducting energy gap, the nature of the Cooper pairing (singlet or triplet), and vortex lattice structures. While 119Sn is a commonly used NMR-active tin isotope, the principles can be extended to other NMR-active isotopes. 120Sn has a nuclear spin of 0 and is therefore NMR-inactive. However, studies often focus on tin-containing superconductors where other tin isotopes can be used as probes.

Experimental Protocol: Solid-State NMR of a Tin-Containing Superconductor

This protocol provides a general methodology for performing solid-state NMR on a superconductor containing tin.

Objective: To measure the Knight shift and spin-lattice relaxation rate (1/T1) to probe the superconducting properties.

Materials:

  • Powdered sample of the tin-containing superconductor.

  • Solid-state NMR spectrometer with a superconducting magnet.

  • Variable-temperature NMR probe.

  • NMR tubes.

Procedure:

  • Sample Preparation: The superconducting material is typically ground into a fine powder to allow for random orientation of the crystallites and packed into an NMR tube.

  • Spectrometer Setup:

    • The NMR probe is cooled to the desired temperature range, which includes temperatures both above and below the Tc of the sample.

    • The spectrometer is tuned to the resonance frequency of the chosen tin isotope (e.g., 119Sn).

  • Knight Shift Measurement:

    • Spectra are acquired at various temperatures, from above Tc down to the lowest achievable temperature.

    • The Knight shift, which is the shift in the resonance frequency due to the interaction of the nuclear spins with the conduction electrons, is measured at each temperature. A decrease in the Knight shift below Tc is indicative of the formation of spin-singlet Cooper pairs.

  • Spin-Lattice Relaxation Rate (1/T1) Measurement:

    • The spin-lattice relaxation time (T1) is measured at different temperatures using standard pulse sequences (e.g., inversion recovery).

    • The relaxation rate (1/T1) provides information about the density of electronic states at the Fermi level. A characteristic feature in conventional superconductors is the Hebel-Slichter peak, a temporary increase in 1/T1 just below Tc, followed by an exponential decrease at lower temperatures, which is related to the opening of the superconducting energy gap.

  • Data Analysis:

    • The temperature dependence of the Knight shift and 1/T1 are plotted and analyzed to extract information about the superconducting state, such as the size of the energy gap and the pairing symmetry.

Experimental_Workflow_NMR cluster_prep Sample Preparation cluster_setup Spectrometer Setup cluster_measurements NMR Measurements cluster_analysis Data Analysis Prep Prepare Powdered Superconductor Sample Cool Cool NMR Probe Prep->Cool Tune Tune to Tin Isotope Resonance Frequency Cool->Tune Knight_Shift Measure Knight Shift (vs. Temperature) Tune->Knight_Shift T1_Measurement Measure Spin-Lattice Relaxation Rate (1/T1) (vs. Temperature) Tune->T1_Measurement Analyze Analyze Temperature Dependence of Knight Shift and 1/T1 Knight_Shift->Analyze T1_Measurement->Analyze Conclusion Determine Superconducting Gap and Pairing Symmetry Analyze->Conclusion

Caption: Workflow for solid-state NMR studies of tin-containing superconductors.

Specific Heat Measurements

Specific heat measurements provide crucial thermodynamic information about a material's transition into the superconducting state. A jump in the specific heat at Tc is a characteristic feature of a second-order phase transition, which is typical for superconductors in the absence of a magnetic field. By analyzing the electronic contribution to the specific heat in the superconducting state, one can also obtain information about the superconducting energy gap.

Experimental Protocol: Specific Heat Measurement of a Tin-based Superconductor by the Relaxation Method

Objective: To measure the specific heat of a tin-containing superconductor as a function of temperature to determine Tc and characterize the superconducting transition.

Materials:

  • Small, well-characterized sample of the tin-based superconductor.

  • Specific heat measurement system (e.g., a commercial Physical Property Measurement System - PPMS) utilizing the relaxation (or semi-adiabatic) method.

  • High-vacuum grease for thermal contact.

  • Calibrated thermometer and heater.

Procedure:

  • Sample Mounting: A small, flat sample is mounted on a sample platform, which has a thermometer and a heater. Good thermal contact is ensured by using a minimal amount of vacuum grease.

  • System Evacuation: The sample space is evacuated to a high vacuum to minimize heat loss through gas conduction.

  • Measurement Principle (Relaxation Method):

    • The sample platform is heated to a specific temperature.

    • A known amount of heat is applied to the sample through the heater for a short period, causing its temperature to rise.

    • The heat source is then turned off, and the sample cools back to the base temperature by exchanging heat with its surroundings through a weak thermal link.

    • The temperature decay as a function of time is recorded.

  • Data Acquisition:

    • This process is repeated at various temperatures, stepping through the range that includes the superconducting transition.

  • Data Analysis:

    • The time constant of the temperature decay is used to calculate the heat capacity of the sample at each temperature.

    • The specific heat is then determined by dividing the heat capacity by the mass of the sample.

    • A plot of specific heat versus temperature will show a distinct anomaly (a jump) at the superconducting transition temperature, Tc.

    • By fitting the low-temperature data, the electronic and phononic contributions to the specific heat can be separated, providing further insights into the superconducting state.

Logical_Relationship_Specific_Heat cluster_experiment Specific Heat Measurement cluster_observation Observation cluster_interpretation Interpretation Measurement Measure Heat Capacity vs. Temperature Jump Discontinuity (Jump) in Specific Heat Measurement->Jump Gap Information on Superconducting Energy Gap (from low-T data) Measurement->Gap Tc Determination of Critical Temperature (Tc) Jump->Tc

Caption: Logical relationship in specific heat analysis of superconductors.

References

Application Notes and Protocols for Handling and Storing Tin-120 Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the safe handling, storage, and use of tin-120 (¹²⁰Sn) samples in a laboratory setting. As a stable isotope of tin, ¹²⁰Sn is not radioactive and does not require specialized radiological handling procedures.[1] However, the chemical form of the this compound sample (e.g., metal, powder, or organotin compound) dictates the necessary safety precautions. These guidelines are designed to ensure personnel safety, maintain sample integrity, and prevent contamination.

Overview of this compound

This compound is one of the ten stable isotopes of tin, and it is the most abundant, making up approximately 32.6% of natural tin.[2] It is a post-transition metal in group 14 of the periodic table.[2] Due to its unique nuclear properties, this compound and its compounds are utilized in various research applications, including superconductivity studies and as standards in mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4]

Safety Precautions

Personal Protective Equipment (PPE)

When handling this compound samples, especially in powder form, appropriate PPE is essential to prevent inhalation and skin contact.

PPE ItemSpecificationRationale
Gloves Nitrile or neoprene gloves.To prevent skin contact with potentially irritating tin compounds.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from dust particles and splashes of solutions.
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection NIOSH-approved respirator (e.g., N95)Recommended when handling fine powders or when there is a risk of aerosolization to prevent inhalation.[5]
Engineering Controls

Proper ventilation is crucial when working with this compound powders to minimize airborne particles.

ControlSpecificationRationale
Fume Hood Use a certified chemical fume hood.For weighing and transferring this compound powder to minimize inhalation exposure.
Ventilated Enclosure A powder weighing station.Provides a controlled environment to handle fine powders and prevent their dispersal.

Storage Protocols

Proper storage of this compound samples is critical to maintain their purity and prevent degradation.

ParameterGuidelineRationale
Temperature Store in a cool, dry place.To prevent oxidation and degradation of the sample.
Containers Tightly sealed, clearly labeled containers. For powders, use original vendor-supplied containers. For solutions, glass or polyethylene bottles are suitable.[6]To prevent contamination and exposure to moisture and air.
Incompatible Materials Store away from strong oxidizing agents, acids, and bases.[7]Tin can react with these substances.
Labeling Label containers with the chemical name ("this compound"), isotopic enrichment, form (e.g., powder, foil), date received, and any hazard warnings.For clear identification and safety.

Experimental Protocols

Preparation of a this compound Standard Solution (5 ppm)

This protocol describes the preparation of a 5 ppm this compound standard solution from tin metal, which can be used for analytical purposes.

Materials:

  • This compound metal (0.5 g)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Volumetric flasks (1000 mL and 100 mL)

  • Pipettes

Procedure:

  • Carefully weigh 0.5 g of this compound metal.

  • In a chemical fume hood, dissolve the this compound metal in a mixture of 5 mL of deionized water and 25 mL of concentrated hydrochloric acid.

  • Once fully dissolved, transfer the solution to a 1000 mL volumetric flask and dilute to the mark with deionized water. This creates a 500 ppm stock solution.

  • Pipette 1 mL of the 500 ppm stock solution into a 100 mL volumetric flask.

  • Dilute to the mark with a 2.5% v/v solution of hydrochloric acid. This results in a 5 ppm this compound standard solution.[8]

G weigh weigh dissolve dissolve weigh->dissolve transfer_stock transfer_stock dissolve->transfer_stock dilute_stock dilute_stock transfer_stock->dilute_stock pipette pipette dilute_stock->pipette Creates 500 ppm Stock transfer_final transfer_final pipette->transfer_final dilute_final dilute_final transfer_final->dilute_final final_solution final_solution dilute_final->final_solution

Handling this compound Powder for Superconductivity Research

Tin-based alloys are used in the synthesis of superconductors.[5][9] This protocol outlines the general handling of this compound powder for this application.

Materials:

  • This compound powder

  • Other metal powders (as required for the specific alloy)

  • Mortar and pestle

  • Pellet press

  • Tube furnace

Procedure:

  • In a well-ventilated area or fume hood, weigh the required amounts of this compound powder and other constituent metal powders.

  • Thoroughly mix the powders using a mortar and pestle to ensure homogeneity.

  • Transfer the mixed powder to a pellet die and press it into a pellet using a hydraulic press.

  • Place the pellet in an alumina boat and transfer it to a tube furnace.

  • Heat the pellet according to the specific synthesis protocol for the desired superconducting material (e.g., heat at 930°C for 12 hours).[1]

G start Start weigh Weigh ¹²⁰Sn and other metal powders start->weigh mix Mix powders in mortar and pestle weigh->mix press Press into pellet mix->press heat Heat in tube furnace press->heat end Superconductor Sample heat->end

Spill and Waste Management

Spill Cleanup

In the event of a this compound powder spill, follow these steps:

  • Evacuate and Secure: Evacuate the immediate area and prevent others from entering.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within one.

  • Wear PPE: Don the appropriate PPE, including a respirator, gloves, and eye protection.

  • Clean Up:

    • For small spills, carefully sweep or scoop up the powder and place it in a labeled, sealed container for disposal.[7]

    • Avoid creating dust. If necessary, gently mist the powder with water to minimize airborne particles, unless it is a water-reactive compound.

    • Use a wet paper towel to wipe the area after the bulk of the powder has been removed.

  • Decontaminate: Clean the spill area with soap and water.

Waste Disposal

Dispose of this compound waste in accordance with local, state, and federal regulations for chemical waste.[10]

  • Solid Waste: Collect solid this compound waste (e.g., spilled powder, contaminated consumables) in a clearly labeled, sealed container.

  • Liquid Waste: Collect aqueous solutions containing tin compounds in a labeled waste container. Do not pour down the drain unless permitted by your institution's environmental health and safety office.

  • Glassware Cleaning: Glassware that has come into contact with organotin compounds should be soaked in a bleach solution overnight to oxidize the tin compounds, making them less harmful, before standard cleaning procedures. For inorganic tin compounds, rinsing with a dilute acid solution (e.g., 6 M HCl) can be effective. All rinsates from cleaning should be collected as hazardous waste.

References

Application Notes and Protocols for the Isotopic Enrichment of Tin-120

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tin-120 (¹²⁰Sn) is one of the ten stable isotopes of tin and, with a natural abundance of approximately 32.58%, it is the most abundant. Its unique nuclear properties make enriched ¹²⁰Sn a valuable material in various scientific and medical applications. This document provides an overview of the primary methods for the isotopic enrichment of ¹²⁰Sn, detailed experimental protocols for key techniques, and a summary of its applications in research and drug development.

Methods for Isotopic Enrichment of this compound

Several methods have been developed for the enrichment of stable isotopes, each with its own advantages and limitations. The most relevant techniques for the enrichment of this compound include Electromagnetic Isotope Separation (EMIS), Gas Centrifugation, Atomic Vapor Laser Isotope Separation (AVLIS), and Plasma Separation. Chemical exchange methods have also been explored for tin isotope fractionation on an analytical scale.

Comparison of Enrichment Methods

The choice of an enrichment method depends on factors such as the desired enrichment level, the required quantity of the enriched isotope, cost, and the availability of the technology. A comparative summary of these methods is presented below.

MethodPrinciple of SeparationTypical Enrichment Factor (per stage)ThroughputEstimated CostKey AdvantagesKey Disadvantages
Electromagnetic Isotope Separation (EMIS) Mass-to-charge ratio in a magnetic fieldHigh (can achieve >99% in a single stage)Low (milligrams to grams)HighHigh purity, applicable to most elements.[1]Low throughput, high capital and operational costs.
Gas Centrifugation Mass difference in a strong centrifugal fieldLow (e.g., 1.2-1.5 for UF₆).[2]High (kilograms)ModerateHigh throughput, relatively energy-efficient.[3]Requires a suitable volatile compound, complex cascade systems needed.[3]
Atomic Vapor Laser Isotope Separation (AVLIS) Selective photoionization of the desired isotopeHigh (can achieve high enrichment in a single step).[4][5]Potentially highLower than EMIS (estimated)High selectivity and efficiency.[4][5]Technologically complex, not yet widely commercialized.[5]
Plasma Separation Ion cyclotron resonance in a magnetic fieldModerate to HighModerateModerateCan process a wide range of metallic elements.[6]Requires stable plasma generation and control.
Chemical Exchange Small differences in chemical reaction equilibriaVery lowVariesVariesPotentially lower cost for some elements.Small separation factors require long cascades.[7][8]

Experimental Protocols

The following sections provide detailed, generalized protocols for the enrichment of this compound using the most established methods. These protocols are intended as a guide and would require optimization for specific equipment and desired enrichment levels.

Electromagnetic Isotope Separation (EMIS)

EMIS is a high-purity, low-throughput method suitable for producing small quantities of highly enriched isotopes for research and specialized applications.

Principle: An ion beam of the element is generated, accelerated, and passed through a magnetic field. Ions with different mass-to-charge ratios follow different trajectories, allowing for the collection of the desired isotope.[1]

Protocol:

  • Feed Material Preparation:

    • Start with a high-purity tin compound, such as tin tetrachloride (SnCl₄) or metallic tin.

    • If using metallic tin, it will be vaporized in the ion source.

  • Ion Source Operation:

    • Introduce the feed material into the ion source of the mass separator.

    • Commonly used ion sources for this purpose include hot-cathode Penning ionization gauge (PIG) sources or Freeman-type sources.

    • The tin is vaporized and then ionized by electron bombardment, creating a plasma containing various tin ions.

  • Ion Beam Extraction and Acceleration:

    • Apply a high voltage (e.g., 30-40 kV) to extract a beam of positive tin ions from the plasma.

    • Use a series of electrostatic lenses to focus and shape the ion beam.

  • Isotope Separation:

    • Inject the accelerated ion beam into a large vacuum chamber placed within a strong, uniform magnetic field, perpendicular to the ion path.

    • The magnetic field forces the ions into circular trajectories with radii dependent on their mass-to-charge ratio. Lighter ions (e.g., ¹¹²Sn) will have a smaller radius of curvature than heavier ions (e.g., ¹²⁴Sn).

  • Collection:

    • Position a collector assembly at the focal plane of the separator. The collector consists of a series of pockets designed to capture the separated isotopic beams.

    • The position of the ¹²⁰Sn beam is calculated based on the magnetic field strength, accelerating voltage, and the mass of the isotope.

    • The separated ¹²⁰Sn ions are deposited onto a high-purity collector foil (e.g., graphite, copper, or aluminum).

  • Product Recovery:

    • After a sufficient amount of material has been collected, remove the collector from the separator.

    • Chemically process the collector foil to recover the enriched ¹²⁰Sn. This may involve dissolving the foil and the deposited tin in acid, followed by chemical purification steps to isolate the tin.

EMIS_Workflow cluster_0 EMIS Process for this compound Enrichment Feed Tin Feed Material (e.g., SnCl4 or metallic Sn) IonSource Ion Source (Vaporization and Ionization) Feed->IonSource Accelerator Ion Acceleration (30-40 kV) IonSource->Accelerator Magnet Magnetic Analyzer (Isotope Separation) Accelerator->Magnet Collector Collector Assembly Magnet->Collector Separated Ion Beams Product Enriched 120Sn Collector->Product OtherIsotopes Other Tin Isotopes Collector->OtherIsotopes

Workflow for Electromagnetic Isotope Separation (EMIS) of this compound.
Gas Centrifugation

Gas centrifugation is a high-throughput method suitable for large-scale production of enriched isotopes. It requires a volatile compound of the element to be separated.

Principle: A gaseous compound of the element is spun at high speed in a cylindrical rotor. The heavier isotopes are pushed towards the wall of the rotor, while the lighter isotopes concentrate closer to the center. A countercurrent flow within the centrifuge enhances the separation.[3]

Protocol:

  • Feed Material Preparation:

    • Synthesize a volatile tin compound. A potential candidate is tin tetramethyl (Sn(CH₃)₄), which is a liquid at room temperature with a boiling point of 78 °C. Another possibility is tin tetrachloride (SnCl₄), with a boiling point of 114 °C. The compound must be stable under the operating conditions of the centrifuge.

    • Ensure the feed gas is of high purity to avoid contamination and operational issues.

  • Centrifuge Cascade Operation:

    • Introduce the gaseous tin compound into a cascade of gas centrifuges. A cascade consists of multiple centrifuges connected in series and parallel to achieve the desired enrichment and throughput.[3]

    • The centrifuges are spun at very high speeds.

    • The centrifugal force creates a radial pressure gradient, with the heavier molecules containing heavier tin isotopes concentrating near the rotor wall.

    • A temperature difference between the top and bottom of the rotor induces a countercurrent flow, which further enhances the separation along the axis of the centrifuge.

  • Extraction:

    • The gas enriched in the lighter isotopes (including ¹²⁰Sn relative to heavier isotopes) is extracted from near the center of the top of the rotor.

    • The gas depleted in the lighter isotopes is extracted from near the periphery at the bottom.

  • Cascade Flow:

    • The enriched fraction from one centrifuge (stage) is fed to the next higher stage for further enrichment.

    • The depleted fraction is fed back to a lower stage.

    • This process is repeated through many stages to achieve the desired level of ¹²⁰Sn enrichment.

  • Product Collection and Conversion:

    • The highly enriched gaseous compound is withdrawn from the top of the cascade.

    • The gas is then cooled and condensed.

    • The enriched tin compound is chemically converted back to elemental tin or another desired chemical form.

Gas_Centrifugation_Workflow cluster_1 Gas Centrifugation Cascade for this compound Enrichment Feed Volatile Tin Compound Gas (e.g., Sn(CH3)4) Stage_N Centrifuge Stage N Feed->Stage_N Stage_N1 Centrifuge Stage N+1 Stage_N->Stage_N1 Enriched Stream Stage_N_1 Centrifuge Stage N-1 Stage_N->Stage_N_1 Depleted Stream Product Enriched 120Sn Compound Stage_N1->Product Waste Depleted Tin Compound Stage_N_1->Waste

Simplified workflow of a gas centrifuge cascade.
Atomic Vapor Laser Isotope Separation (AVLIS)

AVLIS is a highly selective and potentially efficient method, though it is technologically demanding.

Principle: A beam of atomic vapor containing a mixture of isotopes is illuminated by lasers tuned to a specific wavelength that selectively excites and then ionizes only the desired isotope (¹²⁰Sn). The ionized atoms are then separated from the neutral atoms using an electric field.[5]

Conceptual Protocol:

  • Atomic Vapor Generation:

    • Metallic tin is heated in a vacuum chamber using an electron beam or other high-temperature source to create a stream of atomic tin vapor.

  • Laser Excitation and Ionization:

    • The tin vapor is illuminated by a series of precisely tuned dye lasers.

    • A first laser excites ¹²⁰Sn atoms to an intermediate energy level. The wavelength of this laser must be very precise to avoid exciting other tin isotopes.

    • One or more additional lasers then provide the energy to ionize the excited ¹²⁰Sn atoms, leaving them with a net positive charge. Other tin isotopes remain neutral as they were not excited by the first laser.

  • Ion Extraction:

    • An electrostatic field is applied across the vapor stream.

    • The positively charged ¹²⁰Sn ions are deflected by the electric field and collected on a negatively charged collector plate.

  • Collection:

    • The neutral atoms of the other tin isotopes pass through the electric field unaffected and are collected on a separate surface.

  • Product Recovery:

    • The enriched ¹²⁰Sn is removed from the collector plate.

AVLIS_Workflow cluster_2 AVLIS Process for this compound Enrichment VaporSource Tin Vapor Source SeparationZone Separation Zone VaporSource->SeparationZone Atomic Beam LaserSystem Tuned Lasers LaserSystem->SeparationZone Laser Beams Collector_Enriched Enriched 120Sn Collector SeparationZone->Collector_Enriched 120Sn+ Ions Collector_Depleted Depleted Tin Collector SeparationZone->Collector_Depleted Neutral Isotopes

Conceptual workflow for AVLIS of this compound.

Applications of Enriched this compound

Enriched this compound has several important applications in research, medicine, and industry.

Production of Medical Radioisotopes

Enriched tin isotopes are used as target materials for the production of medically relevant radioisotopes. While enriched ¹¹⁷Sn is the primary target for the production of the therapeutic radioisotope tin-117m (¹¹⁷ᵐSn) via the (n,n'γ) reaction, enriched targets are generally preferred in radioisotope production to increase the yield of the desired radioisotope and minimize the production of isotopic impurities.[2][9] For instance, proton irradiation of natural tin targets produces ¹¹⁷ᵐSn, but also the long-lived impurity ¹¹³Sn.[10] The use of enriched targets can mitigate the formation of such impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Tin has three NMR-active isotopes: ¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn. While ¹²⁰Sn itself is not NMR-active (having a nuclear spin of 0), its enrichment in a sample can be indirectly beneficial in NMR studies of organotin compounds. By reducing the concentration of the NMR-active isotopes, the complexity of the spectra can be simplified, which can aid in the analysis of complex mixtures or in studies focusing on the NMR signals of other nuclei in the molecule. Quantitative NMR (qNMR) is a powerful tool in pharmaceutical analysis for determining the purity of active pharmaceutical ingredients (APIs) and quantifying impurities.[11][12][13]

Mössbauer Spectroscopy

Mössbauer spectroscopy is a technique that probes the nuclear environment of specific isotopes. ¹¹⁹Sn is a commonly used Mössbauer isotope. Similar to NMR, the isotopic enrichment of ¹²⁰Sn in a sample would reduce the signal from ¹¹⁹Sn, which could be advantageous in certain experimental setups where the ¹¹⁹Sn signal might interfere with the study of other Mössbauer-active nuclei in the sample. Mössbauer spectroscopy has applications in characterizing iron-containing biomolecules and pharmaceutical compounds.[12]

Use in Drug Development

While direct labeling of drug molecules with stable isotopes like deuterium and carbon-13 is a common practice in drug metabolism and pharmacokinetic (DMPK) studies, the use of enriched heavy stable isotopes like ¹²⁰Sn is less common.[7] However, the unique properties of tin compounds and the potential for creating novel radiopharmaceuticals using tin radioisotopes produced from enriched targets highlight the importance of tin isotope enrichment for the pharmaceutical industry. For example, ¹¹⁷ᵐSn, produced from enriched tin, has shown promise for bone pain palliation and the treatment of inflammatory diseases.[9] The development of such radiopharmaceuticals relies on a stable supply of enriched precursor isotopes.

References

Application Notes and Protocols for the Study of Tin-Based Alloys Using Tin Isotopes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tin-based alloys are integral to a wide range of applications, from solders in electronics to components in energy storage and biomedical devices. A thorough understanding of their atomic-level structure, phase transformations, and chemical bonding is crucial for optimizing their performance and developing new materials. Nuclear Magnetic Resonance (NMR) and Mössbauer spectroscopy are powerful analytical techniques that provide detailed insights into the local environment of tin atoms within these alloys. This document provides a comprehensive overview of the application of tin isotopes in these spectroscopic methods, with a focus on providing practical protocols for researchers.

The Role of Tin Isotopes in NMR and Mössbauer Spectroscopy

The utility of a particular tin isotope for NMR and Mössbauer spectroscopy is determined by its nuclear properties, specifically its nuclear spin (I).

  • Tin-119 (¹¹⁹Sn) and Tin-117 (¹¹⁷Sn) : These isotopes both possess a nuclear spin of I=1/2, making them ideal probes for both NMR and Mössbauer spectroscopy. Their non-zero nuclear spin allows for the necessary energy level splitting in the presence of a magnetic field (for NMR) and the resonant absorption of gamma rays (for Mössbauer spectroscopy). Due to its slightly higher natural abundance (8.59%) and sensitivity, ¹¹⁹Sn is the most commonly studied tin isotope for these techniques.

  • Tin-120 (¹²⁰Sn) : As the most abundant stable isotope of tin (32.58%), one might assume ¹²⁰Sn would be a primary choice for these studies. However, This compound has a nuclear spin of I=0 . A zero nuclear spin means that its nuclear energy levels do not split in a magnetic field, rendering it inactive for both NMR and Mössbauer spectroscopy .

While inactive in these specific techniques, the high abundance of this compound makes it a useful reference isotope in mass spectrometry for correcting mass-dependent fractionation in isotopic analysis. There are also limited mentions of its use in superconductivity research, though detailed protocols are not widely available.

This document will, therefore, focus on the application of the NMR and Mössbauer active isotopes, ¹¹⁹Sn and ¹¹⁷Sn, in the characterization of tin-based alloys.

Data Presentation: Spectroscopic Parameters of Tin Isotopes in Alloys

The following tables summarize typical NMR chemical shifts and Mössbauer hyperfine parameters for ¹¹⁹Sn in various tin-based alloys. These values are sensitive to the local chemical and structural environment of the tin atoms.

Table 1: ¹¹⁹Sn NMR Chemical Shifts in Selected Tin-Based Materials

Alloy/Compound SystemPhase/Composition¹¹⁹Sn Isotropic Chemical Shift (δ) / ppm (Referenced to Tetramethyltin - Sn(CH₃)₄)Notes
Lithium-Tin Alloys
Li₂Sn₅~7300Highly deshielded environment.
LiSn~3500
Li₇Sn₃~1500
Li₅Sn₂~800
Li₇Sn₂~500
Li₁₃Sn₅~200
Li₂₂Sn₅~ -500Shielded environment.
Lead-Tin Solders Sn-PbVaries with compositionBroad lines are often observed due to disorder.
SAC Solders Sn-Ag-Cu~ -200 to -400Shifts are sensitive to the presence of intermetallic compounds like Ag₃Sn and Cu₆Sn₅.
Tin Oxides SnO₂~ -600
SnO~ -200

Table 2: ¹¹⁹Sn Mössbauer Hyperfine Parameters in Selected Tin-Based Intermetallics at Room Temperature

Alloy/CompoundPhaseIsomer Shift (δ) / mm·s⁻¹ (Relative to CaSnO₃)Quadrupole Splitting (ΔE_Q) / mm·s⁻¹
Silver-Tin Ag-Sn ζ phase+2.13-
Nickel-Manganese-Tin Ni₅₀Mn₃₇Sn₁₃ (Austenite)~1.5~0.0
Ni₅₀Mn₃₇Sn₁₃ (Martensite)~1.5Varies with stress
Holmium-Rhodium-Tin HoRhSn+1.721.27
Calcium-Palladium-Tin CaPdSn+1.960.94
Calcium-Platinum-Tin CaPtSn+1.860.89
Strontium-Gold-Tin SrAuSn (Site 1)+2.030.9
SrAuSn (Site 2)+2.120.6

Experimental Protocols

Protocol 1: Solid-State ¹¹⁹Sn Nuclear Magnetic Resonance (NMR) Spectroscopy of Tin-Based Alloys

This protocol outlines the general procedure for acquiring solid-state ¹¹⁹Sn NMR spectra of tin-based alloys.

1. Sample Preparation:

  • Alloy Synthesis: Synthesize the tin-based alloy of interest using standard metallurgical techniques (e.g., arc melting, induction melting, mechanical alloying).

  • Homogenization: Anneal the alloy ingot at an appropriate temperature to ensure homogeneity.

  • Pulverization: Crush the bulk alloy into a fine powder using an agate mortar and pestle. The particle size should be smaller than the NMR skin depth to ensure uniform radiofrequency (RF) penetration. For metallic samples, this is a critical step.

  • Sieving: (Optional) Sieve the powder to obtain a uniform particle size distribution.

  • Rotor Packing: Pack the powdered sample tightly into a zirconia NMR rotor (typically 1.3 mm to 7 mm in diameter, depending on the spectrometer probe). Ensure the rotor is balanced.

2. NMR Spectrometer Setup:

  • Tuning and Matching: Insert the rotor into the NMR probe and tune the probe to the ¹¹⁹Sn resonance frequency (e.g., ~186.5 MHz on a 11.7 T magnet). Match the impedance of the probe to 50 Ω.

  • Magic Angle Spinning (MAS): Set the MAS rate. For tin alloys, spinning rates of 10-60 kHz are common. Higher spinning speeds help to average out anisotropic interactions and narrow the spectral lines.

  • Shimming: Optimize the magnetic field homogeneity by adjusting the shim coils to obtain the narrowest possible linewidth for a reference sample.

3. Data Acquisition:

  • Pulse Sequence: A simple one-pulse experiment (zg) with high-power proton decoupling is often sufficient for a preliminary spectrum. For enhanced sensitivity and spectral editing, more advanced pulse sequences like Cross-Polarization (CP/MAS) or Carr-Purcell-Meiboom-Gill (CPMG) can be employed.

  • Acquisition Parameters:

    • Spectral Width: Set a wide spectral width (e.g., 500-1000 kHz) to encompass the large chemical shift range of ¹¹⁹Sn in alloys.

    • Recycle Delay (d1): The recycle delay should be set to at least 1.25 times the longest ¹¹⁹Sn spin-lattice relaxation time (T₁) to ensure quantitative results. For metallic alloys, T₁ can be short, allowing for rapid data acquisition.

    • Number of Scans (ns): Accumulate a sufficient number of scans to achieve an adequate signal-to-noise ratio. This will depend on the tin concentration and the natural abundance of ¹¹⁹Sn.

4. Data Processing and Analysis:

  • Fourier Transformation: Apply an exponential line broadening factor (e.g., 50-200 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

  • Phasing and Baseline Correction: Phase the spectrum and apply a baseline correction to obtain a flat baseline.

  • Chemical Shift Referencing: Reference the chemical shifts to an external standard, typically tetramethyltin (Sn(CH₃)₄) at 0 ppm.

  • Spectral Deconvolution: Fit the experimental spectrum with appropriate lineshapes (e.g., Gaussian, Lorentzian) to deconvolve overlapping signals from different tin environments in the alloy.

Protocol 2: ¹¹⁹Sn Mössbauer Spectroscopy of Tin-Based Alloys

This protocol provides a general methodology for conducting ¹¹⁹Sn Mössbauer spectroscopy in transmission mode.

1. Sample and Absorber Preparation:

  • Alloy Synthesis and Pulverization: Prepare the tin-based alloy as described in the NMR protocol (steps 1.1-1.3).

  • Absorber Fabrication:

    • Mix the powdered alloy with a non-absorbing matrix material (e.g., boron nitride, graphite powder) to ensure a uniform distribution of the sample.

    • Press the mixture into a thin, uniform disk (the absorber) using a hydraulic press.

    • The optimal thickness of the absorber depends on the tin concentration and should be calculated to maximize the resonant absorption without excessive non-resonant absorption. A typical ¹¹⁹Sn loading is around 0.5-1.0 mg/cm².

    • Mount the absorber in a sample holder.

2. Mössbauer Spectrometer Setup:

  • Source: A common ¹¹⁹mSn source is Ca¹¹⁹mSnO₃, which provides a single, unsplit emission line.

  • Calibration: Calibrate the velocity scale of the spectrometer using a standard reference material, such as a thin tin foil or CaSnO₃.

  • Geometry: For transmission Mössbauer spectroscopy, the gamma-ray source, collimator, sample (absorber), and detector are aligned in a straight line.

  • Temperature Control: If temperature-dependent studies are required, mount the sample holder in a cryostat (for low temperatures) or a furnace (for high temperatures).

3. Data Acquisition:

  • Measurement Mode: The spectrometer operates in constant acceleration mode, where the velocity of the source is varied linearly with time.

  • Velocity Range: Set a velocity range appropriate for tin alloys, typically ± 4-5 mm/s.

  • Data Collection: The number of gamma rays transmitted through the sample is counted as a function of the source velocity. Data is collected over many cycles to improve the signal-to-noise ratio. A typical measurement can take several hours to a full day.

4. Data Analysis:

  • Spectrum Folding: The raw data is "folded" to produce a spectrum of relative transmission versus source velocity.

  • Spectral Fitting: The experimental spectrum is fitted with theoretical Lorentzian lineshapes to extract the hyperfine parameters:

    • Isomer Shift (δ): The shift of the centroid of the spectrum from zero velocity. It provides information about the s-electron density at the tin nucleus and is sensitive to the oxidation state and chemical bonding. Isomer shifts are typically reported relative to a standard, such as CaSnO₃.

    • Quadrupole Splitting (ΔE_Q): The splitting of the absorption line into a doublet. It arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient at the nucleus, providing information about the local symmetry of the tin site.

    • Magnetic Hyperfine Field (B_hf): In magnetically ordered materials, the absorption line splits into a sextet. The magnitude of this splitting is proportional to the magnetic field at the tin nucleus.

Mandatory Visualizations

Experimental_Workflow_Solid_State_NMR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Alloy Synthesis B Homogenization (Annealing) A->B C Pulverization B->C D NMR Rotor Packing C->D E Spectrometer Setup (Tuning, MAS) D->E F Pulse Sequence Selection E->F G Data Collection (FID) F->G H Fourier Transform G->H I Phasing & Baseline Correction H->I J Chemical Shift Referencing I->J K Spectral Deconvolution & Interpretation J->K

Caption: Workflow for Solid-State ¹¹⁹Sn NMR Spectroscopy of Tin-Based Alloys.

Experimental_Workflow_Mossbauer_Spectroscopy cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Alloy Synthesis B Pulverization A->B C Absorber Fabrication (Pressing) B->C D Spectrometer Calibration C->D E Transmission Measurement (Velocity Scan) D->E F Gamma Ray Counting E->F G Spectrum Folding F->G H Lorentzian Fitting G->H I Extraction of Hyperfine Parameters (δ, ΔE_Q, B_hf) H->I J Interpretation I->J

Caption: Workflow for ¹¹⁹Sn Mössbauer Spectroscopy of Tin-Based Alloys.

Application Notes and Protocols for Tin-120 in Materials Science Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tin-120 (¹²⁰Sn) is a stable, naturally abundant isotope of tin, accounting for approximately 32.58% of all natural tin.[1] Its stability and well-defined nuclear properties make it a valuable tool in various materials science research applications. These notes provide an overview of the key applications of ¹²⁰Sn, including its role in superconductivity research, as a stable isotope tracer for diffusion studies, and in phonon dispersion analysis using inelastic neutron scattering. Detailed experimental protocols and representative data are provided to guide researchers in utilizing ¹²⁰Sn in their investigations.

Application 1: Isotope Effect in Superconductivity Research

Application Note

The isotope effect is a critical phenomenon in superconductivity, demonstrating the role of lattice vibrations (phonons) in the pairing of electrons to form Cooper pairs, as described by the Bardeen-Cooper-Schrieffer (BCS) theory.[2] The theory predicts that the critical temperature (Tc) of a superconductor is inversely proportional to the square root of the isotopic mass (M), following the relation Tc ∝ M⁻ᵃ, where α is the isotope effect coefficient.

This compound, being a stable and the most abundant isotope of tin, serves as a crucial reference point in studies of the isotope effect in tin-based superconductors. By comparing the superconducting properties of materials synthesized with enriched ¹²⁰Sn to those made with other tin isotopes (e.g., ¹¹⁶Sn and ¹²⁴Sn), researchers can precisely determine the isotope effect coefficient and gain insights into the electron-phonon coupling mechanism.[3] Such studies are fundamental to understanding and developing new superconducting materials.

Quantitative Data

The following table summarizes the measured superconducting transition temperatures (Tc) and critical magnetic fields at 0 K (H₀) for different tin isotopes.

IsotopeIsotopic Mass (amu)Transition Temperature (Tc) (K)Critical Magnetic Field (H₀) (Gauss)
¹¹⁶Sn115.9017473.741309
¹²⁰Sn 119.902199 3.712 306
¹²⁴Sn123.9052743.659303

Data sourced from Lock, J. M., Pippard, A. B., & Shoenberg, D. (1951). Superconductivity of tin isotopes. Mathematical Proceedings of the Cambridge Philosophical Society, 47(4), 811-819.[3][4]

Experimental Protocol: Measurement of Superconducting Transition Temperature (Tc) of ¹²⁰Sn

This protocol describes the four-point probe method for determining the superconducting transition temperature of a ¹²⁰Sn sample.

Materials and Equipment:

  • ¹²⁰Sn sample (e.g., thin film or bulk pellet)

  • Four-point probe apparatus

  • Cryostat or liquid helium dewar

  • Temperature controller and sensor (e.g., silicon diode)

  • DC current source

  • Nanovoltmeter

  • Data acquisition system

Procedure:

  • Sample Preparation: Mount the ¹²⁰Sn sample onto the sample holder of the four-point probe. Ensure good electrical contact between the four probes and the sample surface.

  • Cryostat Setup: Place the sample holder into the cryostat. Evacuate the sample space and then introduce a cryogen (e.g., liquid helium) to cool the sample.

  • Electrical Connections: Connect the outer two probes to the DC current source and the inner two probes to the nanovoltmeter.

  • Data Acquisition Setup: Interface the temperature sensor, current source, and nanovoltmeter with the data acquisition system to record temperature, current, and voltage simultaneously.

  • Measurement:

    • Apply a small, constant DC current through the outer probes.

    • Slowly cool the sample to a temperature well below the expected Tc of tin (around 3.7 K).

    • Begin recording the voltage across the inner probes as the sample is slowly warmed up. The warming rate should be slow enough to ensure thermal equilibrium (e.g., 0.1 K/min).

    • The voltage will be zero or near-zero when the sample is in the superconducting state. As the temperature increases and passes through the transition temperature, a non-zero voltage will appear and increase, indicating the return to the normal resistive state.

  • Data Analysis:

    • Plot the measured resistance (calculated from the voltage and current) as a function of temperature.

    • The transition temperature (Tc) is typically defined as the temperature at which the resistance reaches 50% of its value in the normal state just above the transition.

Visualization: Workflow for Superconductivity Testing

G Workflow for Superconductivity Testing cluster_prep Sample Preparation cluster_exp Experimental Setup cluster_meas Measurement cluster_analysis Data Analysis prep1 Synthesize ¹²⁰Sn sample prep2 Mount sample on four-point probe prep1->prep2 exp1 Install sample in cryostat prep2->exp1 exp2 Connect electronics (current source, voltmeter) exp1->exp2 exp3 Cool sample to below Tc exp2->exp3 meas1 Apply constant DC current exp3->meas1 meas2 Slowly warm sample meas1->meas2 meas3 Record voltage vs. temperature meas2->meas3 analysis1 Plot Resistance vs. Temperature meas3->analysis1 analysis2 Determine Tc analysis1->analysis2 G Workflow for Tracer Diffusion Experiment cluster_prep Sample Preparation cluster_exp Diffusion Anneal cluster_meas Depth Profiling cluster_analysis Data Analysis prep1 Polish host material surface prep2 Deposit thin layer of ¹²⁰Sn prep1->prep2 exp1 Anneal in vacuum furnace at high temperature prep2->exp1 exp2 Rapidly cool to room temperature exp1->exp2 meas1 Analyze with Secondary Ion Mass Spectrometry (SIMS) exp2->meas1 meas2 Measure crater depth with profilometer meas1->meas2 analysis1 Plot ¹²⁰Sn concentration vs. depth meas2->analysis1 analysis2 Fit data to diffusion equation analysis1->analysis2 analysis3 Calculate diffusion coefficient (D) analysis2->analysis3 G Workflow for Inelastic Neutron Scattering Experiment cluster_prep Sample Preparation cluster_exp Spectrometer Setup cluster_meas Data Collection cluster_analysis Data Analysis prep1 Grow large single crystal with ¹²⁰Sn prep2 Mount and align crystal on goniometer prep1->prep2 exp1 Position sample in neutron beam prep2->exp1 exp2 Set incident neutron energy (Ei) exp1->exp2 exp3 Set analyzer for final energy (Ef) exp2->exp3 meas1 Perform constant-Q or constant-E scans exp3->meas1 meas2 Measure scattered neutron intensity meas1->meas2 analysis1 Identify phonon peak positions meas2->analysis1 analysis2 Plot phonon energy vs. wave vector analysis1->analysis2 analysis3 Generate phonon dispersion curves analysis2->analysis3

References

Troubleshooting & Optimization

Technical Support Center: ¹¹⁹Sn NMR Signal-to-Noise Ratio Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the signal-to-noise ratio (S/N) in Tin-120 (¹¹⁹Sn) NMR spectroscopy. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and optimize their experimental results.

Frequently Asked Questions (FAQs)

Q1: Why is the signal-to-noise ratio often low in ¹¹⁹Sn NMR?

A1: The low signal-to-noise ratio in ¹¹⁹Sn NMR stems from a combination of factors:

  • Low Natural Abundance: The most commonly studied tin isotope, ¹¹⁹Sn, has a natural abundance of only 8.59%. The other NMR-active isotope, ¹¹⁷Sn, is even less abundant at 7.68%.

  • Low Gyromagnetic Ratio: ¹¹⁹Sn has a relatively low gyromagnetic ratio compared to ¹H, which leads to a lower intrinsic sensitivity.

  • Long Relaxation Times: Tin nuclei can have very long spin-lattice relaxation times (T₁), sometimes on the order of seconds to tens of seconds.[1] This necessitates long relaxation delays between scans to avoid signal saturation, thereby increasing the total experiment time for signal averaging.

  • Broad Chemical Shift Range: The chemical shift range for ¹¹⁹Sn is exceptionally large, spanning over 2000 ppm.[2] This vast range can lead to broad signals, which can be difficult to distinguish from baseline noise.

Q2: What is the quickest way to improve my S/N?

A2: The most straightforward method to enhance the S/N is to increase the number of scans (signal averaging). The S/N ratio improves with the square root of the number of scans (n).[3][4] Therefore, to double the S/N, you need to quadruple the number of scans. While effective, this directly increases the experiment time.

Q3: How does the magnetic field strength affect the S/N in ¹¹⁹Sn NMR?

A3: Higher magnetic field strengths significantly improve the S/N. The sensitivity in NMR is roughly proportional to the magnetic field strength to the power of 3/2.[5] Moving from a 400 MHz to an 800 MHz spectrometer, for instance, can provide a substantial boost in sensitivity, leading to better spectra in a shorter amount of time.

Q4: Can sample preparation influence the S/N?

A4: Absolutely. Proper sample preparation is critical:

  • Concentration: Use the highest possible sample concentration without causing solubility or aggregation issues.

  • Solvent: Choose a deuterated solvent that fully dissolves your sample. Ensure the solvent does not interact with your analyte in a way that could broaden the signals.

  • Purity: Remove any paramagnetic impurities, as they can significantly shorten relaxation times and lead to signal broadening.

Troubleshooting Guides

Issue 1: Very Weak or No ¹¹⁹Sn Signal

This is a common starting problem. The following workflow can help diagnose and resolve the issue.

start Start: No/Weak Signal check_conc Is sample concentration adequate? start->check_conc check_probe Is the probe tuned and matched correctly? check_conc->check_probe Yes increase_conc Increase sample concentration. check_conc->increase_conc No check_params Are acquisition parameters optimized? check_probe->check_params Yes tune_probe Tune and match the probe to the ¹¹⁹Sn frequency. check_probe->tune_probe No check_hardware Is the spectrometer hardware functioning correctly? check_params->check_hardware Yes optimize_params Optimize acquisition parameters (see Protocol 1). check_params->optimize_params No contact_support Contact instrument support. check_hardware->contact_support No end Signal Improved check_hardware->end Yes increase_conc->check_probe tune_probe->check_params optimize_params->check_hardware

Caption: Troubleshooting workflow for weak or absent ¹¹⁹Sn signal.
Issue 2: Poor Resolution and Broad Peaks

Broad peaks can obscure important structural information and contribute to a lower perceived S/N.

Possible Causes and Solutions:

CauseSolution
Poor Shimming Manually shim the magnetic field on your sample to improve homogeneity.
Chemical Exchange If your molecule is undergoing dynamic exchange processes, consider lowering the temperature to slow the exchange rate and sharpen the signals.
Unresolved Couplings Long-range couplings to other nuclei (e.g., ¹H, ¹⁹F, ³¹P) can broaden the tin signal. Consider using decoupling pulse sequences.
Paramagnetic Species Ensure your sample and solvent are free from paramagnetic contaminants.
High Viscosity Highly viscous samples can lead to broader lines. If possible, dilute the sample or increase the temperature to reduce viscosity.

Experimental Protocols

Protocol 1: Optimizing Acquisition Parameters for ¹¹⁹Sn NMR

This protocol outlines the steps to optimize key acquisition parameters for a standard 1D ¹¹⁹Sn experiment.

Objective: To maximize signal intensity per unit time.

Methodology:

  • Determine the 90° Pulse Width (p1):

    • Set up a series of 1D experiments with a single scan.

    • Vary the pulse width (p1) from a small value (e.g., 1 µs) up to a value that should produce a 360° pulse (e.g., four times the expected 90° pulse width).

    • Plot the signal intensity versus the pulse width. The 90° pulse corresponds to the maximum positive signal, and the 180° pulse corresponds to the null signal.

    • Use the determined 90° pulse width for your experiments.

  • Measure the Spin-Lattice Relaxation Time (T₁):

    • Use an inversion-recovery pulse sequence.

    • Acquire a series of spectra with varying delay times (τ) between the 180° and 90° pulses.

    • Plot the signal intensity as a function of τ and fit the data to an exponential function to determine T₁.

    • The relaxation delay (d1) in your experiment should be set to at least 5 times the longest T₁ value of interest to ensure full relaxation and quantitative results. For routine qualitative spectra, a shorter delay of 1-3 times T₁ can be used to save time.

  • Set the Acquisition Time (aq) and Spectral Width (sw):

    • The spectral width should be large enough to encompass all expected ¹¹⁹Sn signals.[6] The chemical shift range of tin is very broad, so consult literature for similar compounds.

    • The acquisition time determines the digital resolution. A longer acquisition time provides better resolution but also increases the data size and can add more noise if the signal has already decayed. A typical starting point is 1-2 seconds.[6]

Optimized Parameter Summary:

ParameterDescriptionRecommended Setting
p1 90° pulse widthDetermined experimentally
d1 Relaxation delay≥ 5 x T₁ (quantitative) or 1-3 x T₁ (qualitative)
ns Number of scansAs required to achieve desired S/N
sw Spectral widthSufficient to cover all signals
aq Acquisition time1-2 seconds (adjust for desired resolution)

Advanced Techniques for S/N Enhancement

For particularly challenging samples, more advanced techniques can be employed.

Cryoprobes

A cryoprobe is a specialized NMR probe where the detection electronics are cooled to cryogenic temperatures (around 20-80 K).[3][7] This dramatically reduces thermal noise, a major contributor to the overall noise floor.

Advantages:

  • Significant S/N Boost: Cryoprobes can increase the S/N by a factor of 3 to 4 compared to a standard room-temperature probe.[3][7]

  • Reduced Experiment Time: An experiment that takes 16 hours on a room-temperature probe could potentially be completed in just 1 hour on a cryoprobe with equivalent S/N.[7]

Considerations:

  • Availability: Cryoprobes are not available on all spectrometers.

  • Cost: They represent a significant hardware investment.

Quantitative S/N Improvement with a Cryoprobe:

Probe TypeRelative S/NRelative Experiment Time for Same S/N
Room-Temperature1x16x
Cryoprobe~4x1x
Polarization Transfer Pulse Sequences

Pulse sequences like INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) can be used to transfer magnetization from a sensitive nucleus (like ¹H) to an insensitive nucleus (like ¹¹⁹Sn).[5]

Requirements:

  • The tin nucleus must be J-coupled to the sensitive nucleus (e.g., ¹H).

Logical Workflow for Choosing an Advanced Technique:

start Standard experiment has low S/N check_cryoprobe Is a cryoprobe available? start->check_cryoprobe use_cryoprobe Use the cryoprobe for a significant sensitivity gain. check_cryoprobe->use_cryoprobe Yes check_coupling Is the ¹¹⁹Sn nucleus J-coupled to ¹H? check_cryoprobe->check_coupling No end Experiment Complete use_cryoprobe->end use_inept Use an INEPT-based pulse sequence. check_coupling->use_inept Yes long_scans Continue with standard acquisition and increase the number of scans. check_coupling->long_scans No use_inept->end long_scans->end

Caption: Decision-making process for advanced S/N enhancement techniques.

References

Technical Support Center: Synthesis of Organotin-120 Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of organotin-120 compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing organothis compound compounds?

The primary challenges in synthesizing organothis compound compounds are similar to those for organotin compounds in general and can be categorized as follows:

  • Handling of Pyrophoric and Air-Sensitive Reagents: Many precursors and reagents used in organotin synthesis, such as organolithium and Grignard reagents, are pyrophoric, meaning they can ignite spontaneously on contact with air or moisture.[1][2] Therefore, strict anhydrous and anaerobic (inert atmosphere) techniques are mandatory.

  • Toxicity of Organotin Compounds: Organotin compounds, particularly tri- and di-organotin halides, exhibit high toxicity, with some approaching the toxicity of hydrogen cyanide.[3][4] This necessitates stringent safety protocols, including the use of personal protective equipment (PPE) and handling within a fume hood.

  • Purification and Removal of Tin Residues: A significant challenge is the removal of residual tin impurities from the final product.[5] For applications in biological systems or drug development, reducing tin content to parts-per-million (ppm) levels is often required, which can be difficult to achieve with standard purification methods.[5]

  • Compound Stability: The stability of organotin compounds can vary. For instance, organotin hydrides can be unstable and may decompose.[3] Organotin (II) compounds are also readily oxidized to the more stable organotin (IV) state.[6][7][8]

Q2: Are there specific challenges related to the use of the 120Sn isotope?

For most synthetic purposes, using 120Sn (the most abundant stable isotope of tin) does not introduce challenges beyond those of working with natural abundance tin.[9] The chemical reactivity is identical. However, if the goal is to synthesize an isotopically enriched organothis compound compound for specific analytical applications (e.g., 120Sn NMR spectroscopy or as a tracer), the primary challenges become:

  • Cost and Availability of Enriched 120Sn Precursors: Starting materials enriched in 120Sn can be expensive and less readily available than natural abundance tin compounds.

  • Maximizing Isotopic Incorporation: The synthetic route must be highly efficient to ensure maximum incorporation of the expensive 120Sn isotope into the target molecule, minimizing waste.

  • Monitoring Isotopic Purity: Analytical techniques such as mass spectrometry or NMR spectroscopy are required to verify the isotopic enrichment of the final compound.

Q3: What are the most common methods for forming Sn-C bonds in organothis compound synthesis?

The most prevalent methods for creating tin-carbon bonds include:

  • Reaction with Grignard Reagents: This is a classic and widely used method involving the reaction of a tin halide (e.g., SnCl4) with a Grignard reagent (R-MgX).[3][6]

  • Reaction with Organoaluminium Compounds: On an industrial scale, organoaluminium compounds are often used for the alkylation of tin tetrachloride.[8][10]

  • Wurtz-type Reactions: This method involves the coupling of alkyl sodium compounds with tin halides to produce tetraorganotin compounds.[3]

  • Direct Synthesis: In some cases, metallic tin or tin halides can be directly reacted with alkyl halides, though this method can be less reliable.[7]

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Organothis compound Compound
Possible Cause Troubleshooting Step
Moisture or Air Contamination Ensure all glassware is rigorously dried (e.g., oven-dried or flame-dried under vacuum) and the reaction is conducted under a positive pressure of a dry, inert atmosphere (e.g., argon or nitrogen).[1][11] Use freshly distilled, anhydrous solvents.
Inactive Grignard or Organolithium Reagent Titrate the Grignard or organolithium reagent prior to use to determine its exact molarity. Use freshly prepared reagents for best results.
Poor Quality Tin Precursor Use a high-purity tin (IV) halide or other tin precursor. If necessary, purify the tin starting material before use.
Incorrect Reaction Temperature Many reactions involving organometallic reagents require low temperatures (e.g., -78 °C) for addition, followed by slow warming to room temperature. Optimize the temperature profile for your specific reaction.
Problem 2: Difficulty in Purifying the Final Organothis compound Compound
Possible Cause Troubleshooting Step
Residual Tin Halides or Alkyltin Halide Byproducts After the reaction, quench any unreacted organometallic reagents and tin halides. A common method is to treat the reaction mixture with a saturated aqueous solution of KF or Py–HF, which can precipitate tin fluorides that can be filtered off.[5]
Co-elution of Tin Impurities during Chromatography Standard silica gel chromatography may not be sufficient to remove all organotin impurities.[5] Consider using silica gel treated with 10% powdered anhydrous K2CO3 or 10% finely ground KF as the stationary phase.[5]
Product is an Oil or Difficult to Crystallize Attempt purification by distillation under reduced pressure if the compound is thermally stable. If crystallization is challenging, try different solvent systems or use a co-solvent to induce crystallization.
Problem 3: Product Instability or Decomposition
Possible Cause Troubleshooting Step
Hydrolysis of Organotin Halides Organotin halides can hydrolyze to form organotin oxides or hydroxides.[3] Handle and store these compounds under anhydrous conditions.
Oxidation of Organotin(II) Compounds Organotin(II) compounds are susceptible to oxidation to the more stable organotin(IV) state.[6][7][8] Handle and store under an inert atmosphere.
Thermal Decomposition Some organotin compounds, especially those with weaker Sn-C bonds or certain functional groups, can be thermally labile.[6] Determine the thermal stability of your compound and avoid excessive heating during purification or storage.
Light Sensitivity Some organotin compounds may be light-sensitive. Store them in amber vials or protect them from light.

Experimental Protocols

General Protocol for the Synthesis of a Tetraalkylthis compound Compound via Grignard Reaction

This protocol outlines the synthesis of a generic tetraalkylthis compound compound (R4Sn) from 120SnCl4.

Materials:

  • 120SnCl4

  • Magnesium turnings

  • Alkyl halide (R-X)

  • Anhydrous diethyl ether or THF

  • Dry, inert gas (Argon or Nitrogen)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Prepare the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and gas inlet, add magnesium turnings. Add a solution of the alkyl halide in anhydrous ether dropwise to the magnesium. The reaction is often initiated with a small crystal of iodine or gentle heating. Once initiated, maintain a gentle reflux until the magnesium is consumed.

  • Reaction with 120SnCl4: Cool the Grignard reagent to 0 °C in an ice bath. In a separate Schlenk flask, dissolve 120SnCl4 in anhydrous ether. Slowly add the 120SnCl4 solution to the Grignard reagent via a cannula or dropping funnel.

  • Reaction Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of NH4Cl.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous MgSO4, filter, and remove the solvent under reduced pressure. The crude product can then be purified by distillation or chromatography.

Visualizations

experimental_workflow start Start: Anhydrous/Inert Conditions prep_grignard Prepare Grignard Reagent (R-MgX) start->prep_grignard prep_sncl4 Prepare 120SnCl4 Solution start->prep_sncl4 reaction Reaction: Add 120SnCl4 to Grignard Reagent (0°C to RT) prep_grignard->reaction prep_sncl4->reaction quench Quench Reaction (e.g., aq. NH4Cl) reaction->quench extract Extraction with Organic Solvent quench->extract dry Dry Organic Phase (e.g., MgSO4) extract->dry purify Purification (Distillation/Chromatography) dry->purify product Final Product: R4(120)Sn purify->product

Caption: Workflow for the synthesis of tetraalkylthis compound compounds.

troubleshooting_logic problem Problem: Low Product Yield check_conditions Check Reaction Conditions problem->check_conditions check_reagents Check Reagent Quality problem->check_reagents moisture Moisture/Air Contamination? check_conditions->moisture temp Incorrect Temperature? check_conditions->temp grignard Inactive Grignard Reagent? check_reagents->grignard sn_precursor Poor Tin Precursor? check_reagents->sn_precursor sol_dry Solution: Use Anhydrous Techniques moisture->sol_dry Yes sol_temp Solution: Optimize Temperature Profile temp->sol_temp Yes sol_titrate Solution: Titrate Reagent grignard->sol_titrate Yes sol_purify_sn Solution: Purify Tin Precursor sn_precursor->sol_purify_sn Yes

Caption: Troubleshooting logic for low yield in organothis compound synthesis.

References

Technical Support Center: Minimizing Impurities in Tin-120 Enriched Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tin-120 (¹²⁰Sn) enriched samples. Our goal is to help you minimize impurities and ensure the highest quality material for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in enriched this compound samples?

A1: Enriched this compound samples can contain various metallic and non-metallic impurities. The specific impurities and their concentrations can vary depending on the enrichment process and the raw materials used. Commonly observed metallic impurities include lead (Pb), antimony (Sb), copper (Cu), bismuth (Bi), silver (Ag), aluminum (Al), zinc (Zn), iron (Fe), and arsenic (As).[1][2][3] Non-metallic impurities such as carbon (C), oxygen (O), nitrogen (N), and hydrogen (H) can also be present.[4]

Q2: Why is it critical to minimize impurities in this compound samples for my research?

A2: Impurities can significantly impact the chemical, physical, and nuclear properties of this compound, leading to undesirable outcomes in sensitive applications. For instance:

  • In drug development , particularly in the synthesis of organotin compounds, metallic impurities can interfere with catalytic processes or introduce toxicity.[5]

  • In semiconductor applications , even trace amounts of impurities can alter the electronic properties of materials.[3]

  • For nuclear applications , impurities can affect neutron capture cross-sections and lead to the formation of unwanted radioactive isotopes upon irradiation.

  • In materials science , impurities can affect the crystal structure, melting point, and superconducting properties of tin.[6]

Q3: What are the primary methods for purifying this compound enriched samples?

A3: The main techniques for purifying tin to high and ultra-high purity levels are physical methods that minimize environmental impact.[2] These include:

  • Zone Refining: This method is highly effective for producing ultra-high-purity tin by repeatedly passing a molten zone through a solid tin rod, which segregates impurities.[1][2] Vertical zone refining is often preferred for better control over the molten zone.[2]

  • Vacuum Distillation: This technique separates impurities based on differences in boiling points and vapor pressures. It is effective for removing volatile impurities.[1]

  • Electrolytic Refining: This process uses electrochemical potential differences to separate impurities. Impurities with lower electrode potentials than tin accumulate at the anode, while those with higher potentials remain in the electrolyte.[1][2]

A combination of these methods is often employed to achieve the desired purity level.[2]

Troubleshooting Guides

Issue 1: My final product shows unexpected analytical signals, suggesting metallic contamination.

  • Symptom: Unexplained peaks in analytical techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).

  • Possible Cause: Introduction of impurities during sample handling, processing, or from the initial enriched material.

  • Troubleshooting Steps:

    • Analyze the Starting Material: Perform a comprehensive impurity analysis of the as-received this compound sample using a sensitive technique like Glow Discharge Mass Spectrometry (GDMS) or ICP-MS.

    • Review Handling Procedures: Ensure all tools and containers (e.g., crucibles, quartz tubes) are made of high-purity materials and have been properly cleaned to avoid cross-contamination.

    • Optimize Purification Protocol: If you are performing purification steps, ensure the parameters (e.g., temperature, pulling rate in zone refining) are optimized for the removal of the suspected impurities.[1]

    • Blank Analysis: Run a blank sample through your entire experimental process to identify potential sources of contamination from reagents or the environment.

Issue 2: The isotopic enrichment of my this compound sample appears to have decreased after processing.

  • Symptom: Mass spectrometry analysis shows a lower-than-expected abundance of the ¹²⁰Sn isotope.

  • Possible Cause: Contamination with natural tin, which has a different isotopic composition. This compound is the most abundant stable isotope of tin, but natural tin contains significant amounts of other isotopes.[5]

  • Troubleshooting Steps:

    • Isotopic Analysis of All Materials: Use a technique like Thermal Ionization Mass Spectrometry (TIMS) or Multi-Collector ICP-MS to verify the isotopic composition of not only your starting material but also any other tin-containing reagents used.

    • Dedicated Equipment: Whenever possible, use equipment that is exclusively dedicated to working with isotopically enriched materials to prevent cross-contamination.

    • Thorough Cleaning: If dedicated equipment is not feasible, implement a rigorous cleaning protocol to remove any residual natural tin from shared equipment.

Data Presentation

Table 1: Common Impurities in High-Purity Tin and Their Effects

Impurity ElementSymbolTypical Concentration Range in High-Purity Tin (ppm)Potential Impact on Applications
LeadPb< 0.1 - 1Can affect superconducting properties and introduce radiological impurities (²¹⁰Pb).[4]
AntimonySb< 0.1 - 1Can increase hardness but may be undesirable in certain electronic applications.[6]
CopperCu< 0.05 - 0.5Can alter electrical conductivity and mechanical properties.[6]
BismuthBi< 0.05 - 0.5Can inhibit the "tin pest" phase transformation but may be detrimental in other applications.[6]
SilverAg< 0.05 - 0.2Can increase hardness.[6]
ArsenicAs< 0.1A challenging impurity to remove and can negatively impact semiconductor properties.[1]
IronFe< 0.1 - 0.5Can affect magnetic and electronic properties.
ZincZn< 0.05 - 0.2Can lower the tin pest transformation temperature.[6]
AluminumAl< 0.05 - 0.2Can lower the tin pest transformation temperature.[6]

Note: These values are typical for high-purity tin and may vary for this compound enriched samples. A specific analysis of your sample is always recommended.

Experimental Protocols

Methodology 1: Vertical Zone Refining for Ultra-Purification

This protocol provides a general overview of the vertical zone refining process for purifying this compound.

  • Sample Preparation:

    • The enriched this compound metal is cast into a rod of uniform diameter.

    • The rod is placed inside a high-purity quartz tube.

  • Apparatus Setup:

    • The quartz tube is positioned vertically within the zone refining apparatus.

    • A radio-frequency (RF) heating coil is placed around the quartz tube.

    • A non-contact cooling system is positioned to create a sharp temperature gradient.[2]

  • Inert Atmosphere:

    • The chamber is evacuated to a high vacuum to remove atmospheric gases.

    • The chamber is then backfilled with a high-purity inert gas, such as argon (>99.99% purity), to prevent oxidation.[2]

  • Zone Melting and Traversal:

    • The RF coil is energized to create a narrow molten zone in the tin rod.

    • The quartz tube is slowly pulled through the heating coil at a controlled rate (e.g., 5-30 µm/s).[1]

    • As the molten zone traverses the length of the rod, impurities with a segregation coefficient (k) less than 1 will preferentially move with the molten zone, concentrating at one end of the rod. Impurities with k > 1 will move in the opposite direction.

  • Multiple Passes:

    • The process is repeated for multiple passes (e.g., 9 or more) to achieve higher purity.[1]

    • After the final pass, the purified section of the rod is allowed to cool slowly.

  • Sample Collection and Analysis:

    • The impure end of the rod is cropped.

    • Samples are taken from different sections of the purified rod for impurity analysis using techniques like GDMS.[1]

Methodology 2: Impurity Analysis by ICP-MS

This protocol outlines a general procedure for determining the concentration of metallic impurities in a this compound sample.

  • Sample Digestion:

    • Accurately weigh a small amount of the this compound sample (e.g., 0.1 g) into a clean digestion vessel.

    • Carefully add a mixture of high-purity nitric acid (HNO₃) and hydrochloric acid (HCl).

    • If necessary, use a microwave digestion system to ensure complete dissolution of the sample.

  • Standard Preparation:

    • Prepare a series of calibration standards containing known concentrations of the elements of interest.

    • Prepare a blank solution using the same acids as for the sample digestion.

  • ICP-MS Analysis:

    • Set up and calibrate the ICP-MS instrument according to the manufacturer's instructions.

    • Analyze the blank solution, calibration standards, and the digested sample solution.

  • Data Analysis:

    • Construct a calibration curve from the analysis of the standards.

    • Determine the concentration of each impurity in the sample solution by comparing its signal intensity to the calibration curve.

    • Calculate the concentration of each impurity in the original solid sample, accounting for the initial mass and dilution factor.

Visualizations

Experimental_Workflow_Zone_Refining cluster_prep 1. Sample Preparation cluster_process 2. Zone Refining Process cluster_analysis 3. Post-Processing & Analysis prep1 Cast Enriched ¹²⁰Sn into a Rod prep2 Place Rod in High-Purity Quartz Tube prep1->prep2 proc1 Evacuate and Fill with Inert Gas (Ar) proc2 Create Molten Zone with RF Heater proc1->proc2 proc3 Slowly Pull Tube (Controlled Rate) proc2->proc3 proc4 Repeat for Multiple Passes proc3->proc4 post1 Cool and Solidify Purified Rod post2 Crop Impure End post1->post2 post3 Analyze Purity (e.g., GDMS) post2->post3 cluster_prep cluster_prep cluster_process cluster_process cluster_prep->cluster_process cluster_analysis cluster_analysis cluster_process->cluster_analysis

Caption: Workflow for the purification of this compound using vertical zone refining.

Logical_Relationship_Purification_Methods cluster_purification Purification Techniques cluster_impurities Target Impurities raw_material Raw Enriched ¹²⁰Sn Material zone_refining Zone Refining raw_material->zone_refining vacuum_dist Vacuum Distillation raw_material->vacuum_dist electro_refining Electrolytic Refining raw_material->electro_refining metallic Metallic Impurities (Pb, Sb, Cu, As, etc.) zone_refining->metallic final_product High-Purity ¹²⁰Sn zone_refining->final_product non_metallic Non-Metallic Impurities (O, C, N) vacuum_dist->non_metallic vacuum_dist->final_product electro_refining->metallic electro_refining->final_product

Caption: Relationship between purification methods and target impurities for this compound.

References

Technical Support Center: Optimizing Tin-120 Mössbauer Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Tin-120 (¹²⁰Sn) Mössbauer spectroscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters I should focus on when optimizing my ¹²⁰Sn Mössbauer spectroscopy experiment?

A1: The primary parameters to optimize are the isomer shift (δ), quadrupole splitting (ΔEₙ), and the full width at half maximum (FWHM) of the resonance peaks. These parameters provide crucial information about the chemical environment, oxidation state, and site symmetry of the tin atoms in your sample. Additionally, ensuring a good signal-to-noise ratio is critical for accurate data interpretation.

Q2: What is the ideal absorber thickness for a ¹²⁰Sn Mössbauer experiment?

A2: For powdered solid samples, a general guideline for the optimal absorber thickness is approximately 10 mg/cm² of tin.[1] However, the ideal thickness can vary depending on the specific compound and the concentration of tin. If the absorber is too thin, the signal may be too weak. Conversely, if it is too thick, you may encounter line broadening and saturation effects, which can complicate data analysis.[2]

Q3: What is a suitable reference material for calibrating the velocity scale in ¹²⁰Sn Mössbauer spectroscopy?

A3: While α-Fe foil is a common standard for ⁵⁷Fe Mössbauer spectroscopy, for tin spectroscopy, materials like SnO₂ or CaSnO₃ are often used as reference materials for the isomer shift. It is crucial to report the isomer shift values relative to the specific source and reference material used.[3]

Q4: How does temperature affect ¹²⁰Sn Mössbauer spectra?

A4: Temperature can significantly influence the Mössbauer spectrum. The primary effect is the second-order Doppler shift, which causes a change in the isomer shift.[4] Temperature also affects the recoilless fraction (f-factor); lower temperatures generally lead to a higher recoilless fraction and a stronger Mössbauer signal. For some samples, temperature-dependent changes in quadrupole splitting can also be observed, providing insights into dynamic processes or phase transitions.

Troubleshooting Guide

This guide addresses common issues encountered during ¹²⁰Sn Mössbauer spectroscopy experiments in a question-and-answer format.

Q: Why is my signal-to-noise ratio poor?

A: A low signal-to-noise ratio can stem from several factors:

  • Insufficient Tin Concentration: The sample may not contain enough ¹²⁰Sn atoms in the gamma-ray path. Consider increasing the sample amount or using a sample enriched in ¹²⁰Sn.

  • Inappropriate Absorber Thickness: As mentioned in the FAQs, an absorber that is too thin will result in a weak signal.

  • Low Recoilless Fraction: The recoilless fraction is material-dependent and decreases with increasing temperature. Cooling the sample in a cryostat can significantly improve the signal strength.

  • Detector and Electronics Issues: Ensure that the detector is functioning correctly and that the electronics are properly configured to count the 23.87 keV gamma rays from the ¹²⁰Sn transition.

  • High Background Radiation: Shielding of the detector and proper collimation of the gamma-ray beam are essential to minimize background counts.

Q: My spectral lines are broader than expected. What could be the cause?

A: Broadened spectral lines can be attributed to:

  • Thick Absorber: An excessively thick absorber is a common cause of line broadening.[2]

  • Sample Inhomogeneity: If the tin atoms in the sample occupy a distribution of slightly different chemical environments, this can lead to a broadening of the spectral lines.

  • Relaxation Effects: In paramagnetic samples, electronic relaxation effects can cause line broadening.

  • Instrumental Broadening: Ensure the velocity transducer is properly calibrated and functioning without excessive vibration.

Q: I am observing an asymmetric doublet in my spectrum. What does this indicate?

A: An asymmetric doublet can arise from the Goldanskii-Karyagin effect, which is caused by an anisotropic recoilless fraction in a polycrystalline sample with a non-cubic structure. It can also be a result of preferred orientation (texture) of the crystallites in the sample.

Q: The fitting of my spectrum with a simple Lorentzian lineshape is poor. What should I do?

A: While a single Lorentzian peak is the theoretical lineshape, experimental spectra can deviate from this ideal. Consider the following:

  • Multiple Tin Sites: Your sample may contain tin atoms in more than one chemical environment, requiring the fitting of multiple singlets, doublets, or sextets.

  • Distribution of Hyperfine Parameters: In disordered or amorphous materials, a distribution of isomer shifts or quadrupole splittings may be present, requiring more complex fitting models.

  • Transmission Integral Effects: For thick absorbers, the assumption of a simple Lorentzian lineshape is no longer valid, and a transmission integral analysis may be necessary for accurate fitting.

Quantitative Data Summary

The following tables summarize typical Mössbauer parameters for various tin compounds. Note that most of the available data is for the more common ¹¹⁹Sn isotope, which has very similar nuclear properties to ¹²⁰Sn and can serve as a useful reference. Isomer shifts are typically reported relative to SnO₂ or CaSnO₃ at room temperature.

Compound Oxidation State Isomer Shift (δ) (mm/s) Quadrupole Splitting (ΔEₙ) (mm/s)
SnO₂Sn(IV)0.000.50
SnOSn(II)2.701.30
β-Sn (white tin)Sn(0)2.100.00
α-Sn (grey tin)Sn(0)2.050.00
SnF₄Sn(IV)-0.351.65
SnCl₄Sn(IV)0.850.00
SnBr₄Sn(IV)1.150.00
SnI₄Sn(IV)1.550.00
(CH₃)₂SnCl₂Sn(IV)1.503.55
(CH₃)₃SnClSn(IV)1.403.25

Note: These values are approximate and can vary depending on the specific crystalline structure and experimental conditions.

Experimental Protocols

A detailed methodology for a typical ¹²⁰Sn Mössbauer spectroscopy experiment is provided below.

1. Sample Preparation

  • For powdered samples, ensure the material is finely ground to a homogenous consistency, similar to talcum powder, to avoid orientation effects.[5]

  • Weigh the appropriate amount of sample to achieve the desired absorber thickness (typically around 10 mg/cm² of tin).[1]

  • The powder should be uniformly distributed in a sample holder. The holder material should be transparent to the 23.87 keV gamma rays (e.g., a plastic or beryllium disk).

  • For air-sensitive or reactive samples, preparation should be carried out in an inert atmosphere (e.g., a glovebox).

2. Spectrometer Setup and Calibration

  • Mount the ¹²⁰Sn Mössbauer source (e.g., BaSnO₃) on the velocity transducer.

  • Place the sample in the holder between the source and the detector.

  • If low-temperature measurements are required, mount the sample in a cryostat.

  • Perform a velocity calibration using a standard reference material such as SnO₂ or an iron foil.[6][7] A laser interferometer can be used for a more precise velocity calibration.[8]

3. Data Acquisition

  • Set the velocity range appropriate for the tin compounds being studied (typically in the range of ± 4 mm/s).

  • Acquire the spectrum by counting the transmitted gamma rays as a function of the source velocity.

  • Continue data collection until a sufficient number of counts per channel has been accumulated to achieve a good signal-to-noise ratio. This can range from a few hours to several days depending on the sample.

4. Data Analysis

  • The raw data, which is typically folded to produce a symmetric spectrum, is then analyzed using specialized software.

  • The spectrum is fitted with one or more Lorentzian-shaped peaks (or more complex models if necessary).

  • The fitting procedure yields the key Mössbauer parameters: isomer shift, quadrupole splitting, and linewidths. From these parameters, information about the chemical nature of the tin atoms in the sample can be deduced.

Visualizations

The following diagrams illustrate key workflows in Mössbauer spectroscopy.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_setup Spectrometer Setup cluster_acq Data Acquisition cluster_analysis Data Analysis p1 Grind Sample to Fine Powder p2 Weigh Sample for Optimal Thickness p1->p2 p3 Mount in Sample Holder p2->p3 s1 Mount Source and Sample p3->s1 s2 Configure Cryostat (if needed) s1->s2 s3 Perform Velocity Calibration s1->s3 a1 Set Velocity Range s3->a1 a2 Collect Spectrum a1->a2 d1 Fold and Process Raw Data a2->d1 d2 Fit Spectrum with Lorentzian Model d1->d2 d3 Extract Mössbauer Parameters d2->d3 d4 Interpret Results d3->d4

A typical experimental workflow for this compound Mössbauer spectroscopy.

TroubleshootingFlowchart start Poor Quality Spectrum q1 Low Signal-to-Noise? start->q1 q2 Broad Spectral Lines? q1->q2 No a1_1 Increase Sample Amount or Use Enriched Isotope q1->a1_1 Yes q3 Poor Spectral Fit? q2->q3 No a2_1 Reduce Absorber Thickness q2->a2_1 Yes a3_1 Fit with Multiple Components q3->a3_1 Yes end Improved Spectrum q3->end No a1_2 Optimize Absorber Thickness a1_1->a1_2 a1_3 Cool Sample with Cryostat a1_2->a1_3 a1_4 Check Detector and Electronics a1_3->a1_4 a1_4->end a2_2 Ensure Sample Homogeneity a2_1->a2_2 a2_3 Consider Relaxation Effects a2_2->a2_3 a2_3->end a3_2 Use a Distribution Model for Hyperfine Parameters a3_1->a3_2 a3_3 Consider Transmission Integral Analysis a3_2->a3_3 a3_3->end

A troubleshooting flowchart for common issues in Mössbauer spectroscopy.

References

Technical Support Center: Overcoming Low Sensitivity in Tin Isotope NMR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome the challenges associated with the low sensitivity of tin isotope NMR spectroscopy.

Frequently Asked Questions (FAQs)

Q1: Why is my tin NMR signal so weak?

A1: The low sensitivity of tin NMR is due to the low natural abundance and/or low gyromagnetic ratios of its NMR-active isotopes (¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn).[1][2] The most sensitive and commonly used isotope, ¹¹⁹Sn, still has a significantly lower relative sensitivity compared to ¹H.[3] Additionally, factors like low sample concentration, suboptimal experimental parameters, and broad spectral lines can contribute to a weak signal.[4]

Q2: Which tin isotope should I be observing for the best sensitivity?

A2: For the highest sensitivity, you should observe the ¹¹⁹Sn isotope. It has the highest natural abundance and gyromagnetic ratio among the three NMR-active tin isotopes, making it the most receptive.[5][3] While ¹¹⁷Sn is also observable, it is slightly less sensitive than ¹¹⁹Sn.[5] ¹¹⁵Sn is the least sensitive and is rarely the preferred nucleus for tin NMR studies.[5]

Q3: What is the typical chemical shift range I should expect for ¹¹⁹Sn NMR?

A3: The chemical shift range for ¹¹⁹Sn is very wide, spanning approximately 5000 ppm, from roughly -2500 ppm to +3000 ppm.[3][6] This broad range is advantageous for distinguishing between different tin environments. The specific chemical shift will depend on the coordination number, geometry, and the nature of the substituents on the tin atom.[5] Tetramethyltin (SnMe₄) is a common external reference standard.[3]

Troubleshooting Guide

Issue 1: No observable signal or extremely low signal-to-noise ratio.

This is a common challenge in tin NMR due to its inherent low sensitivity.[1]

Possible Causes & Solutions:

  • Insufficient Number of Scans: The signal-to-noise ratio improves with the square root of the number of scans.[7]

    • Solution: Increase the number of scans (NS). For very dilute samples, a significantly higher number of scans may be necessary.[7][8]

  • Low Sample Concentration: The signal intensity is directly proportional to the concentration of the tin species.

    • Solution: If possible, increase the concentration of your sample.[1]

  • Suboptimal Pulse Program and Parameters: Using a standard proton pulse program without optimization for tin will result in poor signal.

    • Solution: Utilize pulse programs designed for insensitive nuclei. Employ polarization transfer techniques like INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) or DEPT (Distortionless Enhancement by Polarization Transfer) to transfer magnetization from protons to tin, which can significantly enhance the signal.[3][9]

  • Incorrect Receiver Gain: If the receiver gain (RG) is set too low, the signal will not be sufficiently amplified. Conversely, if it is too high, it can lead to signal clipping and artifacts.[10]

    • Solution: Optimize the receiver gain. Most modern spectrometers have an automatic gain setting that provides a good starting point.[10]

  • Long T₁ Relaxation Times: If the relaxation delay (d1) is too short compared to the T₁ of the tin nucleus, the magnetization will not fully recover between scans, leading to a weaker signal.

    • Solution: Increase the relaxation delay. A common rule of thumb is to set the delay to at least 5 times the longest T₁ relaxation time.[7][10]

Issue 2: Broad spectral lines, leading to poor resolution and sensitivity.

Broad peaks can obscure coupling information and decrease the peak height, making them difficult to distinguish from noise.

Possible Causes & Solutions:

  • Poor Shimming: An inhomogeneous magnetic field across the sample volume is a common cause of broad lines.[4]

    • Solution: Carefully shim the spectrometer using the sample to be analyzed.

  • Sample Viscosity or Aggregation: Highly viscous samples or aggregation of the analyte can lead to broader lines.[4][10]

    • Solution: Try acquiring the spectrum at a slightly elevated temperature to decrease viscosity.[10] If aggregation is suspected, consider using a lower concentration or a different solvent.[4]

  • Chemical Exchange: If the tin species is undergoing chemical exchange on the NMR timescale, it can result in broadened peaks.

    • Solution: Lowering the temperature of the experiment can sometimes slow down the exchange process and result in sharper signals.

Advanced Sensitivity Enhancement Techniques

For samples where standard optimization is insufficient, more advanced techniques can be employed.

Cryoprobes

Cryogenically cooled probes dramatically reduce thermal noise in the detection coil and preamplifier, leading to a significant enhancement in the signal-to-noise ratio.[11]

  • Benefit: A CryoProbe can provide a signal-to-noise enhancement of up to a factor of five compared to a standard room temperature probe.[11][12] This can translate to a reduction in experiment time by a factor of 16 or more.[13]

  • Consideration: The sensitivity enhancement of a cryoprobe can be diminished for samples with high salt concentrations due to increased sample conductivity.[14] In such cases, using a low-conductivity buffer system can help to regain sensitivity.[14]

Hyperpolarization Techniques

These methods dramatically increase the population difference between nuclear spin states beyond the Boltzmann distribution, leading to massive signal enhancements.[15][16]

  • Dynamic Nuclear Polarization (DNP): Transfers the high polarization of electron spins to the nuclear spins.[15][17] This technique can enhance the NMR signal by several orders of magnitude.[18]

  • Parahydrogen Induced Polarization (PHIP): Utilizes the spin order of parahydrogen to enhance the signals of molecules that have been hydrogenated with it.[15][19]

  • Signal Amplification By Reversible Exchange (SABRE): A derivative of PHIP where polarization is transferred from parahydrogen to a target molecule via a metal complex without chemical modification of the target.[19][20]

Quantitative Data Summary

Table 1: Properties of NMR-Active Tin Isotopes

IsotopeNatural Abundance (%)Nuclear Spin (I)Magnetogyric Ratio (10⁷ rad T⁻¹ s⁻¹)Relative Sensitivity (¹H = 1.00)
¹¹⁵Sn0.341/2-8.80133.50 x 10⁻²
¹¹⁷Sn7.681/2-9.588794.52 x 10⁻²
¹¹⁹Sn8.591/2-10.03175.18 x 10⁻²
Data sourced from IMSERC.[3]

Table 2: Sensitivity Enhancement with Advanced Techniques

TechniqueTypical Enhancement FactorReference
CryoProbe3 - 5[11][12][21]
CryoProbe Prodigy2 - 3[12]
Hyperpolarization (d-DNP)>10,000[18]

Experimental Protocols

Protocol 1: Basic ¹¹⁹Sn{¹H} NMR Experiment
  • Sample Preparation: Prepare a solution of your tin-containing compound in a suitable deuterated solvent. Ensure the concentration is as high as practically possible.

  • Spectrometer Setup:

    • Tune the probe for both ¹H and ¹¹⁹Sn frequencies.

    • Lock the spectrometer to the deuterated solvent.

    • Shim the magnetic field to achieve good homogeneity.

  • Acquisition Parameters (Starting Point):

    • Pulse Program: A standard 1D pulse program with proton decoupling (e.g., zgig on Bruker systems).

    • Pulse Width (p1): Calibrate the 90° pulse width for ¹¹⁹Sn.

    • Spectral Width (sw): Set a wide spectral width to encompass the entire expected chemical shift range (e.g., 500 ppm to start, then adjust).

    • Number of Scans (ns): Start with a minimum of 1024 scans and increase as needed for adequate signal-to-noise.

    • Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds as a starting point. If T₁ is known to be long, increase this value.

    • Receiver Gain (rg): Use the automatic receiver gain setting.

  • Processing:

    • Apply an exponential multiplication with a line broadening (lb) of 1-5 Hz to improve the signal-to-noise ratio.

    • Perform Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to an appropriate standard (e.g., external SnMe₄).

Protocol 2: ¹¹⁹Sn NMR with INEPT Polarization Transfer
  • Sample and Spectrometer Setup: Follow steps 1 and 2 from Protocol 1.

  • Acquisition Parameters:

    • Pulse Program: Select an INEPT pulse program.

    • Pulse Widths: Calibrate the 90° pulse widths for both ¹H and ¹¹⁹Sn.

    • Polarization Transfer Delay: Optimize the delays based on the expected ¹J(Sn,H) or ⁿJ(Sn,H) coupling constants. A typical starting point is a delay calculated for a coupling of 50-100 Hz.

    • Number of Scans (ns): A lower number of scans compared to a direct observation experiment should be sufficient.

    • Relaxation Delay (d1): The relaxation delay is now governed by the proton T₁ relaxation times, which are generally shorter than for ¹¹⁹Sn, allowing for a faster repetition rate.

  • Processing: Process the data as described in Protocol 1.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Tin NMR Signal start Start: Low or No Signal check_scans Increase Number of Scans (NS) start->check_scans signal_ok Signal Improved? check_scans->signal_ok Run Experiment check_concentration Increase Sample Concentration check_concentration->signal_ok Prepare New Sample optimize_params Optimize Acquisition Parameters optimize_params->signal_ok Run Experiment advanced_techniques Consider Advanced Techniques advanced_techniques->signal_ok Implement fail Consult Instrument Specialist advanced_techniques->fail If not feasible signal_ok->check_concentration No signal_ok->optimize_params No signal_ok->advanced_techniques No end Successful Acquisition signal_ok->end Yes

Caption: A workflow for troubleshooting low signal intensity in tin NMR experiments.

Sensitivity_Enhancement_Logic Logic for Selecting a Sensitivity Enhancement Method start Need to Enhance Sensitivity has_protons Sample has Protons Coupled to Tin? start->has_protons cryoprobe_avail Cryoprobe Available? has_protons->cryoprobe_avail No use_inept Use INEPT / DEPT has_protons->use_inept Yes hyperpol_avail Hyperpolarization Feasible? cryoprobe_avail->hyperpol_avail No use_cryoprobe Use Cryoprobe cryoprobe_avail->use_cryoprobe Yes use_hyperpol Use DNP, PHIP, or SABRE hyperpol_avail->use_hyperpol Yes direct_obs Standard Direct Observation (Increase Scans) hyperpol_avail->direct_obs No use_inept->cryoprobe_avail use_cryoprobe->hyperpol_avail

Caption: Decision tree for choosing a sensitivity enhancement technique in tin NMR.

References

Technical Support Center: Purification of Tin-120 Labeled Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tin-120 (¹²⁰Sn) labeled compounds. The following information is designed to address specific issues that may be encountered during the purification of these radiolabeled molecules.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a ¹²⁰Sn labeling reaction that require removal?

Common impurities that need to be separated from the final radiolabeled product include:

  • Unbound ¹²⁰Sn: Free this compound that has not been incorporated into the target molecule.

  • Radiochemical Impurities: Variants of the target molecule that are radiolabeled but are in an undesired chemical form.[1][2]

  • Chemical Impurities: Non-radioactive substances originating from the starting materials, reagents, or solvents used in the labeling reaction.[1][3] This can include precursor molecules and byproducts of the reaction.

  • Radionuclidic Impurities: Other radioactive isotopes that may be present in the this compound source.[4]

Q2: Which purification techniques are most suitable for ¹²⁰Sn labeled compounds?

The choice of purification technique depends on the chemical properties of the labeled compound, such as its size, charge, and polarity. Commonly used methods for radiopharmaceuticals that can be applied to ¹²⁰Sn labeled compounds include:

  • High-Performance Liquid Chromatography (HPLC): A highly versatile and widely used technique for the separation, identification, and quantification of radiolabeled compounds. It offers high resolution and can be adapted for various types of molecules.[1]

  • Solid-Phase Extraction (SPE): A rapid and efficient method for sample clean-up and purification. It is often used to remove unreacted ¹²⁰Sn and other impurities based on their affinity for a solid sorbent.

  • Thin-Layer Chromatography (TLC): A simple and rapid method primarily used for qualitative analysis of radiochemical purity but can also be adapted for small-scale preparative separations.[1][5]

  • Ion-Exchange Chromatography: This technique separates molecules based on their net charge and is particularly useful for separating charged ¹²⁰Sn labeled compounds from neutral or oppositely charged impurities.[1][6]

Q3: How can I determine the radiochemical purity of my ¹²⁰Sn labeled compound?

Radiochemical purity is a critical quality control parameter and is defined as the percentage of the total radioactivity in the desired chemical form.[2][5] Several analytical methods can be used to determine this:

  • Radio-TLC: A scanner is used to measure the distribution of radioactivity on a TLC plate, allowing for the quantification of different radiolabeled species.[5]

  • Radio-HPLC: An HPLC system equipped with a radioactivity detector (e.g., a scintillation detector) can provide a quantitative measure of the radiochemical purity by separating and detecting all radioactive components in the sample.

  • Gamma Spectroscopy: Can be used to identify and quantify the presence of any radionuclidic impurities.

Troubleshooting Guides

Below are common problems encountered during the purification of ¹²⁰Sn labeled compounds and their potential solutions.

Problem 1: Low Radiochemical Purity After Labeling
Potential Cause Troubleshooting Steps
Suboptimal Reaction Conditions Optimize labeling parameters such as pH, temperature, reaction time, and precursor concentration.
Presence of Competing Metal Ions Ensure all glassware and reagents are free from trace metal contaminants by using metal-free buffers and chelating agents where appropriate.
Degradation of the Labeled Compound Minimize exposure to high temperatures and sources of radiolysis. Consider the use of radioprotectants or antioxidants.[1]
Impure Precursor or Reagents Verify the purity of the starting materials and reagents before use.
Problem 2: Difficulty in Separating Unbound ¹²⁰Sn from the Labeled Compound
Potential Cause Troubleshooting Steps
Inadequate Separation Method If using SPE, ensure the chosen cartridge and solvent system provide sufficient selectivity. For HPLC, optimize the mobile phase composition, gradient, and column type.
Formation of Colloidal ¹²⁰Sn Adjust the pH or add a chelating agent to the sample to solubilize any colloidal tin species before purification.
Non-specific Binding to Purification Media Pre-treat the purification column or cartridge with a blocking agent to minimize non-specific adsorption of the labeled compound.

Experimental Protocols

Protocol 1: General HPLC Purification of a ¹²⁰Sn Labeled Compound

  • System Preparation: Equilibrate the HPLC system, including the column and detectors, with the initial mobile phase.

  • Sample Preparation: Dilute the crude reaction mixture in the mobile phase to a suitable concentration.

  • Injection: Inject the prepared sample onto the HPLC column.

  • Elution: Run the HPLC method, which may involve an isocratic or gradient elution, to separate the components of the mixture.

  • Fraction Collection: Collect fractions corresponding to the peak of the desired ¹²⁰Sn labeled compound as determined by the radioactivity detector.

  • Analysis: Re-inject an aliquot of the collected fraction to confirm its radiochemical purity.

Protocol 2: Solid-Phase Extraction (SPE) for Removal of Unbound ¹²⁰Sn

  • Cartridge Selection: Choose an SPE cartridge with a stationary phase that retains the unbound ¹²⁰Sn while allowing the labeled compound to elute (or vice versa). A common choice for trapping metal ions is a cation-exchange resin.

  • Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions, typically with a sequence of methanol and water washes.

  • Sample Loading: Load the crude reaction mixture onto the conditioned cartridge.

  • Washing: Wash the cartridge with a solvent that elutes the desired compound but retains the unbound ¹²⁰Sn.

  • Elution (if applicable): If the desired compound was retained on the cartridge, elute it with a stronger solvent.

  • Purity Check: Analyze the collected eluate for radiochemical purity using Radio-TLC or Radio-HPLC.

Visualizations

experimental_workflow cluster_labeling Radiolabeling cluster_purification Purification cluster_qc Quality Control Precursor Precursor Reaction_Mixture Crude Product Precursor->Reaction_Mixture ¹²⁰Sn Purification_Method HPLC or SPE Reaction_Mixture->Purification_Method Crude Mixture Purified_Product Purified_Product Purification_Method->Purified_Product Separation Impurities Impurities Purification_Method->Impurities QC_Analysis Radiochemical Purity (Radio-TLC/HPLC) Purified_Product->QC_Analysis Final Product

Caption: General workflow for the synthesis and purification of ¹²⁰Sn labeled compounds.

troubleshooting_logic start Low Radiochemical Purity Detected check_reaction Review Labeling Conditions (pH, Temp, Time) start->check_reaction check_reagents Verify Purity of Precursor & Reagents start->check_reagents check_separation Optimize Purification Method (HPLC/SPE) start->check_separation solution Improved Radiochemical Purity check_reaction->solution check_reagents->solution check_separation->solution

Caption: Troubleshooting logic for addressing low radiochemical purity.

References

Technical Support Center: Navigating Toxicity Concerns in Organotin Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with organotin compounds. It offers troubleshooting for common experimental issues and addresses frequently asked questions regarding the safe handling, synthesis, and disposal of these materials, with a focus on mitigating toxicity risks.

Frequently Asked Questions (FAQs)

Q1: What are the primary toxicity concerns associated with organotin compounds?

A1: Organotin compounds exhibit a wide range of toxic effects, with the severity largely dependent on the number and nature of the organic groups attached to the tin atom. The general order of toxicity is R₃SnX > R₂SnX₂ > RSnX₃.[1] Key concerns include:

  • Neurotoxicity: Trialkyltins, such as trimethyltin and triethyltin, are potent neurotoxins that can cause central nervous system damage.[1][2]

  • Immunotoxicity: Dibutyltin, tributyltin, and dioctyltin compounds are known to be toxic to the immune system.[1]

  • Endocrine Disruption: Organotins can interfere with the endocrine system by acting as agonists for nuclear receptors like Retinoid X Receptor (RXR) and Peroxisome Proliferator-Activated Receptor γ (PPARγ).[3][4][5] This can lead to effects such as adipocyte differentiation.[6]

  • Dermal and Respiratory Irritation: Direct contact can cause severe skin and respiratory tract irritation, and in some cases, chemical burns.[1][2]

Q2: How can I safely handle and store organotin reagents?

A2: Due to their high toxicity, all organotin compounds should be handled with extreme caution in a well-ventilated chemical fume hood.[1][7] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (double-gloving is recommended), a lab coat, and safety goggles.[8] Organotin reagents, especially hydrides, can be air and moisture-sensitive and are often supplied in Sure/Seal™ bottles.[1] These should be stored under an inert atmosphere and transferred using proper syringe and needle techniques.[1]

Q3: What is the correct procedure for quenching a reaction containing organotin reagents?

A3: For reactions involving reactive organotin reagents, such as those used in Stille couplings, a common quenching procedure involves the addition of a 1M aqueous solution of sodium fluoride (NaF).[3][9] This precipitates the organotin species as less soluble and less toxic organotin fluorides, which can then be removed by filtration.[3][9]

Q4: How should I properly dispose of organotin waste?

A4: Organotin waste is considered hazardous and must be disposed of according to institutional and local environmental regulations.[7][10] All organotin-contaminated materials, including excess reagents, reaction mixtures, contaminated solvents, and disposable labware, should be collected in a clearly labeled, dedicated hazardous waste container.[1][7] Do not mix organotin waste with other waste streams.[3]

Q5: How do I decontaminate glassware that has been in contact with organotin compounds?

A5: Glassware should be decontaminated to oxidize residual organotin compounds into less harmful inorganic tin species.[3] A recommended procedure is to first rinse the glassware with a suitable organic solvent (e.g., acetone or dichloromethane) to remove the bulk of the residue, collecting the rinses as organotin waste.[3][9] Then, immerse the glassware in a bath of commercial bleach (sodium hypochlorite solution) or 20% nitric acid for at least 12 hours before standard washing.[3][9]

Troubleshooting Guides

Problem 1: My Stille coupling reaction is not proceeding, or the yield is very low.

  • Possible Cause: Degradation of the organotin reagent.

    • Solution: Organotin reagents, particularly hydrides, can degrade upon exposure to air or moisture.[3] Check the integrity of the reagent's storage container, such as the septum on a Sure/Seal™ bottle. If degradation is suspected, it is best to use a fresh bottle of the reagent.[3]

  • Possible Cause: Inefficient catalytic cycle.

    • Solution: Ensure that the palladium catalyst is active and that all components of the reaction mixture are of high purity. The choice of ligands, solvents, and additives like copper(I) iodide or lithium chloride can significantly impact the reaction outcome.[11] Consider degassing the solvent to remove oxygen, which can deactivate the catalyst.

  • Possible Cause: Homocoupling of the organostannane.

    • Solution: Homocoupling is a common side reaction in Stille couplings.[11] Optimizing the reaction temperature and the rate of addition of the organotin reagent can help to minimize this side reaction.

Problem 2: I am having difficulty removing organotin byproducts from my reaction mixture.

  • Possible Cause: High solubility of organotin byproducts in organic solvents.

    • Solution 1: Fluoride Wash: Wash the organic phase with a saturated aqueous solution of potassium fluoride (KF). This will precipitate the tin byproducts as insoluble tributyltin fluoride (Bu₃SnF), which can be removed by filtration through Celite®.[12][13]

    • Solution 2: Chromatographic Separation: Column chromatography using silica gel treated with a small amount of triethylamine (2-5%) in the eluent can effectively remove organotin impurities.[12] Alternatively, using a stationary phase of 10% w/w potassium carbonate on silica gel has been shown to be highly effective.[12][14]

    • Solution 3: Acidic Extraction: Washing the organic layer with a dilute acidic solution, such as 5% oxalic acid or 1M HCl, can help to extract the tin compounds into the aqueous phase.[12]

Problem 3: I observe an unexpected precipitate or emulsion during the aqueous workup.

  • Possible Cause: Formation of insoluble organotin salts.

    • Solution: The formation of a precipitate, often Bu₃SnF, at the interface of the organic and aqueous layers is common during a fluoride wash.[12] To resolve this, filter the entire biphasic mixture through a pad of Celite® to remove the solid before separating the layers.[12]

Quantitative Toxicity Data

The following table summarizes the acute toxicity (LD₅₀) values for some common organotin compounds in rats (oral administration).

Compound NameChemical FormulaCAS NumberOral LD₅₀ in Rats (mg/kg)
Tributyltin Oxide (TBTO)C₂₄H₅₄OSn₂56-35-955 - 87
Tributyltin ChlorideC₁₂H₂₇ClSn1461-22-994 - 234
Dibutyltin DichlorideC₈H₁₈Cl₂Sn683-18-162
Dibutyltin DilaurateC₃₂H₆₄O₄Sn77-58-7284
Monobutyltin TrichlorideC₄H₉Cl₃Sn1118-46-3120

Data sourced from various toxicological profiles and safety data sheets.[2][15][16]

Experimental Protocols

Protocol 1: General Synthesis of a Triorganotin Chloride (Illustrative Example)

This protocol is a general illustration for the synthesis of a triorganotin chloride via a Grignard reaction. Note: This is a hazardous reaction and must be performed by trained personnel in a fume hood with appropriate PPE.

  • Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of the desired alkyl or aryl halide in anhydrous diethyl ether or THF from the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition.

  • Reaction with Tin Tetrachloride: Once the Grignard reagent has formed, cool the flask in an ice bath. Slowly add a solution of tin(IV) chloride (SnCl₄) in anhydrous solvent to the Grignard reagent. The stoichiometry should be carefully controlled to favor the formation of the triorganotin species (e.g., 3 equivalents of Grignard reagent to 1 equivalent of SnCl₄).

  • Workup: After the addition is complete, allow the reaction to stir at room temperature until completion. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product into an organic solvent like diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Decontamination of Organotin-Contaminated Glassware

  • Initial Rinse: In a chemical fume hood, rinse the contaminated glassware three times with an appropriate organic solvent (e.g., acetone, dichloromethane) to remove the majority of the organotin residues. Collect all rinses in a designated "Organotin Waste" container.[3][9]

  • Oxidative Soaking: Prepare a decontamination bath by filling a suitable container with either commercial bleach or a 20% nitric acid solution. Carefully place the rinsed glassware into the bath, ensuring it is fully submerged.[3][9]

  • Soaking Period: Allow the glassware to soak for a minimum of 12 hours (overnight is recommended).[3] This step oxidizes the residual organotin compounds to less toxic inorganic tin species.

  • Final Cleaning: Carefully remove the glassware from the decontamination bath and rinse it thoroughly with deionized water. The glassware can then be washed using standard laboratory procedures.

  • Bath Disposal: The bleach or nitric acid bath is now contaminated and must be disposed of as hazardous waste according to your institution's guidelines.[3]

Visualizations

Organotin_Toxicity_Pathway cluster_cell Target Cell Organotin Organotin (e.g., TBT, TPT) RXR RXR Organotin->RXR Binds & Activates PPARg PPARγ Organotin->PPARg Binds & Activates Heterodimer RXR-PPARγ Heterodimer RXR->Heterodimer PPARg->Heterodimer PPRE PPRE (DNA Response Element) Heterodimer->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates Adipogenesis Adipogenesis & Other Cellular Effects Gene_Transcription->Adipogenesis

Caption: Signaling pathway of organotin-induced toxicity via RXR and PPARγ activation.

Experimental_Workflow_Cleanup start Stille Reaction Mixture workup Aqueous KF Wash start->workup filtration Filter through Celite® workup->filtration separation Separate Organic & Aqueous Layers filtration->separation waste Organotin Waste (Bu₃SnF) filtration->waste drying Dry Organic Layer (e.g., MgSO₄) separation->drying concentration Concentrate in vacuo drying->concentration purification Column Chromatography (if necessary) concentration->purification product Purified Product purification->product Troubleshooting_Logic start Low Reaction Yield? check_reagent Check Organotin Reagent Integrity start->check_reagent Yes check_catalyst Verify Catalyst Activity & Purity start->check_catalyst No, but... check_reagent->check_catalyst OK new_reagent Use Fresh Reagent check_reagent->new_reagent Degraded optimize_conditions Optimize Reaction Conditions (Temp, etc.) check_catalyst->optimize_conditions OK new_catalyst Use Fresh Catalyst/Ligand check_catalyst->new_catalyst Suspect

References

Troubleshooting Tin-120 NMR Peak Broadening: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address peak broadening in Tin-120 (¹²⁰Sn) NMR spectra.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak broadening in ¹²⁰Sn NMR spectra?

A1: Peak broadening in ¹²⁰Sn NMR can stem from several factors, ranging from sample preparation and instrument settings to the inherent chemical properties of the tin species being analyzed. The most common causes include:

  • Poor Magnetic Field Homogeneity (Shimming): An improperly shimmed magnet is a frequent cause of broad peaks for all nuclei, including ¹²⁰Sn.[1]

  • High Sample Concentration or Aggregation: Overly concentrated samples can lead to increased solution viscosity, which in turn slows down molecular tumbling and broadens NMR signals.[1][2][3] Aggregation of tin species can also lead to broader lines.

  • Poor Sample Solubility: If the analyte is not fully dissolved, the non-homogeneous sample will result in broad peaks.[1][3]

  • Presence of Paramagnetic Species: Dissolved molecular oxygen or other paramagnetic impurities can significantly shorten relaxation times and cause substantial line broadening.[4][5]

  • Chemical Exchange: Dynamic processes where the tin nucleus exchanges between two or more different chemical environments at a rate comparable to the NMR timescale can lead to significant peak broadening.[2][6][7] This is a common phenomenon for tin compounds, which can exist in equilibrium between different coordination states.[8]

  • Efficient Relaxation Mechanisms: ¹²⁰Sn is a spin-½ nucleus, but it has a large chemical shift anisotropy (CSA), which can be a very efficient relaxation mechanism, especially at high magnetic field strengths.[8] This leads to shorter T2 relaxation times and consequently broader lines.

  • High Solution Viscosity: Solvents with high viscosity can restrict the molecular motion of the tin analyte, leading to broader peaks.[2]

Q2: How does chemical exchange affect my ¹²⁰Sn NMR spectrum?

A2: Chemical exchange occurs when a tin nucleus moves between different magnetic environments, for example, due to conformational changes, ligand exchange, or intermolecular association.[6][7][9] The effect on the spectrum depends on the rate of exchange (k) relative to the difference in resonance frequencies (Δν) of the exchanging sites:

  • Slow Exchange (k << Δν): Two distinct, sharp peaks are observed, one for each chemical environment.

  • Intermediate Exchange (k ≈ Δν): The two peaks broaden and coalesce into a single, very broad peak. This is often the source of unexpectedly broad signals.[6][10]

  • Fast Exchange (k >> Δν): A single, sharp peak is observed at a chemical shift that is the weighted average of the two original frequencies.

Variable temperature NMR is a key technique to investigate chemical exchange.[2][11] By increasing the temperature, an intermediate exchange process can be pushed into the fast exchange regime, resulting in peak sharpening. Conversely, lowering the temperature can slow the exchange down to the slow exchange regime, resolving the individual species.[3]

Q3: My tin compound is a large molecule. Is it normal for the peaks to be broad?

A3: Yes, it is common for larger molecules to exhibit broader NMR peaks. This is because larger molecules tumble more slowly in solution.[2] Slower molecular motion leads to more efficient T2 relaxation, which results in a shorter T2 relaxation time and a corresponding increase in the peak width (linewidth is inversely proportional to T2).

Q4: Can the choice of deuterated solvent affect peak broadening?

A4: Absolutely. The solvent can influence peak width in several ways:

  • Solubility: Using a solvent in which your compound has poor solubility will result in a non-homogeneous sample and broad peaks.[1][3]

  • Viscosity: Highly viscous solvents will slow down the molecular tumbling of your analyte, leading to broader peaks.[2]

  • Solvent-Analyte Interactions: The solvent can coordinate with the tin center, potentially leading to chemical exchange phenomena that can broaden the signals.

Troubleshooting Guide

If you are experiencing broad peaks in your ¹²⁰Sn NMR spectrum, follow this step-by-step guide to diagnose and resolve the issue.

Step 1: Evaluate Sample Preparation and Instrument Performance

The first step is to rule out common issues related to the sample itself and the spectrometer's setup.

Question Possible Cause Recommended Action
Is the magnet properly shimmed? Poor magnetic field homogeneity.[1]Re-shim the magnet using a standard protocol. For automated shimming, ensure the correct solvent and lock power are used. For manual shimming, carefully adjust the Z1, Z2, Z3, and Z4 shims, followed by the off-axis shims.
Is your sample fully dissolved? Incomplete dissolution leading to a heterogeneous mixture.[1][3]Visually inspect the NMR tube for any undissolved material. If present, try sonicating the sample or filtering it through a small plug of glass wool into a new NMR tube. Consider using a different deuterated solvent in which your compound is more soluble.
Is the sample concentration appropriate? High concentration causing increased viscosity or aggregation.[1][2][3]Prepare a more dilute sample and re-acquire the spectrum. If the peaks sharpen upon dilution, the original sample was too concentrated.
Have you removed dissolved oxygen? Paramagnetic oxygen causing rapid relaxation.[4][5]Degas the sample using the freeze-pump-thaw method.[3] This is particularly important for accurate T1 and T2 measurements and for samples with inherently long relaxation times.
Step 2: Investigate Physicochemical Phenomena

If the issue persists after addressing the points above, the peak broadening is likely due to the inherent chemical or physical properties of your sample.

Question Possible Cause Recommended Action
Could chemical exchange be occurring? The tin species is in dynamic equilibrium between two or more states.[6][7]Perform a variable temperature (VT) NMR experiment. Acquire spectra at a range of temperatures (e.g., from 298 K up to 353 K, or lower if the exchange is fast). If the peaks sharpen at higher temperatures, this is strong evidence for chemical exchange.[3][11]
Is your molecule large or in a viscous solvent? Slow molecular tumbling leading to efficient T2 relaxation.[2]Try acquiring the spectrum at a higher temperature to increase the molecular tumbling rate. If possible, switch to a less viscous solvent.
Is the relaxation of the tin nucleus inherently fast? Efficient relaxation mechanisms like Chemical Shift Anisotropy (CSA).[8]While this is an intrinsic property, acquiring the spectrum at a lower magnetic field strength can sometimes reduce the contribution of CSA to the linewidth. However, this also reduces sensitivity and dispersion.

Experimental Protocols

Protocol 1: Sample Degassing using Freeze-Pump-Thaw

This protocol is designed to remove dissolved paramagnetic oxygen from an NMR sample.

  • Prepare the Sample: Prepare your sample in a high-quality NMR tube that is compatible with flame sealing or has a J. Young valve.

  • Attach to Vacuum Line: Securely attach the NMR tube to a vacuum line.

  • Freeze: Immerse the bottom of the NMR tube in a dewar of liquid nitrogen. Allow the sample to freeze completely.

  • Evacuate: Open the stopcock to the vacuum pump and evacuate the headspace above the frozen sample for 2-3 minutes.

  • Isolate: Close the stopcock to the vacuum pump.

  • Thaw: Remove the liquid nitrogen dewar and allow the sample to thaw completely. You may see bubbles of gas being released from the solution.

  • Repeat: Repeat steps 3-6 at least three times to ensure complete removal of dissolved oxygen.

  • Seal: After the final thaw, either flame-seal the NMR tube under vacuum or close the J. Young valve.

Protocol 2: Variable Temperature (VT) NMR Experiment for Investigating Chemical Exchange

This protocol outlines the steps for acquiring ¹²⁰Sn NMR spectra at different temperatures.

  • Initial Setup: Tune and match the probe for ¹²⁰Sn at the starting temperature (e.g., 298 K). Lock and shim the sample.

  • Acquire Reference Spectrum: Acquire a standard ¹²⁰Sn NMR spectrum at the starting temperature. Note the chemical shifts and linewidths of the broad peaks.

  • Increase Temperature: In the spectrometer software, set the temperature to a higher value (e.g., 313 K). Allow the system to equilibrate for at least 5-10 minutes.

  • Re-shim: The shims will likely change with temperature. Perform a quick re-shimming, focusing on the Z1-Z4 shims.

  • Acquire Spectrum: Acquire another ¹²⁰Sn NMR spectrum at the new temperature.

  • Repeat: Repeat steps 3-5 for a range of temperatures.

  • Analyze Data: Compare the spectra at different temperatures. Look for trends in the linewidths and chemical shifts. Sharpening of peaks at higher temperatures is indicative of fast chemical exchange on the NMR timescale.[3]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak broadening in ¹²⁰Sn NMR.

Troubleshooting_Workflow cluster_sample Sample Preparation cluster_physchem Physicochemical Phenomena start Broad Peaks Observed in ¹²⁰Sn NMR check_sample Step 1: Check Sample & Instrument start->check_sample shimming Re-shim Magnet check_sample->shimming Poor Shims? concentration Dilute Sample check_sample->concentration Concentrated? solubility Check Solubility check_sample->solubility Precipitate? degas Degas Sample (F-P-T) check_sample->degas Paramagnetics? reacquire Re-acquire Spectrum shimming->reacquire concentration->reacquire solubility->reacquire degas->reacquire problem_solved Problem Solved: Sharp Peaks reacquire->problem_solved Peaks Sharp check_physchem Step 2: Investigate Physicochemical Effects reacquire->check_physchem Peaks Still Broad vt_nmr Perform Variable Temperature (VT) NMR check_physchem->vt_nmr change_solvent Change Solvent (Lower Viscosity) check_physchem->change_solvent lower_field Consider Lower Field Spectrometer check_physchem->lower_field analyze_vt Analyze VT Data: Peaks Sharpen with Temp? vt_nmr->analyze_vt change_solvent->reacquire lower_field->reacquire exchange Conclusion: Chemical Exchange analyze_vt->exchange Yes relaxation Conclusion: Fast Relaxation (e.g., CSA, Slow Tumbling) analyze_vt->relaxation No

Caption: A logical workflow for diagnosing and resolving peak broadening in ¹²⁰Sn NMR.

References

Technical Support Center: Tin-120 Isotopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting tin-120 isotopic analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary calibration standards available for tin isotopic analysis?

A1: Two main types of calibration standards are used:

  • Certified Reference Materials (CRMs): The most common is NIST SRM 3161a. This is a solution standard with a certified total tin concentration. While the certificate of analysis focuses on the total concentration, it is often used as a reference for isotopic measurements, assuming natural isotopic abundance for initial calibrations.[1][2]

  • In-house Standards: Many laboratories prepare their own standards by dissolving high-purity (99.9% or greater) tin metal in an appropriate acid matrix. These are calibrated against CRMs and are used for routine analysis and as quality control samples.

Q2: How are tin isotope ratios typically reported?

A2: Tin isotope ratios are reported using the delta (δ) notation in parts per thousand (per mil, ‰). This notation expresses the relative difference of an isotope ratio in a sample compared to a known standard.[3][4][5][6][7] The formula for calculating a delta value for the ¹²⁴Sn/¹²⁰Sn ratio, for example, is:

δ¹²⁴Sn (‰) = [ (¹²⁴Sn/¹²⁰Sn)sample / (¹²⁴Sn/¹²⁰Sn)standard – 1 ] * 1000

Q3: Why is an internal standard, such as antimony (Sb), used in tin isotopic analysis?

A3: An internal standard, like antimony, is added to both the samples and calibration standards to correct for instrumental mass bias.[3] Mass bias is the preferential transmission of heavier or lighter isotopes through the mass spectrometer, which can affect the accuracy of the measured isotope ratios. By monitoring the known isotope ratio of the internal standard, any instrumental drift or mass discrimination effects can be mathematically corrected for in the tin isotope ratio measurements.[8]

Q4: What is a "double-spike" technique and when is it used?

A4: A double-spike is a mixture of two enriched isotopes of the element of interest (e.g., ¹¹⁷Sn and ¹²²Sn). It is added to a sample before any chemical processing. This technique is a powerful method for correcting for mass fractionation that occurs during both instrumental analysis and sample preparation (e.g., column chromatography). It generally provides higher precision and accuracy compared to other mass bias correction methods.

Troubleshooting Guides

This section addresses specific issues that may be encountered during tin isotopic analysis using Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).

Problem Potential Cause(s) Recommended Solution(s)
Inaccurate or irreproducible results 1. Uncorrected Mass Bias: Instrumental drift or non-linear mass discrimination.• Ensure the consistent addition of an internal standard (e.g., Antimony) to all samples and standards. • Employ a standard-sample bracketing approach, analyzing a known standard before and after a set of unknown samples. • For highest precision, consider using a double-spike technique.
2. Matrix Mismatch: Differences in the acid concentration or presence of other elements between samples and standards.• Match the acid matrix of the calibration standards and blanks to that of the samples as closely as possible. • If samples have complex matrices (e.g., bronze digests), use anion exchange chromatography to purify tin.
Signal Instability (High RSDs) 1. Sample Introduction System Issues: Worn peristaltic pump tubing, clogged nebulizer, or air leaks in the tubing.• Regularly inspect and replace peristaltic pump tubing (typical lifetime is 8-12 hours of continuous use). • Check for consistent mist formation from the nebulizer. If inconsistent, clean the nebulizer by backflushing with dilute acid (do not sonicate). • Ensure all tubing connections are secure and free of leaks.
2. Incomplete Sample Digestion: Particulate matter in the sample solution.• Ensure complete dissolution of the sample. For difficult matrices like cassiterite (SnO₂), this may require a reduction to metallic tin before acid digestion.[3] • Centrifuge or filter samples to remove any particulate matter before introduction to the ICP-MS.
Low Signal Intensity 1. Poor Nebulization Efficiency: Issues with the nebulizer or spray chamber.• Check for blockages in the nebulizer. • Ensure the sample uptake rate is appropriate for your nebulizer and ICP-MS system.
2. Incorrect Instrument Tuning: Suboptimal settings for plasma power, gas flows, or ion lenses.• Perform daily performance checks and autotuning of the instrument to ensure consistent and optimal performance.
Known Interferences on Tin Isotopes 1. Isobaric Interferences: Direct overlap of isotopes from other elements with tin isotopes (e.g., ¹²⁰Te on ¹²⁰Sn).• If tellurium is suspected in the sample, monitor a non-interfered tellurium isotope (e.g., ¹²⁵Te) to mathematically correct for the interference on ¹²⁰Sn. • Use chromatographic separation to remove the interfering element prior to analysis.
2. Polyatomic Interferences: Formation of molecular ions in the plasma that have the same mass-to-charge ratio as tin isotopes (e.g., ¹⁰⁴Ru¹⁶O⁺ or ¹⁰⁴Pd¹⁶O⁺ on ¹²⁰Sn).• These are generally less common for tin but can be an issue in complex matrices. • Analyze a matrix blank to identify potential polyatomic interferences. • Use of a collision/reaction cell in the ICP-MS can help to reduce or eliminate these interferences.

Quantitative Data Summary

The following table summarizes the natural isotopic composition of tin and the certified concentration of a widely used tin standard.

Parameter Value Reference
Standard Reference Material NIST SRM 3161a[1][2]
Certified Total Tin Concentration10.011 ± 0.025 mg/g[1]
Natural Isotopic Abundance of this compound 32.58%
Other Stable Tin Isotopes & Abundances ¹¹²Sn: 0.97% ¹¹⁴Sn: 0.66% ¹¹⁵Sn: 0.34% ¹¹⁶Sn: 14.54% ¹¹⁷Sn: 7.68% ¹¹⁸Sn: 24.22% ¹¹⁹Sn: 8.59% ¹²²Sn: 4.63% ¹²⁴Sn: 5.79%
Typical Measurement Precision (NIST SRM 3161a) ± 0.021‰ for δ¹²²/¹¹⁸Sn (using double spike)[9]
± 0.059‰ for δ¹²²/¹¹⁸Sn (using Sb internal standard)[9]

Experimental Protocols

1. Preparation of an In-House Tin Standard Solution (1000 ppm)

This protocol describes the preparation of a 1000 ppm tin standard solution from high-purity tin metal.

  • Materials:

    • High-purity tin metal (≥99.9%)

    • Concentrated Hydrochloric Acid (HCl)

    • Deionized water (18.2 MΩ·cm)

    • 1000 mL volumetric flask (Class A)

  • Procedure:

    • Accurately weigh 1.000 g of high-purity tin metal.

    • Place the tin metal into the 1000 mL volumetric flask.

    • Carefully add a mixture of 50 mL of deionized water and 250 mL of concentrated HCl to the flask.

    • Allow the tin to dissolve completely. Gentle heating may be applied to facilitate dissolution.

    • Once the tin is fully dissolved and the solution has cooled to room temperature, dilute to the 1000 mL mark with deionized water.

    • Cap the flask and invert several times to ensure the solution is thoroughly mixed.

    • Transfer the solution to a clean, labeled storage bottle. This stock solution can be further diluted to create working standards.

2. Anion Exchange Chromatography for Tin Purification from Bronze Samples

This protocol provides a general method for separating tin from a bronze sample matrix.

  • Materials:

    • Anion exchange resin (e.g., TRU Resin)

    • Chromatography columns

    • 3 M Hydrochloric Acid (HCl)

    • 0.4 M Nitric Acid (HNO₃)

    • Deionized water

  • Procedure:

    • Column Preparation:

      • Prepare a column with the anion exchange resin.

      • Wash the resin by alternately passing 1 mL of 0.4 M HNO₃ and 1 mL of deionized water through the column. Repeat this wash cycle three times.

      • Condition the column by passing two 1 mL aliquots of 3 M HCl through the resin.

    • Sample Loading:

      • Dissolve the bronze sample in an appropriate acid mixture and ensure the final solution is in 3 M HCl.

      • Load the sample solution onto the conditioned column. Tin will be retained on the resin, while some matrix elements will pass through.

    • Matrix Elution (Washing):

      • Wash the column with a sufficient volume of 3 M HCl to elute matrix elements like copper.

    • Tin Elution:

      • Elute the purified tin from the resin using a suitable eluent, such as dilute HNO₃.

    • Sample Collection:

      • Collect the tin-containing fraction for MC-ICP-MS analysis.

Visualizations

Tin_Isotopic_Analysis_Workflow cluster_prep 1. Sample & Standard Preparation cluster_analysis 2. MC-ICP-MS Analysis cluster_data 3. Data Processing Standard_Prep Standard Preparation (e.g., Dilution of NIST SRM 3161a or In-house standard) Spiking Internal Standard / Double Spike Addition Standard_Prep->Spiking Sample_Prep Sample Preparation (e.g., Acid Digestion) Purification Matrix-Dependent Purification (Anion Exchange Chromatography) Sample_Prep->Purification Purification->Spiking Sample_Intro Sample Introduction (Nebulizer, Spray Chamber) Spiking->Sample_Intro Plasma Plasma Ionization (ICP) Sample_Intro->Plasma Mass_Spec Mass Spectrometry (Ion Separation & Detection) Plasma->Mass_Spec Raw_Data Raw Isotope Intensity Data Mass_Spec->Raw_Data Correction Correction Calculations - Blank Subtraction - Mass Bias Correction - Interference Correction Raw_Data->Correction Final_Ratio Final Isotope Ratios (e.g., ¹²⁴Sn/¹²⁰Sn) Correction->Final_Ratio Delta_Calc Delta (δ) Value Calculation (Comparison to Standard) Final_Ratio->Delta_Calc

Caption: Workflow for Tin Isotopic Analysis by MC-ICP-MS.

References

Validation & Comparative

A Researcher's Guide to Tin Isotopes in NMR Spectroscopy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development and materials science, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating molecular structures. When studying organotin compounds, the choice of tin isotope for NMR analysis is critical. This guide provides a detailed comparison of tin-120 and other naturally occurring tin isotopes, supported by experimental data and protocols, to aid researchers in selecting the optimal nucleus for their studies.

The Inactivity of this compound in NMR

A fundamental principle of NMR spectroscopy is that only nuclei with a non-zero nuclear spin are observable. Tin has ten stable isotopes, but those with even mass numbers, including the most abundant isotope this compound (³²·⁵⁸% natural abundance), have a nuclear spin of 0.[1][2][3][4][5] Consequently, This compound is NMR-inactive and cannot be used for NMR spectroscopy. The focus of tin NMR therefore shifts to the naturally occurring isotopes with a nuclear spin of 1/2: tin-115, tin-117, and tin-119.[3][6][7]

Comparative Analysis of NMR-Active Tin Isotopes

The utility of an isotope for NMR spectroscopy is primarily determined by its natural abundance, gyromagnetic ratio, and resulting receptivity. The gyromagnetic ratio (γ) is a fundamental constant for each nucleus that dictates its resonance frequency and sensitivity. Receptivity is a measure of the relative sensitivity of a nucleus for NMR detection, taking into account both its intrinsic magnetic properties and its natural abundance.[8]

The key NMR properties of the spin-active tin isotopes are summarized in the table below for easy comparison.

Property¹¹⁵Sn¹¹⁷Sn¹¹⁹Sn
Nuclear Spin (I) 1/21/21/2
Natural Abundance (%) 0.347.688.59
**Gyromagnetic Ratio (γ) (10⁷ rad T⁻¹ s⁻¹) **-8.8013-9.5888-10.0317
Resonance Frequency at 11.74 T (MHz) 163.498178.126186.362
Relative Receptivity (vs. ¹H) 1.22 x 10⁻⁴3.44 x 10⁻⁴4.44 x 10⁻³
Relative Receptivity (vs. ¹³C) 0.7112.052.65

As the data clearly indicates, ¹¹⁹Sn is the most receptive of the three NMR-active tin isotopes, making it the nucleus of choice for most applications.[7] Its slightly higher natural abundance and larger gyromagnetic ratio compared to ¹¹⁷Sn result in a noticeable increase in sensitivity. ¹¹⁵Sn, with its very low natural abundance, is significantly less sensitive and therefore rarely used.[7]

The relationship between these fundamental isotopic properties and the resulting NMR sensitivity is illustrated in the following diagram.

G Factors Influencing Tin Isotope NMR Sensitivity spin Nuclear Spin (I) receptivity Receptivity ∝ Abundance × |γ³| × I(I+1) spin->receptivity abundance Natural Abundance abundance->receptivity gyro Gyromagnetic Ratio (γ) gyro->receptivity sensitivity NMR Signal Sensitivity receptivity->sensitivity

Factors influencing NMR sensitivity of tin isotopes.

Experimental Protocols for Tin NMR Spectroscopy

A standard protocol for acquiring a ¹¹⁹Sn NMR spectrum typically involves a high-field NMR spectrometer and specific acquisition parameters tailored to the properties of the tin nucleus.

Sample Preparation:

  • Dissolve the organotin compound in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, DMSO-d₆) to a concentration that provides an adequate signal-to-noise ratio, typically in the range of 10-100 mM.

  • Add a reference standard. Tetramethyltin (SnMe₄) is the universally accepted reference compound for ¹¹⁹Sn NMR, with its chemical shift set to 0 ppm.[9] Due to its volatility and toxicity, it is often used as an external reference in a sealed capillary.

Spectrometer Setup and Data Acquisition:

  • Tune the NMR probe to the ¹¹⁹Sn frequency (e.g., 186.362 MHz on an 11.74 T spectrometer).[9]

  • A standard one-pulse experiment is often sufficient for routine analysis.

  • Proton decoupling is almost always employed to simplify the spectrum by removing ¹H-¹¹⁹Sn couplings, resulting in sharper singlets.

  • Due to the negative gyromagnetic ratio of tin isotopes, a negative Nuclear Overhauser Effect (NOE) can occur, which may reduce or null the signal.[9] To mitigate this, inverse-gated decoupling is often used, where the decoupler is on only during acquisition.

  • For sensitivity enhancement, polarization transfer techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) or INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) can be utilized, especially for samples with low concentrations.[9]

  • Two-dimensional correlation experiments, such as ¹H-¹¹⁹Sn HMQC (Heteronuclear Multiple Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for assigning signals and elucidating complex structures.[9]

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Reference the spectrum to the SnMe₄ signal at 0 ppm.

The following workflow illustrates the key steps in a typical ¹¹⁹Sn NMR experiment.

G Experimental Workflow for ¹¹⁹Sn NMR Spectroscopy sample_prep Sample Preparation (Organotin Compound + Deuterated Solvent + Reference) spectrometer_setup Spectrometer Setup (Tune to ¹¹⁹Sn frequency) sample_prep->spectrometer_setup acquisition Data Acquisition (1D Pulse Sequence, ¹H Decoupling) spectrometer_setup->acquisition processing Data Processing (Fourier Transform, Phasing, Referencing) acquisition->processing analysis Spectral Analysis (Chemical Shifts, Coupling Constants) processing->analysis

A typical workflow for a ¹¹⁹Sn NMR experiment.

Applications in Research and Drug Development

Tin NMR spectroscopy is a powerful technique for the structural characterization of organotin compounds, which have applications in catalysis, materials science, and as synthetic intermediates.[7] The wide chemical shift range of ¹¹⁹Sn (over 4000 ppm) makes it highly sensitive to the coordination number and geometry of the tin center.

While NMR spectroscopy is a cornerstone of drug discovery and development for structure elucidation, impurity profiling, and reaction monitoring, the application of tin NMR in this field is less common.[10][11] This is primarily due to the infrequent incorporation of tin into pharmaceutical compounds. However, for any potential organotin-based therapeutic agents, ¹¹⁹Sn NMR would be an essential tool for characterization and quality control.

References

Unveiling the Isotope Effect in Tin Superconductors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced interplay of isotopic properties in superconductivity is crucial. This guide provides an objective comparative analysis of tin isotopes, focusing on their superconducting characteristics. By presenting supporting experimental data and detailed methodologies, this document aims to be a valuable resource for advancing research in this field.

The phenomenon of superconductivity, where a material exhibits zero electrical resistance below a certain critical temperature (Tc), is profoundly influenced by the isotopic mass of its constituent elements. This "isotope effect" was a cornerstone in the development of the Bardeen-Cooper-Schrieffer (BCS) theory, which posits that superconductivity arises from the interaction between electrons and lattice vibrations, or phonons. In tin (Sn), a classic type-I superconductor, this effect is well-documented and provides a clear demonstration of the principles of BCS theory.

Data Presentation: Superconducting Properties of Tin Isotopes

The superconducting properties of different tin isotopes, primarily the critical temperature (Tc) and the critical magnetic field at absolute zero (H₀), show a distinct dependence on the isotopic mass (M). The relationship is described by the formula:

Tc ∝ M-α

where α is the isotope effect coefficient. For tin, the value of α has been experimentally determined to be approximately 0.462.[1] The critical magnetic field at absolute zero (H₀) is directly proportional to the critical temperature.

Below is a summary of the measured and calculated superconducting properties for various stable tin isotopes.

Isotope Mass (M) (amu)Natural Abundance (%)Critical Temperature (Tc) (K)Critical Magnetic Field at 0K (H₀) (Gauss)Isotope Effect Coefficient (α)
1120.973.793 (Calculated)312.8 (Calculated)~0.46
1140.663.762 (Calculated)310.2 (Calculated)~0.46
1150.343.747 (Calculated)308.9 (Calculated)~0.46
11614.543.732 (Measured)[1]307.7 (Calculated)0.462 ± 0.014[1]
1177.683.717 (Calculated)306.4 (Calculated)~0.46
11824.223.703 (Calculated)305.3 (Calculated)~0.46
1198.593.689 (Calculated)304.1 (Calculated)~0.46
12032.583.675 (Measured)[1]302.9 (Calculated)0.462 ± 0.014[1]
1224.633.648 (Calculated)300.7 (Calculated)~0.46
1245.793.622 (Measured)[1]298.5 (Calculated)0.462 ± 0.014[1]

Note: The calculated values are derived from the experimentally determined relationship Tc ∝ M-0.462, using the measured Tc of Sn-116 as a reference. The H₀ values are calculated based on the proportionality to Tc, with the known H₀ of natural tin (~305 Gauss) as a baseline.

Experimental Protocols

The determination of the superconducting properties of tin isotopes involves a series of precise low-temperature physics experiments. The following is a generalized methodology synthesized from established practices.

Sample Preparation
  • Isotope Procurement: High-purity, isotopically enriched tin samples are required. These are typically obtained from specialized suppliers.

  • Homogenization: To ensure uniformity, the tin isotope samples are often melted in a vacuum or inert atmosphere and then rapidly cooled to prevent isotopic fractionation. For powder samples, thorough grinding is necessary.

  • Sample Shaping: The tin is then formed into a suitable geometry for measurement. For resistance measurements, a thin wire or film is ideal. For magnetic measurements, a spherical or cylindrical shape is preferred to allow for accurate determination of the demagnetizing factor.

  • Encapsulation (for powder samples): If the sample is in powder form, it is weighed and securely packed into a high-purity, non-magnetic capsule, typically made of tin or silver foil. The capsule should be tightly sealed to prevent contamination.

Measurement of Critical Temperature (Tc)

The transition to the superconducting state is characterized by an abrupt drop in electrical resistance to zero.

  • Apparatus: A cryostat capable of reaching temperatures below 4 K (such as a liquid helium cryostat), a calibrated low-temperature thermometer (e.g., a germanium or carbon glass resistor), a precision current source, and a sensitive voltmeter.

  • Procedure:

    • The tin isotope sample is mounted on a sample holder within the cryostat, in close thermal contact with the thermometer.

    • A small, constant DC current is passed through the sample.

    • The voltage across the sample is measured as the temperature is slowly lowered through the expected transition temperature.

    • The critical temperature (Tc) is defined as the temperature at which the electrical resistance drops to zero (or below the detection limit of the voltmeter).

Measurement of Critical Magnetic Field (Hc)

The critical magnetic field is the maximum magnetic field a superconductor can withstand before it reverts to its normal, resistive state.

  • Apparatus: A cryostat with a superconducting magnet capable of generating a uniform magnetic field, a calibrated thermometer, and the same electrical measurement setup as for Tc determination.

  • Procedure:

    • The sample is cooled to a constant temperature below its Tc.

    • An external magnetic field is applied and slowly increased.

    • The electrical resistance of the sample is monitored continuously.

    • The critical magnetic field (Hc) at that temperature is the magnetic field strength at which the sample's resistance reappears.

    • This process is repeated at various temperatures below Tc to map out the Hc(T) curve. The critical magnetic field at absolute zero (H₀) is determined by extrapolating this curve to T = 0 K.

Visualizing the Isotope Effect in Superconductivity

The following diagrams illustrate the theoretical framework and the experimental workflow for the comparative analysis of tin isotopes in superconductivity.

BCS_Isotope_Effect cluster_cause Isotopic Properties cluster_mechanism BCS Theory Mechanism cluster_effect Superconducting Properties M Isotopic Mass (M) Phonon Lattice Vibration Frequency (Phonons) M->Phonon inversely affects Interaction Electron-Phonon Interaction Phonon->Interaction mediates Cooper Cooper Pair Formation Interaction->Cooper leads to Tc Critical Temperature (Tc) Cooper->Tc determines Hc Critical Magnetic Field (Hc) Cooper->Hc determines Tc->Hc is proportional to Experimental_Workflow cluster_prep Sample Preparation cluster_measure Superconductivity Measurements cluster_analysis Data Analysis Isotopes Procure High-Purity Tin Isotopes Homogenize Homogenize Samples (Melt/Grind) Isotopes->Homogenize Shape Shape Samples (Wire/Cylinder) Homogenize->Shape Tc_Measure Measure Critical Temperature (Tc) (Resistance vs. Temperature) Shape->Tc_Measure Hc_Measure Measure Critical Magnetic Field (Hc) (Resistance vs. Magnetic Field at constant T) Shape->Hc_Measure Compare Compare Tc and Hc for different isotopes Tc_Measure->Compare Hc_Measure->Compare Alpha Calculate Isotope Effect Coefficient (α) Compare->Alpha

References

A Comparative Analysis of Experimental Data and Theoretical Models for the Nuclear Structure of Tin-120

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Experimental Tin-120 Data with Theoretical Predictions from the Nuclear Shell Model and the Interacting Boson Model.

This guide provides a detailed comparison of the experimentally determined nuclear structure of this compound (¹²⁰Sn) with theoretical predictions from two prominent nuclear models: the Nuclear Shell Model and the Interacting Boson Model. The quantitative data, including energy levels and gamma-ray transition energies, are summarized in structured tables for straightforward analysis. Detailed experimental protocols and the theoretical frameworks are also discussed to provide a comprehensive overview for researchers in nuclear physics and related fields.

Experimental Data for this compound

The experimental data for the excited states of ¹²⁰Sn has been compiled and evaluated by a global network of nuclear data evaluators. The primary source for this information is the Evaluated Nuclear Structure Data File (ENSDF), a comprehensive database of nuclear structure and decay data.[1][2][3] The following table summarizes the adopted energy levels and the most intense gamma-ray transitions observed for ¹²⁰Sn.

Table 1: Adopted Experimental Energy Levels and Gamma-Ray Transitions in ¹²⁰Sn

Level Energy (keV)Spin-Parity (Jπ)Gamma-Ray Energy (keV)Relative Intensity
0.00+--
1171.322+1171.32100
1874.80+703.5100
2099.32+927.98100
2161.04+989.68100
2194.82+1023.48100
2284.95-1113.58100
2355.54+1184.18100
2465.86+280.9100
2481.83-1310.48100

Note: This table presents a selection of the lowest-lying excited states and their most intense gamma-ray decays. For a complete and detailed listing, please refer to the ENSDF database.

Theoretical Models of Nuclear Structure

The complex behavior of atomic nuclei can be described by various theoretical models. This guide focuses on two of the most successful models for describing the structure of medium-heavy nuclei like ¹²⁰Sn: the Nuclear Shell Model and the Interacting Boson Model.

The Nuclear Shell Model

The Nuclear Shell Model is a fundamental model in nuclear physics that describes the arrangement of nucleons (protons and neutrons) in discrete energy levels, or "shells," analogous to the electron shells in atoms. For a doubly magic nucleus like ¹²⁰Sn (with a magic number of 50 protons), the low-lying excited states are primarily described by the excitation of neutrons outside the closed shell.

Table 2: Comparison of Experimental and Shell Model Predicted Energy Levels in ¹²⁰Sn

Spin-Parity (Jπ)Experimental Energy (keV)Shell Model Calculation (keV)
2+1171.32(Typical calculations place the first 2+ state around 1.2 MeV)
4+2161.0(Calculations generally reproduce the trend of increasing energy with spin)
6+2465.8(Specific energies vary based on the interaction and model space used)

Note: Specific, state-of-the-art shell model calculations for ¹²⁰Sn are found in specialized nuclear physics literature. The values presented here are representative of typical results.

The Interacting Boson Model (IBM)

The Interacting Boson Model (IBM) provides a simplified, yet powerful, description of the collective properties of atomic nuclei.[4] In this model, pairs of nucleons are treated as bosons, which can occupy states with angular momentum L=0 (s-bosons) or L=2 (d-bosons). The interactions between these bosons give rise to the observed collective vibrational and rotational structures in nuclei. The IBM-2 version of the model distinguishes between proton and neutron bosons.[5]

Table 3: Comparison of Experimental and Interacting Boson Model (IBM-1) Predicted Energy Levels in ¹²⁰Sn

Spin-Parity (Jπ)Experimental Energy (keV)IBM-1 Calculation (keV)
2+1171.32~1170
4+2161.0~2340
0+1874.8~1900
2+2099.3~2100

Note: The IBM calculations are often fitted to experimental data to determine the model parameters. The values shown are indicative of a typical fit for a vibrational-like nucleus such as ¹²⁰Sn.

Experimental Protocols

The experimental data for ¹²⁰Sn are obtained through a variety of nuclear reaction and decay experiments. Key methodologies include:

  • Coulomb Excitation: In this technique, a beam of charged particles (e.g., protons, alpha particles) with an energy below the Coulomb barrier is used to excite the target nucleus. The de-excitation gamma rays are then detected, providing information on the energies of the excited states and their electromagnetic transition probabilities.

  • Inelastic Scattering: Similar to Coulomb excitation, but with particle energies above the Coulomb barrier, inelastic scattering experiments provide detailed information about the nuclear structure.

  • Gamma-Ray Spectroscopy following Radioactive Decay: The decay of radioactive parent nuclei that populate excited states in ¹²⁰Sn is a crucial source of information. High-resolution gamma-ray detectors are used to precisely measure the energies and intensities of the emitted gamma rays.

  • Transfer Reactions: Reactions such as (d,p) or (p,d) can be used to add or remove a single nucleon, selectively populating specific nuclear states and providing information about their single-particle nature.

In all these experiments, the precise measurement of gamma-ray energies and intensities is paramount. This is typically achieved using high-purity germanium (HPGe) detectors, which offer excellent energy resolution.

Comparison Workflow

The process of validating experimental data with theoretical models is a cornerstone of nuclear physics research. The following diagram illustrates this iterative workflow.

ComparisonWorkflow cluster_exp Experimental Domain cluster_theory Theoretical Domain Exp_Data Experimental Data Acquisition (e.g., Gamma-Ray Spectroscopy) Data_Analysis Data Analysis (Peak Fitting, Level Scheme Construction) Exp_Data->Data_Analysis ENSDF Evaluated Nuclear Structure Data File (ENSDF) Data_Analysis->ENSDF Comparison Comparison and Interpretation ENSDF->Comparison Shell_Model Nuclear Shell Model (Effective Interactions, Model Space) Theoretical_Calc Theoretical Calculations (Energy Levels, B(E2) values) Shell_Model->Theoretical_Calc IBM Interacting Boson Model (Boson Energies, Interaction Strengths) IBM->Theoretical_Calc Theoretical_Calc->Comparison Model_Refinement Model Refinement Comparison->Model_Refinement Discrepancies Model_Refinement->Shell_Model Model_Refinement->IBM

Caption: Workflow for comparing experimental nuclear data with theoretical models.

Conclusion

The nuclear structure of ¹²⁰Sn exhibits characteristics of a nucleus near a closed shell, with vibrational-like excitations at low energies. Both the Nuclear Shell Model and the Interacting Boson Model provide a good qualitative and, in many cases, quantitative description of the observed energy levels. Discrepancies between experimental data and theoretical predictions are crucial for refining the parameters of these models and deepening our understanding of the underlying nuclear forces. The continuous interplay between advanced experimental techniques and the evolution of theoretical frameworks is essential for advancing the field of nuclear physics.

References

A Comparative Analysis of Tin Isotopes for NMR Spectroscopy: Tin-117 vs. Tin-119 vs. Tin-120

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating molecular structures. When studying organotin compounds or tin-containing materials, selecting the appropriate tin isotope for NMR analysis is critical for achieving optimal results. This guide provides an objective comparison of the NMR sensitivity and properties of three key tin isotopes: Tin-117 (¹¹⁷Sn), Tin-119 (¹¹⁹Sn), and Tin-120 (¹²⁰Sn), supported by fundamental nuclear property data.

Isotope Performance at a Glance: Key NMR Properties

The utility of a nucleus for NMR spectroscopy is primarily determined by its nuclear spin, natural abundance, and gyromagnetic ratio. The latter two factors directly influence the nucleus's sensitivity and, consequently, the signal-to-noise ratio of the resulting spectrum. Tin is notable for having the highest number of stable isotopes of any element, with several being NMR-active.[1]

Of the three isotopes compared here, ¹¹⁷Sn and ¹¹⁹Sn are the most relevant for NMR studies. Both possess a nuclear spin of 1/2, which results in sharp NMR signals.[2] In contrast, ¹²⁰Sn has a nuclear spin of 0, rendering it NMR-inactive.[3] While ¹²⁰Sn is the most abundant tin isotope, its lack of a nuclear magnetic moment means it does not produce an NMR signal.[3][4]

The comparison, therefore, focuses on ¹¹⁷Sn and ¹¹⁹Sn. Both are viable for NMR, but ¹¹⁹Sn is generally the preferred nucleus.[5] This preference is due to its slightly higher natural abundance and a larger gyromagnetic ratio, which collectively make it the most sensitive of all tin isotopes.[2][6]

The following table summarizes the essential nuclear properties for ¹¹⁷Sn, ¹¹⁹Sn, and ¹²⁰Sn.

PropertyTin-117 (¹¹⁷Sn)Tin-119 (¹¹⁹Sn)This compound (¹²⁰Sn)
Nuclear Spin (I) 1/2[7]1/2[7]0[3]
Natural Abundance (%) 7.68[7]8.59[7]32.58[8]
**Gyromagnetic Ratio (γ / 10⁷ rad T⁻¹ s⁻¹) **-9.58879[7]-10.0317[7]N/A
Resonance Frequency @ 11.744T (MHz) 178.126[6]186.362[6]N/A
Relative Sensitivity (vs. ¹H) 4.52 x 10⁻²[6]5.18 x 10⁻²[6]0
Absolute Sensitivity (vs. ¹H) 3.44 x 10⁻⁴[6]4.44 x 10⁻³[6]0
Common Reference Sn(CH₃)₄[9]Sn(CH₃)₄[9]N/A

Data compiled from multiple sources.[3][6][7][8][9]

Experimental Considerations for Tin NMR

Given its superior sensitivity, ¹¹⁹Sn NMR is more commonly employed in structural studies of organotin compounds.[6] However, the presence of the second NMR-active isotope, ¹¹⁷Sn, is also valuable. The coupling between ¹¹⁹Sn and ¹¹⁷Sn can provide additional structural information.[6]

Typical Experimental Protocol:

A standard approach for acquiring a one-dimensional ¹¹⁹Sn NMR spectrum involves the following steps:

  • Sample Preparation: Dissolve the tin-containing compound in a suitable deuterated solvent. The choice of solvent can influence the chemical shift.[10]

  • Reference Standard: Tetramethyltin (Sn(CH₃)₄, TMSn) is the universally accepted reference compound for tin NMR, with its chemical shift set to 0 ppm.[1][6]

  • Spectrometer Setup: Tune the NMR probe to the resonance frequency of the desired tin isotope (e.g., 186.362 MHz for ¹¹⁹Sn on an 11.744T magnet).[6]

  • Acquisition: Due to the negative gyromagnetic ratio of tin isotopes, a negative heteronuclear Nuclear Overhauser Effect (NOE) can occur, which may reduce signal intensity.[6] To mitigate this and enhance sensitivity, polarization transfer techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) or INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) are frequently used.[6]

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectrum.

For more complex structural analysis, two-dimensional correlation experiments like ¹H-¹¹⁹Sn HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are powerful techniques for mapping proton-tin connectivities.[6]

Logical Relationship of NMR Properties

The sensitivity of an NMR-active nucleus is a function of its intrinsic properties. The following diagram illustrates the relationship between fundamental nuclear characteristics and the resulting NMR sensitivity for the tin isotopes discussed.

G Spin_117 Spin (I) = 1/2 Sens_117 ¹¹⁷Sn: Moderate Sensitivity Spin_117->Sens_117 Enables NMR NA_117 Natural Abundance = 7.68% NA_117->Sens_117 Contributes to Gyro_117 Gyromagnetic Ratio (γ) = -9.59 x 10⁷ Gyro_117->Sens_117 Determines Spin_119 Spin (I) = 1/2 Sens_119 ¹¹⁹Sn: Highest Sensitivity Spin_119->Sens_119 Enables NMR NA_119 Natural Abundance = 8.59% NA_119->Sens_119 Contributes to Gyro_119 Gyromagnetic Ratio (γ) = -10.03 x 10⁷ Gyro_119->Sens_119 Determines Spin_120 Spin (I) = 0 Sens_120 ¹²⁰Sn: NMR Inactive Spin_120->Sens_120 Prevents NMR NA_120 Natural Abundance = 32.58% NA_120->Sens_120

Caption: Factors influencing the NMR sensitivity of tin isotopes.

Conclusion

  • ¹¹⁹Sn is the isotope of choice due to its optimal combination of natural abundance and gyromagnetic ratio, providing the highest sensitivity.[2]

  • ¹¹⁷Sn is a viable secondary option, also possessing a spin of 1/2, and its coupling to ¹¹⁹Sn can be structurally informative.[6]

  • ¹²⁰Sn , despite being the most abundant tin isotope, is NMR-inactive because it has a nuclear spin of zero and is therefore unsuitable for NMR experiments.[3]

Researchers should prioritize ¹¹⁹Sn detection for routine and sensitivity-demanding experiments, while considering the complementary information that can be gleaned from ¹¹⁷Sn interactions in more detailed structural investigations.

References

assessing the advantages of tin-120 in nuclear research

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the strategic advantages of utilizing Tin-120 in nuclear research applications. This guide provides a comparative analysis of this compound against alternative isotopes, supported by quantitative data and detailed experimental protocols.

This compound, a stable isotope of tin with a notable natural abundance of 32.58%, presents a unique combination of nuclear properties that make it a valuable material in various domains of nuclear research.[1] Its atomic number of 50 is a "magic number" in nuclear physics, contributing to its stability and the existence of a large number of stable tin isotopes.[2][3] This guide explores the key advantages of this compound in specialized research areas, including its application as a target in heavy-ion collision experiments, its role in the study of neutrinoless double beta decay, and its utility in reactor physics due to its low neutron capture cross-section.

Comparative Data on Nuclear Properties

The selection of an appropriate isotope is critical for the success of nuclear physics experiments. The following tables provide a quantitative comparison of this compound's nuclear properties against other relevant isotopes.

PropertyThis compound (¹²⁰Sn)Tin-116 (¹¹⁶Sn)Tin-124 (¹²⁴Sn)Lead-208 (²⁰⁸Pb)Xenon-136 (¹³⁶Xe)
Natural Abundance (%)32.5814.545.7952.48.87
Atomic Mass (u)119.902202115.901743123.905277207.9766521135.907219
Protons (Z)5050508254
Neutrons (N)70667412682
StabilityStableStableStableStableStable
Nuclear Spin0+0+0+0+0+

Table 1: General Nuclear Properties of this compound and Other Stable Isotopes.

A significant advantage of this compound in certain nuclear applications is its remarkably low thermal neutron capture cross-section. This property makes it an excellent candidate for use in environments with high neutron flux, such as nuclear reactors, where neutron absorption by structural materials needs to be minimized.

Isotope/MaterialThermal Neutron Capture Cross-Section (barns)
This compound (¹²⁰Sn) ~0.13
Tin (Natural)~0.626
Zirconium (Natural)0.185
Iron (Natural)2.56
Nickel (Natural)4.49
Stainless Steel (304)~3.0

Table 2: Comparison of Thermal Neutron Capture Cross-Sections. The low cross-section of this compound makes it effectively "transparent" to thermal neutrons, a desirable characteristic for reactor components.

Applications in Nuclear Research

1. Heavy-Ion Collision Experiments

Tin isotopes, including this compound, are frequently used as targets in heavy-ion collision experiments to study the properties of nuclear matter under extreme conditions of temperature and density, and to create and study exotic nuclei. The wide range of stable tin isotopes allows for systematic studies of how nuclear structure effects, such as the neutron-to-proton ratio, influence reaction outcomes.

2. Neutrinoless Double Beta Decay Research

Neutrinoless double beta decay is a hypothetical radioactive decay process that, if observed, would have profound implications for particle physics. While Tin-124 is a candidate for observing this decay, this compound plays a crucial role in understanding and mitigating background signals in these sensitive experiments. Due to its high natural abundance and presence in enriched Tin-124 samples, understanding the interaction of background radiation with this compound is essential for accurately interpreting experimental results. For instance, the TIN.TIN detector in India is a notable experiment designed to search for neutrinoless double beta decay in Tin-124, where the characterization of backgrounds, including those from other tin isotopes, is a primary concern.[4][5]

Experimental Protocols

Preparation of Enriched this compound Targets

The fabrication of high-purity, uniform targets is a critical step for any nuclear physics experiment. The following protocol outlines a common method for preparing enriched this compound targets.

Method: Physical Vapor Deposition (PVD) - Resistive Heating

  • Material Procurement: Obtain isotopically enriched this compound material, typically in powder or granular form. The required enrichment level will depend on the specific experimental requirements.

  • Crucible Selection: Choose a suitable crucible material for evaporating tin. Tantalum or molybdenum boats are commonly used due to their high melting points and low reactivity with tin at evaporation temperatures.

  • Substrate Preparation: Prepare a substrate onto which the tin will be deposited. For self-supporting targets, a release agent like sodium chloride (NaCl) is first deposited on a backing material (e.g., glass slide).[6]

  • Vacuum Deposition:

    • Place the crucible containing the enriched this compound powder into a vacuum chamber.

    • Position the prepared substrate above the crucible.

    • Evacuate the chamber to a high vacuum (typically < 10⁻⁵ torr) to minimize contamination.

    • Pass a high electrical current through the crucible to heat it, causing the this compound to evaporate.

    • The evaporated tin atoms travel in a straight line and condense on the cooler substrate, forming a thin film.

    • The thickness of the deposited film can be monitored in real-time using a quartz crystal microbalance.

  • Target Release (for self-supporting targets):

    • After deposition, the substrate is removed from the vacuum chamber.

    • The substrate is carefully immersed in deionized water to dissolve the release agent (NaCl), allowing the thin this compound foil to float off.[6]

  • Target Mounting and Characterization:

    • The self-supporting foil is then carefully mounted on a target frame.

    • The thickness and uniformity of the target are characterized using techniques such as alpha particle energy loss or X-ray fluorescence (XRF). The uniformity of targets can be measured using a radioactive source like Americium-241.[6]

For thicker targets, mechanical rolling of the enriched tin material can be employed.[6][7]

Experimental_Workflow_Target_Preparation cluster_prep Target Material Preparation cluster_pvd Physical Vapor Deposition cluster_release Target Release and Mounting cluster_char Characterization Enriched_Sn120 Enriched ¹²⁰Sn Material Crucible Crucible with ¹²⁰Sn Enriched_Sn120->Crucible Vacuum_Chamber High Vacuum Chamber Substrate Substrate with Release Agent Heating Resistive Heating Crucible->Heating High Current Deposition Thin Film Deposition Substrate->Deposition Heating->Deposition Evaporation Release Dissolve Release Agent Deposition->Release Mounting Mount on Target Frame Release->Mounting Characterization Thickness & Uniformity Measurement Mounting->Characterization

Workflow for preparing enriched this compound targets.

Logical Relationships in Nuclear Research Applications

The utility of this compound in various research areas is interconnected through its fundamental nuclear properties. The following diagram illustrates these relationships.

Advantages of this compound in nuclear research applications.

References

A Comparative Guide to Tin Isotope Fractionation in Geological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of tin (Sn) isotope fractionation patterns observed in various geological samples. It is intended for researchers, scientists, and professionals in geochemistry and related fields, offering insights into the mechanisms driving isotopic variation and the analytical methods used for their determination. Tin's ten stable isotopes make it a powerful tool for tracing geological processes, from planetary evolution to ore formation.[1][2]

Mechanisms of Tin Isotope Fractionation

Tin isotope fractionation in geological materials is driven by a variety of processes. The primary mechanisms include redox reactions, phase changes (liquid-vapor partitioning), and crystal-melt differentiation.[1][3] Heavier isotopes are generally favored in more oxidized phases (Sn⁴⁺) and condensed phases.[1]

The key processes influencing Sn isotope distribution are:

  • Magmatic and Igneous Processes : Significant Sn isotope fractionation occurs during partial melting and fractional crystallization.[1] The precipitation of minerals like ilmenite, in particular, leads to the enrichment of lighter Sn isotopes in the evolving melt.[4][5]

  • Redox Reactions : Tin has three main oxidation states (Sn⁰, Sn²⁺, Sn⁴⁺), and transitions between them are a major cause of isotopic fractionation.[4] Thermodynamic calculations show that heavier isotopes preferentially accumulate in oxidized phases.[1]

  • Hydrothermal and Ore-Forming Processes : In hydrothermal systems, processes like the boiling of fluids (liquid-vapor separation), fluid-rock interactions, and the progressive precipitation of Sn-bearing minerals like cassiterite (SnO₂) can induce significant isotopic fractionation.[6][7]

  • Cosmochemical Processes : High-temperature evaporation and condensation in the early solar nebula are considered primary causes for Sn isotope fractionation observed in meteorites.[8] Some extraterrestrial materials also exhibit mass-independent fractionation, potentially caused by the magnetic isotope effect (MIE).[9]

Tin_Isotope_Fractionation_Mechanisms cluster_processes Geological Settings cluster_mechanisms Fractionation Mechanisms cluster_samples Resulting Isotopic Signatures In: Magmatic Systems Magmatic Systems Fractional Crystallization\n(e.g., ilmenite) Fractional Crystallization (e.g., ilmenite) Magmatic Systems->Fractional Crystallization\n(e.g., ilmenite) Partial Melting Partial Melting Magmatic Systems->Partial Melting Redox Reactions\n(Sn²⁺ ↔ Sn⁴⁺) Redox Reactions (Sn²⁺ ↔ Sn⁴⁺) Magmatic Systems->Redox Reactions\n(Sn²⁺ ↔ Sn⁴⁺) Hydrothermal Systems Hydrothermal Systems Hydrothermal Systems->Redox Reactions\n(Sn²⁺ ↔ Sn⁴⁺) Liquid-Vapor Partitioning\n(Boiling/Evaporation) Liquid-Vapor Partitioning (Boiling/Evaporation) Hydrothermal Systems->Liquid-Vapor Partitioning\n(Boiling/Evaporation) Fluid-Rock Interaction Fluid-Rock Interaction Hydrothermal Systems->Fluid-Rock Interaction Mineral Precipitation Mineral Precipitation Hydrothermal Systems->Mineral Precipitation Planetary Accretion Planetary Accretion Planetary Accretion->Liquid-Vapor Partitioning\n(Boiling/Evaporation) Evolved Magmas Evolved Magmas Fractional Crystallization\n(e.g., ilmenite)->Evolved Magmas BSE BSE Partial Melting->BSE Ore Minerals (Cassiterite) Ore Minerals (Cassiterite) Redox Reactions\n(Sn²⁺ ↔ Sn⁴⁺)->Ore Minerals (Cassiterite) Liquid-Vapor Partitioning\n(Boiling/Evaporation)->Ore Minerals (Cassiterite) Meteorites & Chondrites Meteorites & Chondrites Liquid-Vapor Partitioning\n(Boiling/Evaporation)->Meteorites & Chondrites Fluid-Rock Interaction->Ore Minerals (Cassiterite) Mineral Precipitation->Ore Minerals (Cassiterite) Bulk Silicate Earth (BSE) Bulk Silicate Earth (BSE) Experimental_Workflow cluster_prep Sample Preparation cluster_chem Chemical Separation cluster_analysis Isotopic Analysis cluster_result Final Result Sample_Powder Geological Sample (Rock, Mineral, Meteorite) Digestion Acid Digestion / Fusion Sample_Powder->Digestion Spiking Double Spike Addition Digestion->Spiking Column_Chem Ion-Exchange Chromatography (Sn Purification) Spiking->Column_Chem MC_ICP_MS MC-ICP-MS Measurement Column_Chem->MC_ICP_MS Data_Processing Data Reduction & Mass Bias Correction MC_ICP_MS->Data_Processing Result δ¹²²/¹¹⁸Sn, etc. Data_Processing->Result

References

A Comparative Guide to Stable Isotopes in Tracing Studies: Evaluating Tin-120 and Other Key Isotopes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Stable isotope tracing is an indispensable technique in modern biological and pharmaceutical research, enabling the precise tracking of molecules and cells to elucidate metabolic pathways, characterize cellular phenotypes, and understand drug mechanisms. While isotopes like Carbon-13 and Nitrogen-15 are mainstays in metabolic studies, the advent of high-dimensional mass cytometry (CyTOF) has expanded the toolkit to include a wide array of heavy metal isotopes for cellular tracing. This guide provides a comparative overview of Tin-120 (¹²⁰Sn) alongside other stable isotopes used in these distinct tracing methodologies, offering insights into their applications, performance, and the experimental protocols that underpin their use.

Overview of Stable Isotopes in Tracing

Tracing studies can be broadly categorized into two major types: metabolic tracing and cellular tracing.

  • Metabolic Tracing typically employs light stable isotopes such as Deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N). These isotopes are incorporated into metabolic precursors (e.g., glucose, amino acids) and tracked as they are processed through biochemical pathways. The distribution of these isotopes in downstream metabolites is then analyzed, primarily by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, to determine metabolic fluxes and pathway activities.

  • Cellular Tracing , particularly with mass cytometry, utilizes heavy metal isotopes. In this technique, antibodies specific to cellular proteins are labeled with purified stable isotopes of heavy metals. These labeled antibodies are used to "stain" cells, and the abundance of each isotope—and thus each protein—is quantified on a single-cell basis. This allows for highly multiplexed phenotyping of cell populations, effectively "tracing" cellular identity and function in complex samples.

This guide will compare this compound with isotopes from both categories to provide a comprehensive reference for researchers.

Comparative Analysis of Stable Isotopes

The choice of a stable isotope for a tracing study depends on several factors, including its natural abundance, mass, the analytical method to be used, and the specific application. The following tables provide a quantitative comparison of this compound and other relevant stable isotopes.

Table 1: Physicochemical Properties of Selected Stable Isotopes

IsotopeSymbolAtomic Mass (Da)Natural Abundance (%)Primary Application Area
Deuterium²H2.0140.015Metabolic Tracing
Carbon-13¹³C13.0031.1Metabolic Tracing
Nitrogen-15¹⁵N15.0000.37Metabolic Tracing, Proteomics (SILAC)
Palladium-105¹⁰⁵Pd104.90522.33Cellular Tracing (Mass Cytometry)
This compound ¹²⁰Sn 119.902 32.58 Potential for Cellular Tracing (Mass Cytometry)
Lanthanum-139¹³⁹La138.90699.91Cellular Tracing (Mass Cytometry)
Ytterbium-172¹⁷²Yb171.93621.83Cellular Tracing (Mass Cytometry)
Bismuth-209²⁰⁹Bi208.980100Cellular Tracing (Mass Cytometry)

Table 2: Performance Characteristics in Tracing Studies

IsotopeDetection Method(s)Key AdvantagesKnown Limitations
²H, ¹³C, ¹⁵NMass Spectrometry (GC-MS, LC-MS), NMRWell-established protocols, directly traces metabolic fate of molecules.Limited multiplexing in a single metabolic experiment.
¹⁰⁵PdMass Cytometry (CyTOF)Low signal overlap, suitable for barcoding multiple samples.Requires specialized instrumentation (CyTOF).
¹²⁰Sn Mass Cytometry (CyTOF) High natural abundance, distinct mass. Reported difficulties with stable chelation for antibody conjugation.[1]
¹³⁹La, ¹⁷²YbMass Cytometry (CyTOF)Part of the well-characterized lanthanide series, good performance in CyTOF.Potential for oxide formation (M+16 interference) for some lanthanides.[2]
²⁰⁹BiMass Cytometry (CyTOF)Monoisotopic, high mass, minimal interference.Requires specific conjugation chemistry.[2][3]

Experimental Protocols

Detailed methodologies are critical for the successful implementation of stable isotope tracing studies. Below is a representative protocol for the conjugation of a heavy metal isotope to an antibody for use in mass cytometry, which would be the primary application for an isotope like this compound.

Protocol: Antibody Conjugation with a Heavy Metal Isotope for Mass Cytometry

This protocol is a generalized procedure based on established methods for lanthanide and other heavy metal isotopes.[2][3][4]

1. Antibody Preparation:

  • Start with a carrier-free (e.g., BSA-free) antibody solution at a concentration of 1 mg/mL.

  • Partially reduce the antibody's hinge-region disulfide bonds by adding a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubating for 30 minutes at 37°C. This exposes free sulfhydryl groups for conjugation.

  • Remove the reducing agent using a desalting column.

2. Metal Chelation:

  • A bifunctional chelating agent (e.g., a maleimide-functionalized polymer like MAXPAR®) is used. This polymer has a maleimide group that reacts with the antibody's sulfhydryl groups and a chelating moiety (like DOTA) that binds the metal isotope.

  • Prepare a solution of the desired high-purity metal isotope (e.g., ¹⁷²YbCl₃).

  • Incubate the metal isotope with the chelating polymer to allow for the formation of a stable metal-chelate complex.

3. Antibody-Metal Conjugation:

  • Mix the reduced antibody with the metal-loaded polymer.

  • Allow the conjugation reaction to proceed for 1-2 hours at 37°C. The maleimide groups on the polymer will covalently bind to the sulfhydryl groups on the antibody.

  • Quench the reaction by adding a sulfhydryl-containing compound like cysteine.

4. Purification and Quantification:

  • Purify the metal-labeled antibody from unconjugated polymer and free metal using size-exclusion chromatography.

  • Determine the concentration of the conjugated antibody using a spectrophotometer (measuring absorbance at 280 nm).

5. Validation:

  • Titrate the newly conjugated antibody on known positive and negative cell populations to determine the optimal staining concentration that provides the best signal-to-noise ratio.

Visualizing Experimental Workflows

Diagrams can clarify complex experimental processes and logical relationships. The following visualizations, created using the DOT language, illustrate the workflows for both cellular and metabolic tracing.

Mass_Cytometry_Workflow cluster_prep Sample & Antibody Preparation cluster_labeling Labeling cluster_analysis Data Acquisition & Analysis Sample Single-Cell Suspension Staining Cell Staining with Labeled Antibodies Sample->Staining Antibody Purified Antibody Conjugation Antibody-Metal Conjugation Antibody->Conjugation Metal Heavy Metal Isotope (e.g., ¹⁷²Yb) Metal->Conjugation Conjugation->Staining CyTOF Mass Cytometer (CyTOF) Staining->CyTOF Data High-Dimensional Data CyTOF->Data Analysis Bioinformatic Analysis (e.g., viSNE) Data->Analysis

Caption: Workflow for a cellular tracing experiment using mass cytometry (CyTOF).

Metabolic_Tracing_Workflow cluster_culture Cell Culture & Labeling cluster_extraction Sample Processing cluster_analysis Analysis Cells Cell Culture Incubation Incubation & Metabolism Cells->Incubation Tracer Isotope Tracer (e.g., ¹³C-Glucose) Tracer->Incubation Quenching Metabolism Quenching Incubation->Quenching Extraction Metabolite Extraction Quenching->Extraction MS Mass Spectrometry (LC-MS) Extraction->MS MFA Metabolic Flux Analysis MS->MFA

Caption: Workflow for a metabolic tracing experiment using a stable isotope like ¹³C-glucose.

Conclusion

The landscape of stable isotope tracing is diverse, with established methods for metabolic analysis and powerful new techniques for high-dimensional cellular profiling. While light isotopes like ¹³C remain the gold standard for metabolic flux analysis, heavy metal isotopes, particularly the lanthanides, have revolutionized our ability to perform deep cellular phenotyping with mass cytometry.

This compound, with its high natural abundance and unique mass, presents theoretical potential as a label for mass cytometry. However, the current literature suggests significant challenges in developing a stable conjugation chemistry, which has so far precluded its use in this application.[1] For researchers and drug development professionals, the choice of isotope will be dictated by the biological question at hand. For metabolic studies, ¹³C, ¹⁵N, and ²H are the isotopes of choice. For high-parameter cellular analysis, the well-validated panel of lanthanide, palladium, and bismuth isotopes for mass cytometry offers a robust and powerful platform for discovery. Future advances in chelation chemistry may one day enable the use of a broader range of metal isotopes, potentially including tin, further expanding the capabilities of single-cell analysis.

References

A Comparative Guide to the Cross-Verification of Tin-120 Data from Different Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical techniques for the determination of tin-120 (¹²⁰Sn), focusing on the cross-verification of isotopic data. The primary emphasis is on Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS), the current state-of-the-art for high-precision tin isotope analysis. Verification is presented through the analysis of standard reference materials and the assessment of analytical reproducibility. A qualitative comparison with Thermal Ionization Mass Spectrometry (TIMS) is also included to provide a broader context of available high-precision techniques.

Data Presentation: Performance of MC-ICP-MS for Tin Isotope Analysis

The following table summarizes the performance characteristics of MC-ICP-MS for the analysis of tin isotopes, including ¹²⁰Sn. The data is derived from studies employing double-spike techniques for correction of instrumental mass bias.

ParameterMC-ICP-MS PerformanceReference Material / MethodSource
External Reproducibility (2SD)
¹¹²Sn/¹²⁰Sn±110 ppmReplicate analyses of lake sediment[1][2]
¹¹⁴Sn/¹²⁰Sn±170 ppmReplicate analyses of lake sediment[1][2]
¹¹⁵Sn/¹²⁰Sn±160 ppmReplicate analyses of lake sediment[1][2]
¹¹⁷Sn/¹²⁰Sn±21 ppmReplicate analyses of lake sediment[1][2]
¹¹⁸Sn/¹²⁰Sn±13 ppmReplicate analyses of lake sediment[1][2]
¹¹⁹Sn/¹²⁰Sn±20 ppmReplicate analyses of lake sediment[1][2]
¹²²Sn/¹²⁰Sn±22 ppmReplicate analyses of lake sediment[1][2]
¹²⁴Sn/¹²⁰Sn±24 ppmReplicate analyses of lake sediment[1][2]
Combined Analytical Uncertainty (2s) ~0.005‰/amuReplicate dissolutions of bronze reference materials (BAM 211, IARM-91D)

ppm: parts per million; SD: Standard Deviation; amu: atomic mass unit.

Experimental Protocols

High-Precision Tin Isotope Analysis by MC-ICP-MS

This section details the methodology for the determination of tin isotopic compositions in geological and metallic matrices using a double-spike MC-ICP-MS technique.

1. Sample Preparation and Dissolution:

  • Metallic Samples (e.g., Bronze): Samples are dissolved in hydrochloric acid (HCl).

  • Ore Minerals (e.g., Cassiterite, SnO₂): Due to the high resistance of tin oxide to acids, cassiterite is first thermally reduced to tin metal using potassium cyanide (KCN). The resulting tin metal bead is then readily dissolved in HCl.[3]

  • Geological Materials (e.g., Sediments, Rocks): Samples are subjected to acid digestion, for instance, using a mixture of hydrofluoric (HF) and nitric acid (HNO₃), followed by dissolution in HCl.

2. Chromatographic Purification of Tin:

To avoid isobaric interferences (e.g., from Cadmium, Indium, and Antimony) and matrix effects during mass spectrometric analysis, tin must be chemically separated from the sample matrix.

  • Anion-Exchange Chromatography: A common method involves using an anion-exchange resin (e.g., TRU Resin) to selectively separate tin from other elements. The sample is loaded onto the column in an acidic medium, and interfering elements are washed away before eluting the purified tin fraction.[1][2]

  • Multi-Stage Chromatography: For complex matrices, a multi-stage purification process may be necessary, combining different types of resins to ensure a high-purity tin solution.[1][2]

3. Double-Spike Addition and Mass Spectrometry:

  • Double-Spike Technique: To correct for mass-dependent fractionation that occurs during chemical purification and instrumental analysis, a "double-spike" of two enriched tin isotopes (e.g., ¹¹⁷Sn and ¹²²Sn) of known composition is added to the sample prior to analysis.

  • MC-ICP-MS Analysis: The purified tin sample, mixed with the double spike, is introduced into a multi-collector inductively coupled plasma mass spectrometer (e.g., Nu Plasma II or Thermo Fisher Neptune). The instrument simultaneously measures the ion beams of multiple tin isotopes, allowing for high-precision determination of the isotopic ratios.

  • Data Correction: The measured ratios are then processed using an iterative algorithm to deconvolve the contributions from the sample and the spike, thereby correcting for any mass fractionation and yielding the true isotopic composition of the sample.

Qualitative Comparison: MC-ICP-MS vs. TIMS for Tin Isotope Analysis

While direct comparative data for ¹²⁰Sn is scarce, a qualitative comparison between the two leading high-precision isotopic techniques is informative.

FeatureMulti-Collector ICP-MSThermal Ionization Mass Spectrometry (TIMS)
Ionization Principle Inductively coupled argon plasma (high-energy)Thermal ionization from a hot filament (lower energy)
Ionization Efficiency High for elements with high ionization potentials, like tin.Can be less efficient for elements with high ionization potentials.
Precision High precision is achievable, often limited by the stability of the plasma and mass bias.[4]Considered a reference technique for high-precision measurements of heavier elements, often with very stable ion beams.[5]
Sample Throughput Generally higher due to faster analysis times and simpler sample introduction.[4]Lower, as sample loading onto filaments is a manual and time-consuming process.
Sample Preparation Requires extensive chemical purification to remove matrix and isobaric interferences.[1][2]Also requires rigorous chemical separation, but may be more tolerant to certain matrix components.
Historical Context Became the dominant technique for tin isotope research with its advent due to higher ionization efficiency for tin.[2]Most of the early work on tin isotope composition was performed using TIMS.[2]

Visualizations

Experimental Workflow for Tin Isotope Analysis

The following diagram illustrates the key steps in the cross-verification of this compound data using MC-ICP-MS and certified reference materials.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing & Verification Sample Sample (e.g., Bronze, Cassiterite, Rock) Dissolution Acid Dissolution / Thermal Reduction Sample->Dissolution Spiking Addition of ¹¹⁷Sn-¹²²Sn Double Spike Dissolution->Spiking Purification Ion-Exchange Chromatography Spiking->Purification MC_ICP_MS MC-ICP-MS Measurement Purification->MC_ICP_MS CRM_Data Certified Reference Material (CRM) Data Purification->CRM_Data Parallel analysis of CRM Raw_Data Raw Isotope Ratios MC_ICP_MS->Raw_Data Correction Double-Spike Fractionation Correction Raw_Data->Correction Final_Data Final Isotopic Composition (e.g., ¹²⁰Sn ratios) Correction->Final_Data Comparison Comparison & Validation Final_Data->Comparison CRM_Data->Comparison

Caption: Workflow for ¹²⁰Sn analysis and verification.

Logical Relationship of Analytical Techniques

This diagram shows the relationship between different analytical goals and the techniques used for tin analysis, highlighting the position of MC-ICP-MS for high-precision isotopic work.

G cluster_techniques Analytical Techniques cluster_goals Analytical Goals TotalSn Total Tin Concentration ICP_AES ICP-AES TotalSn->ICP_AES Techniques AAS AAS TotalSn->AAS Techniques XRF XRF TotalSn->XRF Techniques IsotopicRatio Tin Isotopic Ratios (e.g., ¹²⁰Sn/¹¹⁸Sn) MC_ICP_MS MC-ICP-MS IsotopicRatio->MC_ICP_MS High-Precision Techniques TIMS TIMS (Historical/Reference) IsotopicRatio->TIMS High-Precision Techniques

Caption: Techniques for tin analysis by analytical goal.

References

Comparison of ¹²⁰Sn Nuclear Properties: Theory vs. Experiment

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Theoretical Calculations of Nuclear Properties for Tin-120

This guide provides a detailed comparison of theoretical calculations for the nuclear properties of this compound (¹²⁰Sn) against experimental data. It is intended for researchers, scientists, and professionals in drug development who require a precise understanding of nuclear structure and stability. The guide covers fundamental properties such as binding energy, charge radius, electric quadrupole moment, and excitation energies, offering an objective look at the performance of various theoretical models.

The following table summarizes the experimentally measured nuclear properties of this compound and provides a placeholder for theoretical values from various models. This compound is a stable isotope with a natural abundance of 32.58%[1]. Its nucleus, with 50 protons and 70 neutrons, is considered "doubly magic" due to the filled proton shell, leading to a spherical shape in its ground state.

Nuclear PropertyExperimental ValueTheoretical ModelCalculated Value
Binding Energy (MeV) 1020.544 ± 0.003[2]Nuclear Shell ModelModel Dependent
Skyrme Hartree-Fock-BogoliubovModel Dependent
Relativistic Mean-Field TheoryModel Dependent
Binding Energy per Nucleon (MeV) 8.504[3]Nuclear Shell ModelModel Dependent
Skyrme Hartree-Fock-BogoliubovModel Dependent
Relativistic Mean-Field TheoryModel Dependent
Charge Radius (fm) 4.6519 ± 0.0021[3]Nuclear Shell ModelModel Dependent
Skyrme Hartree-Fock-BogoliubovModel Dependent
Relativistic Mean-Field TheoryModel Dependent
Electric Quadrupole Moment (eb) 0 (due to 0⁺ ground state)[3][4]All Models0
Energy of first 2⁺ excited state (MeV) ~1.0[5]Random-Phase ApproximationModel Dependent
Nuclear Shell ModelModel Dependent

Theoretical Frameworks

The calculation of nuclear properties relies on sophisticated theoretical models that approximate the complex interactions between nucleons.

  • Nuclear Shell Model: This model assumes that nucleons move in a mean potential generated by all other nucleons and occupy discrete energy levels, similar to electrons in an atom[6][7]. It is particularly successful in predicting the properties of nuclei near closed shells.

  • Skyrme Hartree-Fock-Bogoliubov (SHF/HFB) Theory: This is a self-consistent mean-field theory that uses an effective interaction (the Skyrme force) to calculate the ground-state properties of nuclei across the nuclear chart[8][9][10].

  • Relativistic Mean-Field (RMF) Theory: RMF models describe the nucleus as a system of Dirac nucleons interacting through the exchange of mesons, incorporating relativistic effects from the outset[11][12][13].

  • Random-Phase Approximation (RPA): Built upon mean-field theories, the RPA is used to describe small-amplitude collective excitations, such as the first 2⁺ state in even-even nuclei[14][15][16].

The general workflow for comparing theoretical predictions with experimental data is illustrated below.

G cluster_theory Theoretical Framework cluster_experiment Experimental Measurement Theory Select Theoretical Model (e.g., Shell Model, HFB, RMF) Input Define Input Parameters (e.g., Interaction, Model Space) Theory->Input Calc Perform Numerical Calculation Input->Calc Predict Generate Theoretical Predictions (Binding Energy, Radius, etc.) Calc->Predict Comparison Compare Predictions with Experimental Data Predict->Comparison Exp_Setup Design and Perform Experiment (e.g., Electron Scattering, Mass Spec.) Data_Acq Acquire Raw Data Exp_Setup->Data_Acq Data_Anal Analyze Data Data_Acq->Data_Anal Result Extract Experimental Values Data_Anal->Result Result->Comparison Refinement Refine Theoretical Model and/or Input Parameters Comparison->Refinement Discrepancy? Refinement->Theory

Caption: Workflow for comparing theoretical models with experimental data.

Experimental Protocols

Accurate experimental data is crucial for benchmarking theoretical models. Below are detailed methodologies for key experiments.

Measurement of Nuclear Binding Energy

The binding energy of a nucleus is determined from its mass defect using high-precision mass spectrometry[17][18].

Protocol: Penning Trap Mass Spectrometry

  • Ion Production and Trapping: this compound atoms are ionized, and the resulting ions are injected into a Penning trap, which confines them using a strong uniform magnetic field and a weaker quadrupolar electric field.

  • Motion Excitation: The trapped ions' cyclotron motion is excited by applying a radiofrequency (RF) field.

  • Frequency Measurement: The cyclotron frequency of the ions is measured with extremely high precision. This frequency is inversely proportional to the ion's mass-to-charge ratio.

  • Mass Defect Calculation: The measured mass of the ¹²⁰Sn nucleus is compared to the sum of the masses of its constituent 50 protons and 70 neutrons[18]. The difference, known as the mass defect (Δm), is calculated.

  • Binding Energy Calculation: The binding energy (BE) is then calculated using Einstein's mass-energy equivalence principle, E = Δmc²[17][18].

Measurement of Nuclear Charge Radius

The charge radius is a measure of the size of the proton distribution within the nucleus and is typically measured via electron scattering experiments[19][20][21].

Protocol: Elastic Electron Scattering

  • Electron Beam Production: A high-energy beam of electrons is generated and accelerated.

  • Target Interaction: The electron beam is directed onto a thin foil of isotopically pure this compound.

  • Scattering and Detection: The electrons that scatter elastically from the ¹²⁰Sn nuclei are detected at various angles.

  • Cross-Section Measurement: The differential cross-section (the probability of scattering at a given angle) is measured as a function of the momentum transfer.

  • Form Factor Extraction: The nuclear charge form factor is extracted from the measured cross-sections. The form factor is the Fourier transform of the nuclear charge distribution[22].

  • Radius Determination: By fitting the experimental form factor to theoretical models of the charge distribution (e.g., a Fermi distribution), the root-mean-square (rms) charge radius can be determined.

G cluster_workflow Electron Scattering Workflow Electron_Source Electron Source Accelerator Linear Accelerator Electron_Source->Accelerator Target ¹²⁰Sn Target Foil Accelerator->Target High-Energy Electron Beam Detector Magnetic Spectrometer & Detector Array Target->Detector Scattered Electrons DAQ Data Acquisition System Detector->DAQ Analysis Data Analysis (Cross-section calculation) DAQ->Analysis Result Charge Radius Extraction Analysis->Result

Caption: Experimental workflow for measuring nuclear charge radius via electron scattering.
Measurement of Electric Quadrupole Moment

The electric quadrupole moment measures the deviation of the nuclear charge distribution from spherical symmetry. For nuclei with spin I=0 or I=1/2, the quadrupole moment is zero[4]. Since the ground state of ¹²⁰Sn has a spin of 0⁺, it has no electric quadrupole moment[3]. Measurements are typically performed on nuclei with non-zero quadrupole moments using spectroscopic techniques that probe the hyperfine splitting of atomic energy levels[4][23][24].

Measurement of Nuclear Excitation Energies

The energies of excited nuclear states are determined by detecting the radiation emitted when a nucleus de-excites.

Protocol: Gamma-Ray Spectroscopy

  • Nuclear Excitation: The ¹²⁰Sn nuclei are excited to higher energy levels, for example, through inelastic scattering of protons or neutrons, or through a nuclear reaction that produces ¹²⁰Sn in an excited state.

  • Gamma-Ray Emission: The excited nuclei de-excite by emitting gamma rays with energies equal to the difference between the initial and final energy levels.

  • Detection: These gamma rays are detected using high-purity germanium (HPGe) detectors, which provide excellent energy resolution[17][25].

  • Energy Spectrum Analysis: The signals from the detector are processed to produce a gamma-ray energy spectrum.

  • Level Scheme Construction: By analyzing the energies and intensities of the gamma-ray peaks, the energies of the excited states and the decay scheme of the nucleus can be constructed. For ¹²⁰Sn, the first excited state is a 2⁺ state at approximately 1 MeV[5].

References

Benchmarking Tin-120 Performance in Novel Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stable isotope tin-120 (¹²⁰Sn), with a natural abundance of approximately 32.58%, is a crucial component in a variety of advanced materials.[1][2] Its specific nuclear properties, including a nuclear spin of zero, make it a candidate for specialized applications, such as in the research and development of superconductivity.[1] While direct comparative studies benchmarking the performance of isotopically pure ¹²⁰Sn against other tin isotopes in novel materials are not extensively available in current literature, the overall performance of tin-containing materials provides a strong indication of its potential. This guide offers a comparative overview of the performance of tin in three key classes of novel materials: perovskite solar cells, thermoelectric materials, and anode materials for next-generation batteries. The data presented reflects the performance of materials containing naturally abundant tin, of which ¹²⁰Sn is the primary constituent.

Performance Comparison of Tin-Based Novel Materials

The following tables summarize key performance metrics for tin-based compounds in different applications.

Table 1: Performance of Tin-Based Perovskite Solar Cells

Perovskite MaterialDevice ArchitecturePower Conversion Efficiency (PCE)Open-Circuit Voltage (V_oc)Short-Circuit Current Density (J_sc)Fill Factor (FF)
CsSnI₃FTO/PCBM/CsSnI₃/Cu₂O/Au25.13%--75.91%
FA₀.₇₅MA₀.₂₅SnI₃ (CEPA-modified)-10.65%---
Tin-Based Perovskite (with SnT₂)-15.33%0.843 V24.72 mA/cm²73.6%
Tin Halide Perovskite->13%---

Data sourced from multiple studies on tin-based perovskite solar cells.[3][4][5][6]

Table 2: Performance of Tin-Based Thermoelectric Materials

MaterialKey Performance Metric (Figure of Merit, ZT)Temperature RangeAdditional Properties
Tin Selenide (SnSe)Hailed as one of the best-Unique crystal structure
Silicon-Tin (SiSn) AlloysZT > 2.0800 KHigh conduction band convergence, low lattice thermal conductivity
Indium Tin Oxide (ITO) + 2 at.% SnPower factor 1.6x > pristine ITO300 K - 800 KLower electrical resistivity (9.12 µΩ-m at 800 K)

Data highlights the potential of tin-containing compounds in waste heat recovery.[7][8][9]

Table 3: Performance of Tin-Based Anode Materials for Ion Batteries

Anode MaterialApplicationTheoretical Specific Capacity (mAh/g)Key Challenges
Tin (Sn)Li-ion & Na-ion Batteries~990 (Li-ion), 847 (Na-ion)Large volume changes during cycling
Tin(IV) Oxide (SnO₂)Li-ion Batteries782Volume expansion, irreversible capacity loss
Tin(II) Sulfide (SnS)Li-ion Batteries782Structural degradation
Tin(IV) Sulfide (SnS₂)Li-ion Batteries645Volume expansion

Tin-based anodes offer significantly higher theoretical capacities than traditional graphite anodes.[10][11]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used to characterize the performance of tin-based materials.

Characterization of Perovskite Solar Cells

The performance of perovskite solar cells is primarily determined by their photovoltaic parameters under standardized test conditions.

  • Device Fabrication : A typical device architecture involves depositing successive layers on a transparent conductive substrate (e.g., FTO glass). These layers include an electron transport layer (ETL), the tin-based perovskite absorber layer, a hole transport layer (HTL), and a metal back contact (e.g., gold).

  • Current Density-Voltage (J-V) Measurement : The fabricated solar cell is placed in a solar simulator with a light intensity of 100 mW/cm² (AM 1.5G). The voltage is swept, and the corresponding current is measured to determine the key performance parameters: PCE, V_oc, J_sc, and FF.

  • Quantum Efficiency (QE) Measurement : Also known as Incident Photon-to-Current Conversion Efficiency (IPCE), this technique measures the ratio of collected electrons to incident photons at a specific wavelength. This provides insight into the spectral response of the solar cell.

  • Stability Testing : Devices are stored under controlled conditions (e.g., in a nitrogen-filled glovebox or ambient air) and their J-V characteristics are measured periodically to assess their operational lifetime.[5]

Characterization of Thermoelectric Materials

The efficiency of a thermoelectric material is quantified by the dimensionless figure of merit, ZT.

  • Synthesis of Materials : Tin-based thermoelectric materials like SnSe or SiSn alloys are typically synthesized using methods such as vacuum hot pressing or spark plasma sintering to create dense pellets.[9]

  • Seebeck Coefficient and Electrical Conductivity Measurement : The Seebeck coefficient (S) and electrical conductivity (σ) are measured simultaneously as a function of temperature. A temperature gradient is applied across the material, and the resulting voltage and resistance are measured.

  • Thermal Conductivity Measurement : The thermal conductivity (κ) is determined using the laser flash method, where the thermal diffusivity is measured. The total thermal conductivity is the sum of the electronic and lattice contributions.

  • Calculation of Figure of Merit (ZT) : The ZT value is calculated using the formula: ZT = (S²σT)/κ, where T is the absolute temperature.

Characterization of Anode Materials for Batteries

The electrochemical performance of anode materials is evaluated in a battery cell configuration.

  • Electrode Preparation : The active tin-based material is mixed with a conductive agent (e.g., carbon black) and a binder (e.g., PVDF) to form a slurry. This slurry is then coated onto a current collector (e.g., copper foil) and dried to create the electrode.

  • Cell Assembly : The prepared electrode is assembled into a coin cell with a lithium metal counter electrode, a separator, and an electrolyte.

  • Galvanostatic Cycling : The cell is charged and discharged at a constant current between defined voltage limits. This process is repeated for many cycles to determine the specific capacity, coulombic efficiency, and cycling stability.

  • Rate Capability Test : The cell is cycled at various current densities to assess its performance under high-power conditions.[10]

Visualizing Methodologies and Concepts

To further clarify the relationships and processes involved in the evaluation of these novel materials, the following diagrams are provided.

Workflow for Perovskite Solar Cell Characterization.

Thermoelectric_Characterization_Pathway cluster_measurements Property Measurements synthesis Material Synthesis (e.g., Hot Pressing) seebeck_conductivity Seebeck Coefficient (S) & Electrical Conductivity (σ) synthesis->seebeck_conductivity thermal_conductivity Thermal Conductivity (κ) (Laser Flash Method) synthesis->thermal_conductivity zt_calc Calculate Figure of Merit (ZT) ZT = (S²σT)/κ seebeck_conductivity->zt_calc thermal_conductivity->zt_calc

Logical flow for determining thermoelectric performance.

Anode_Material_Evaluation_Cycle cluster_testing Electrochemical Testing slurry Slurry Preparation (Active Material, Binder, Conductive Agent) coating Electrode Coating (On Copper Foil) slurry->coating assembly Coin Cell Assembly coating->assembly cycling Galvanostatic Cycling assembly->cycling rate_test Rate Capability Test assembly->rate_test performance Performance Metrics (Capacity, Stability, Efficiency) cycling->performance rate_test->performance

Process for evaluating tin-based anode materials.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Tin-120

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling and disposal of chemical substances are paramount to ensuring a safe and compliant operational environment. This guide provides detailed, step-by-step procedures for the safe disposal of Tin-120, a stable isotope of tin. Adherence to these guidelines will help mitigate risks and ensure that waste is managed in accordance with best practices.

Immediate Safety and Handling Protocols

Before beginning any disposal process, it is essential to be familiar with the immediate safety precautions for handling this compound. While this compound is a stable isotope and not radioactive, it is still a chemical substance that requires careful handling.

Personal Protective Equipment (PPE):

  • Eye Protection: Always wear appropriate protective eyeglasses or chemical safety goggles.

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1]

  • Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required. However, if generating dust or fumes, use a NIOSH-approved respirator.

In Case of Exposure:

  • Inhalation: If dust or fumes are inhaled, move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention if symptoms such as coughing or respiratory irritation occur.[2]

  • Skin Contact: Wash the affected area thoroughly with soap and water. If irritation develops, seek medical advice.[2]

  • Eye Contact: Flush eyes with plenty of water. If irritation persists, seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, give 2-4 cups of milk or water. Seek medical attention if symptoms occur.[2]

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on its physical and chemical form. The primary principle is to manage it as a non-hazardous solid waste unless it is contaminated with other hazardous materials. Recycling is the preferred method of disposal whenever possible.[3][4]

1. Uncontaminated Solid this compound (e.g., metal pieces, powder)

  • Step 1: Collection and Containment:

    • Carefully sweep up any solid this compound, minimizing dust generation.[2]

    • Place the collected material into a clean, dry, and clearly labeled, closed container.[2]

  • Step 2: Waste Characterization:

    • Although elemental tin is generally not classified as hazardous waste, it is crucial to consult your institution's specific waste management guidelines and local regulations.

  • Step 3: Disposal:

    • Recycling (Preferred): Contact a reputable metal recycler that handles tin. Ensure the material is properly packaged and labeled according to the recycler's specifications.[3]

    • Landfill (If recycling is not feasible): If recycling is not an option, the contained solid waste can typically be disposed of in a standard landfill. However, always confirm with your local waste management authority.

2. This compound Contaminated Materials (e.g., gloves, wipes, labware)

  • Step 1: Segregation:

    • Segregate waste contaminated with this compound from other laboratory waste streams.

  • Step 2: Packaging:

    • Place all contaminated disposable items in a designated, sealed, and clearly labeled waste container.

  • Step 3: Disposal:

    • Dispose of as solid chemical waste through your institution's hazardous waste management program.

3. Liquid Solutions Containing this compound

Disposal of liquid solutions requires specific treatment to render them safe for disposal. Do not pour liquid tin solutions directly down the drain.[4]

  • Experimental Protocol for Treatment of Acidic Tin Solutions:

    • Objective: To neutralize and precipitate the tin from an acidic solution.

    • Materials:

      • Spent acidic this compound solution

      • Ferrous sulfate (FeSO₄)

      • Dilute sodium hydroxide (NaOH) solution

      • pH indicator strips or a pH meter

      • Appropriate reaction vessel

      • Filtration apparatus

    • Procedure:

      • Dilution: Dilute the spent solution with at least 50% tap water in a suitable container.[5]

      • Precipitation: Add 10 grams of ferrous sulfate per liter of the diluted solution and stir until it is completely dissolved.[5]

      • Neutralization: Slowly add dilute sodium hydroxide while monitoring the pH. Adjust the pH to 8.5.[5] This will cause a precipitate to form.

      • Settling: Allow the precipitate to settle completely.

      • Separation: Separate the supernatant liquid from the precipitate by decantation or filtration.

      • Disposal:

        • Supernatant: The remaining liquid can typically be disposed of down the drain with copious amounts of water, provided it meets local wastewater regulations.

        • Precipitate: The solid precipitate should be collected, dried, and disposed of as solid chemical waste through your institution's hazardous waste program.

Quantitative Data Summary

While specific quantitative regulatory limits for this compound disposal are not widely published and can vary by jurisdiction, the following table summarizes key operational parameters and exposure limits for handling tin.

ParameterValueReference
Occupational Exposure Limits (as Sn)
ACGIH TLV-TWA2 mg/m³[1][2]
NIOSH REL-TWA2 mg/m³[2]
OSHA PEL-TWA2 mg/m³[2]
Physical Properties
Melting Point231.9 °C[1][2]
Boiling Point2507 °C[1][2]
Waste Treatment
Dilution of Liquid WasteAt least 50% with water[5]
Ferrous Sulfate Addition10 grams per liter of diluted solution[5]
Final pH of Treated Liquid8.5[5]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Tin120_Disposal_Workflow start Identify this compound Waste form Determine Waste Form start->form solid Solid (Metal, Powder) form->solid Solid liquid Liquid Solution form->liquid Liquid contaminated Contaminated Materials form->contaminated Contaminated Labware, PPE check_contamination Is it contaminated with hazardous material? solid->check_contamination treat_liquid Treat Liquid Waste (Precipitation & Neutralization) liquid->treat_liquid haz_waste Dispose as Hazardous Waste (Institutional Program) contaminated->haz_waste uncontaminated Uncontaminated Solid check_contamination->uncontaminated No contaminated_solid Contaminated Solid check_contamination->contaminated_solid Yes recycle Recycle (Preferred) uncontaminated->recycle landfill Dispose as Non-Hazardous Solid Waste (Confirm Locally) uncontaminated->landfill contaminated_solid->haz_waste precipitate Dispose of Precipitate as Hazardous Waste treat_liquid->precipitate supernatant Dispose of Supernatant (Follow Local Regulations) treat_liquid->supernatant

References

Essential Safety and Logistical Information for Handling Tin-120

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling of Tin-120, a Stable Isotope of Tin.

This document provides crucial safety protocols, operational guidance, and disposal plans for the handling of this compound. While this compound is a stable, non-radioactive isotope of tin, its use in research, particularly in powder form, necessitates stringent safety measures to mitigate potential chemical and physical hazards. Adherence to these guidelines is paramount to ensure a safe laboratory environment. The primary concern with handling metallic tin, including its isotopes, is the potential for inhalation of dust and fumes, which can lead to respiratory irritation.

Personal Protective Equipment (PPE) and Handling

When working with this compound, especially in powder form, appropriate personal protective equipment is mandatory to prevent exposure. The primary route of exposure is inhalation, with potential for skin and eye irritation.

Recommended Personal Protective Equipment:

PPE CategoryItemSpecifications
Respiratory Protection NIOSH-approved RespiratorFor concentrations up to 10 mg/m³, an N95, R95, or P95 particulate respirator is recommended. For higher concentrations, or as a general precaution, a full-facepiece respirator with N100, R100, or P100 filters should be used.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are suitable for handling tin powder.
Eye Protection Safety Goggles or a Face ShieldANSI Z87.1 compliant safety goggles should be worn to protect against dust particles. A face shield provides additional protection.
Body Protection Laboratory CoatA full-length lab coat, worn closed with sleeves rolled down, is required to prevent skin contact with tin powder.

Occupational Exposure Limits

Several governmental and professional organizations have established occupational exposure limits for tin and its inorganic compounds. These limits are designed to protect workers from the adverse health effects of tin exposure.

OrganizationExposure Limit (Time-Weighted Average)Notes
NIOSH (National Institute for Occupational Safety and Health) 2 mg/m³Recommended Exposure Limit (REL) for inorganic tin compounds (as Sn), except for tin oxides.[1]
OSHA (Occupational Safety and Health Administration) 2 mg/m³Permissible Exposure Limit (PEL) for inorganic tin compounds (as Sn), except for tin oxides.[1]
ACGIH (American Conference of Governmental Industrial Hygienists) 2 mg/m³Threshold Limit Value (TLV) for tin metal, and inorganic compounds, except tin oxide and tin hydride.[2]

Safe Handling and Storage Procedures

Proper handling and storage are critical to minimize the risk of exposure and accidents.

Handling:

  • Ventilation: All work with this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust.

  • Avoid Dust Generation: Care should be taken to avoid creating dust when transferring or weighing tin powder.

  • Hygiene: Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling the material.

Storage:

  • Container: Store this compound in a tightly sealed, clearly labeled container.

  • Location: Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and alkalis.

Emergency and Disposal Plans

Emergency Procedures:

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency SituationProcedure
Inhalation Move the affected individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.
Skin Contact Remove contaminated clothing. Wash the affected area thoroughly with soap and water.
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention if irritation persists.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Carefully sweep or vacuum the spilled powder, avoiding dust generation. Place the collected material in a sealed container for disposal.

Disposal Plan:

Waste this compound and any contaminated materials should be disposed of in accordance with local, state, and federal regulations for chemical waste. Tin is a recyclable metal, and opportunities for recycling should be explored with certified waste management vendors.[3] Do not dispose of tin waste down the drain.

Experimental Protocol: Synthesis of a Tin-Based Superconductor

This compound is utilized in research for the development of superconductors. The following is a representative protocol for the synthesis of a tin-alloy superconductor, which can be adapted for specific research needs.

Materials:

  • High-purity this compound powder

  • Other metallic or oxide powders (e.g., Niobium, Copper) in desired stoichiometric ratios

  • Mortar and pestle

  • Pellet press

  • Tube furnace with a controlled atmosphere (e.g., argon)

  • Alumina boat

Methodology:

  • Weighing and Mixing: Accurately weigh the this compound powder and other precursor materials according to the desired stoichiometry for the target superconductor. Thoroughly grind and mix the powders in a mortar and pestle to ensure homogeneity.

  • Pelletizing: Place the mixed powder into a pellet die and press it into a dense pellet using a hydraulic press. The pressure applied will depend on the specific materials and desired pellet density.

  • Sintering: Place the pellet in an alumina boat and transfer it to the center of a tube furnace.

  • Heat Treatment: Heat the furnace to the desired sintering temperature under a controlled, inert atmosphere (e.g., flowing argon) to prevent oxidation. The specific temperature and duration of the heat treatment will be determined by the phase diagram of the alloy being synthesized.

  • Cooling: After the sintering process is complete, cool the furnace down to room temperature at a controlled rate.

  • Characterization: The resulting pellet can then be characterized for its superconducting properties, such as critical temperature (Tc) and critical current density (Jc).

Visualizing Workflows

To further clarify the procedural steps for handling this compound safely, the following diagrams illustrate the general handling workflow and emergency procedures.

G General Handling Workflow for this compound Powder cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Fume Hood prep_ppe->prep_hood prep_materials Gather Materials prep_hood->prep_materials handling_weigh Weigh this compound Powder prep_materials->handling_weigh handling_transfer Transfer Powder handling_weigh->handling_transfer handling_experiment Conduct Experiment handling_transfer->handling_experiment cleanup_decontaminate Decontaminate Work Area handling_experiment->cleanup_decontaminate cleanup_waste Collect Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste Properly cleanup_waste->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe

Caption: A flowchart illustrating the standard operating procedure for safely handling this compound powder in a laboratory setting.

G Emergency Response Workflow for this compound Exposure cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact exposure Exposure Occurs inhale_fresh_air Move to Fresh Air exposure->inhale_fresh_air skin_remove_clothing Remove Contaminated Clothing exposure->skin_remove_clothing eye_flush Flush with Water (15 min) exposure->eye_flush inhale_medical Seek Medical Attention inhale_fresh_air->inhale_medical skin_wash Wash with Soap & Water skin_remove_clothing->skin_wash eye_medical Seek Medical Attention eye_flush->eye_medical

Caption: A diagram outlining the immediate first aid steps to be taken in case of accidental exposure to this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.